18-Carboxy dinor Leukotriene B4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H26O6 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid |
InChI |
InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3+,9-4?,10-5+/t15-,16+/m0/s1 |
InChI Key |
XWRIIHRGMKHPHN-QEUDXGQZSA-N |
Isomeric SMILES |
C(C[C@@H](/C=C/C=C/C=C[C@@H](C/C=C/CCC(=O)O)O)O)CC(=O)O |
Canonical SMILES |
C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 18-Carboxy dinor Leukotriene B4 Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent lipid mediator centrally involved in inflammatory processes. Its biological activity is tightly regulated through metabolic inactivation. A key catabolic pathway involves the formation of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a metabolite resulting from a series of enzymatic reactions initiated by ω-oxidation followed by β-oxidation. This technical guide provides a comprehensive overview of the 18-COOH-dinor-LTB4 biosynthetic pathway, including the enzymes involved, their kinetics, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the roles of LTB4 metabolism in health and disease and for professionals engaged in the development of novel anti-inflammatory therapeutics.
Introduction to Leukotriene B4 Metabolism
Leukotriene B4 (LTB4), derived from arachidonic acid via the 5-lipoxygenase pathway, is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a critical role in orchestrating acute inflammatory responses.[1] The in vivo actions of LTB4 are terminated by its rapid metabolic conversion to less active products.[2] The primary route of LTB4 inactivation in humans is initiated by ω-oxidation at the C-20 methyl end of the molecule.[2][3][4] This is followed by further oxidation and subsequent chain shortening through β-oxidation from the ω-terminus, leading to the formation of various metabolites, including 18-COOH-dinor-LTB4.[5][6] Understanding the intricacies of this pathway is crucial for elucidating the mechanisms that resolve inflammation and for identifying potential targets for therapeutic intervention.
The Biosynthetic Pathway of this compound
The formation of 18-COOH-dinor-LTB4 from LTB4 is a multi-step process that occurs primarily in leukocytes and hepatocytes.[5][7] The pathway can be divided into two main stages: ω-oxidation and subsequent β-oxidation.
ω-Oxidation of Leukotriene B4
The initial and rate-limiting step in the catabolism of LTB4 is the hydroxylation of the C-20 methyl group to form 20-hydroxy-LTB4 (20-OH-LTB4).[4] This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP4F3A, in human polymorphonuclear leukocytes (PMNs).[8][9]
Subsequently, 20-OH-LTB4 is further oxidized to 20-oxo-LTB4 and then to 20-carboxy-LTB4 (a dicarboxylic acid).[10][11][12] This two-step oxidation is carried out by the sequential action of an alcohol dehydrogenase and an aldehyde dehydrogenase.[10][11][12][13]
The key enzymatic steps are:
-
LTB4 → 20-OH-LTB4: Catalyzed by LTB4 ω-hydroxylase (CYP4F3A).
-
20-OH-LTB4 → 20-oxo-LTB4: Catalyzed by an alcohol dehydrogenase.
-
20-oxo-LTB4 → 20-COOH-LTB4: Catalyzed by an aldehyde dehydrogenase.[10][11]
β-Oxidation of 20-Carboxy-LTB4
Once 20-COOH-LTB4 is formed, it undergoes peroxisomal β-oxidation from the ω-end.[6] This process involves the sequential removal of two-carbon units. The first cycle of β-oxidation converts 20-COOH-LTB4 into 18-carboxy-19,20-dinor-LTB4 (18-COOH-dinor-LTB4).[13]
The β-oxidation of dicarboxylic acids like 20-COOH-LTB4 occurs in peroxisomes and involves a series of enzymatic reactions catalyzed by specific enzymes.[2][3][14] Key enzymes in this process include Acyl-CoA Oxidase 1 (ACOX1), D-bifunctional protein (DBP), and peroxisomal thiolases.[11][15]
The steps for the first cycle of β-oxidation are:
-
Activation: 20-COOH-LTB4 is converted to its coenzyme A (CoA) ester, 20-carboxy-LTB4-CoA.
-
Dehydrogenation: Acyl-CoA oxidase introduces a double bond.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.
-
Thiolytic Cleavage: Thiolase cleaves the molecule to release acetyl-CoA and the shortened 18-COOH-dinor-LTB4-CoA, which is then hydrolyzed to 18-COOH-dinor-LTB4.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the 18-COOH-dinor-LTB4 biosynthetic pathway.
Table 1: Kinetic Parameters of LTB4 ω-Hydroxylase (CYP4F3A)
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| LTB4 | Recombinant Human CYP4F3A | 0.64 | 34 | [7] |
| LTB4 | Human PMN Membranes | 0.6 | Not Reported | [16] |
Table 2: Kinetic Parameters of Aldehyde Dehydrogenase
| Substrate | Enzyme Source | Cofactor | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| 20-oxo-LTB4 | Human PMN Microsomes | NAD+ | 2.4 ± 0.8 | 813.9 ± 136.6 | [10] |
| 20-oxo-LTB4 | Human PMN Microsomes | NADP+ | Not Determined | Lower than NAD+ | [10] |
Table 3: In Vivo and In Vitro Half-life of LTB4
| System | Half-life | Reference |
| Conscious Rabbits (i.v. injection) | 0.53 ± 0.03 min | [17][18] |
| Human Neutrophils | ~20 min | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the 18-COOH-dinor-LTB4 biosynthetic pathway.
Quantification of LTB4 and its Metabolites by HPLC-UV
This protocol describes the separation and quantification of LTB4, 20-OH-LTB4, 20-COOH-LTB4, and 18-COOH-dinor-LTB4 from biological samples.
Materials:
-
Reverse-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
Mobile Phase A: Water/Acetonitrile/Trifluoroacetic acid (e.g., 70:30:0.01, v/v/v)
-
Mobile Phase B: Acetonitrile/Trifluoroacetic acid (e.g., 100:0.01, v/v)
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol (B129727), Acetonitrile, Ethyl acetate, Hexane
-
Standards for LTB4 and its metabolites
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. Acidify the aqueous sample (e.g., cell culture supernatant, plasma) to pH 3.5 with dilute acid. b. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. c. Load the acidified sample onto the cartridge. d. Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol, and then 5 mL of hexane. e. Elute the leukotrienes with 5 mL of ethyl acetate. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in a small volume of mobile phase.
-
HPLC Analysis: a. Equilibrate the C18 column with the initial mobile phase conditions. b. Inject the reconstituted sample. c. Elute the compounds using a linear gradient from Mobile Phase A to Mobile Phase B over a specified time (e.g., 30-40 minutes). d. Monitor the absorbance at 270 nm. e. Identify and quantify the metabolites by comparing their retention times and peak areas to those of the authentic standards.
LC-MS/MS Method for 18-COOH-dinor-LTB4 Quantification
This protocol provides a highly sensitive and specific method for the quantification of 18-COOH-dinor-LTB4.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
UPLC/HPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Internal standard (e.g., deuterated 18-COOH-dinor-LTB4)
-
Solvents for liquid-liquid extraction (e.g., ethyl acetate)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of sample (e.g., plasma, urine), add the internal standard. b. Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes. c. Transfer the upper organic layer to a new tube. d. Evaporate the solvent to dryness under nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: a. Inject the sample onto the LC-MS/MS system. b. Perform chromatographic separation using a suitable gradient of Mobile Phase A and B. c. Use electrospray ionization (ESI) in negative ion mode. d. Monitor the specific precursor-to-product ion transitions for 18-COOH-dinor-LTB4 and the internal standard in Multiple Reaction Monitoring (MRM) mode. e. Quantify 18-COOH-dinor-LTB4 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Cell-based Assay for LTB4 Metabolism in Cultured Hepatocytes
This protocol describes how to assess the metabolism of LTB4 in a cellular context.
Materials:
-
Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
LTB4 stock solution
-
Solvents for extraction (as in 4.1 or 4.2)
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Procedure:
-
Cell Culture: a. Plate hepatocytes in 6-well plates and culture until they form a confluent monolayer.
-
Metabolism Assay: a. Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). b. Add fresh, serum-free medium containing a known concentration of LTB4 (e.g., 1 µM). c. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C. d. At each time point, collect the cell culture supernatant. e. Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: a. Process the collected supernatants as described in the HPLC-UV (4.1) or LC-MS/MS (4.2) protocols to quantify LTB4 and its metabolites. b. The rate of disappearance of LTB4 and the appearance of its metabolites can be used to determine the metabolic activity of the hepatocytes.
Recombinant CYP4F3A Activity Assay
This protocol is for determining the kinetic parameters of recombinant CYP4F3A.
Materials:
-
Recombinant human CYP4F3A (e.g., in microsomes)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
LTB4 substrate at various concentrations
-
Solvents for reaction termination and extraction
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the reaction buffer, recombinant CYP4F3A, and NADPH-cytochrome P450 reductase. b. Pre-incubate the mixture at 37°C for 5 minutes.
-
Enzyme Reaction: a. Initiate the reaction by adding LTB4 (at varying concentrations) to the pre-incubated mixture. b. Incubate at 37°C for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range. c. Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
-
Sample Processing and Analysis: a. Centrifuge the terminated reaction mixture to pellet the protein. b. Analyze the supernatant for the formation of 20-OH-LTB4 using HPLC-UV or LC-MS/MS as described previously.
-
Data Analysis: a. Plot the initial reaction velocities against the substrate concentrations. b. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
References
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of leukotriene B4 in cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of the peroxisomal β-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids | Scilit [scilit.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function of 18-Carboxy dinor Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) is a metabolite of Leukotriene B4 (LTB4), a potent lipid mediator deeply involved in inflammatory responses.[1][2][3][4] Unlike its precursor, LTB4, which is a powerful chemoattractant for leukocytes and a key driver of inflammation, 18-Carboxy dinor LTB4 is a product of metabolic inactivation.[5][6][7] Understanding the formation and function of this metabolite is crucial for comprehending the complete lifecycle of LTB4 and the regulatory mechanisms that control inflammatory processes. This document provides a comprehensive overview of the metabolic pathway, biological significance, and experimental methodologies related to 18-Carboxy dinor LTB4.
Metabolism of Leukotriene B4 to 18-Carboxy dinor LTB4
The biological activity of LTB4 is tightly controlled through rapid metabolic degradation, primarily in the liver and by leukocytes themselves.[5][6] The metabolic cascade leading to 18-Carboxy dinor LTB4 involves two major enzymatic processes: ω-oxidation followed by β-oxidation.
-
ω-Oxidation: The initial step in LTB4 inactivation is ω-hydroxylation, catalyzed by cytochrome P450 enzymes. This reaction adds a hydroxyl group at the C20 position, forming 20-hydroxy LTB4 (20-OH-LTB4).[8]
-
Oxidation to Carboxylic Acid: The newly formed 20-OH-LTB4 is then further oxidized to 20-carboxy LTB4 (20-COOH-LTB4).[8][9]
-
β-Oxidation: Subsequently, 20-carboxy LTB4 undergoes β-oxidation from the ω-end, a process that shortens the carbon chain.[10] This leads to the formation of 18-carboxy-19,20-dinor-LTB4, the formal name for 18-Carboxy dinor LTB4.[1][2][11] This final step occurs within peroxisomes and mitochondria.[10]
The conversion of the potent pro-inflammatory LTB4 into these more polar, carboxylated metabolites facilitates its excretion and represents a critical pathway for terminating inflammatory signals.
Figure 1: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.
Biological Function and Signaling
The primary biological role of 18-Carboxy dinor LTB4 is as a terminal, inactive metabolite of LTB4. While LTB4 exerts potent pro-inflammatory effects by activating its high-affinity G-protein coupled receptor, BLT1, its metabolites, including 20-OH-LTB4 and 20-COOH-LTB4, have significantly reduced biological activity.[9][12][13]
-
Reduced Pro-inflammatory Activity: Studies on the ω-oxidized precursors of 18-Carboxy dinor LTB4 show a dramatic loss of function. For instance, 20-carboxy LTB4 exhibits only about 2.6% of the activity of LTB4 in causing polymorphonuclear leukocyte (PMNL) degranulation.[9] Similarly, 20-hydroxy LTB4 is a weak agonist at LTB4 receptors.[13] It is inferred that the further metabolism to 18-Carboxy dinor LTB4 results in a compound with negligible pro-inflammatory activity.
-
Modulation of LTB4 Signaling: Interestingly, some LTB4 metabolites can act as functional antagonists. 20-OH-LTB4 and 20-COOH-LTB4 have been shown to inhibit LTB4-mediated neutrophil responses, such as migration and degranulation.[14] 20-hydroxy LTB4, in particular, can desensitize neutrophils to LTB4 by down-regulating the high-affinity BLT1 receptor.[13] While not directly demonstrated for 18-Carboxy dinor LTB4, this suggests the metabolic pathway as a whole serves to both clear LTB4 and actively dampen its inflammatory signaling.
-
PPARα Activation and Anti-inflammatory Feedback: LTB4 itself has been identified as an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[15][16] Activation of PPARα is generally anti-inflammatory. It creates a negative feedback loop by stimulating the degradation of LTB4, thus reducing its secretion.[16] The formation of β-oxidation products like 18-Carboxy dinor LTB4 is a key part of this PPARα-mediated catabolic process.[10] This positions the LTB4 metabolic pathway as a central component of inflammation resolution.
Figure 2: LTB4-PPARα anti-inflammatory feedback loop.
Quantitative Data Summary
Direct quantitative data for 18-Carboxy dinor LTB4 is sparse in the literature. However, data on its immediate precursors provide a clear context for its role as an inactivation product.
| Compound | Assay | Result | Significance | Reference |
| 20-Carboxy LTB4 | PMNL Degranulation | ~2.6% of LTB4 activity | Drastically reduced pro-inflammatory function | [9] |
| 20-Hydroxy LTB4 | Neutrophil Infiltration (in vivo) | Weak inflammatory activity | Reduced agonist activity at LTB4 receptors | [13] |
| 20-Hydroxy LTB4 | Inhibition of LTB4-induced Neutrophil Infiltration | ED50 = 1.3 µg/kg (s.c.) | Potent functional antagonist of LTB4 | [13] |
| 20-OH- & 20-COOH-LTB4 | Inhibition of LTB4-mediated Neutrophil Migration | Potent inhibition | Act as natural inhibitors of LTB4 responses | [14] |
Experimental Protocols
Protocol 1: Analysis of LTB4 Metabolism in Isolated Hepatocytes
This protocol is adapted from studies identifying LTB4 metabolites.[5][11] It is designed to characterize the biotransformation of LTB4 into its various oxidized and chain-shortened products.
Methodology:
-
Hepatocyte Isolation: Isolate hepatocytes from rat liver via collagenase perfusion.
-
Cell Culture: Plate the isolated hepatocytes and allow them to adhere.
-
Incubation: Add LTB4 to the hepatocyte culture medium and incubate for a defined period (e.g., 15-30 minutes).
-
Extraction: Stop the reaction and extract the lipids (including LTB4 and its metabolites) from the medium using a solid-phase extraction cartridge.
-
Separation (RP-HPLC): Separate the extracted lipids using reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the elution profile with a UV detector at 270 nm, the characteristic absorbance for the conjugated triene chromophore of leukotrienes.
-
Identification (GC-MS): Collect fractions corresponding to metabolite peaks. Derivatize the samples (e.g., methylation followed by silylation) to increase volatility. Analyze the derivatized samples by gas chromatography-mass spectrometry (GC-MS) to determine their chemical structure and confirm their identity as 18-Carboxy dinor LTB4 or other metabolites.[11]
Figure 3: Workflow for identifying LTB4 metabolites.
Protocol 2: Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to induce directed migration of neutrophils, a key function of LTB4. It can be used to quantify the loss of chemoattractant activity in LTB4 metabolites.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Loading: Place the test compound (e.g., LTB4, 20-COOH-LTB4, or 18-Carboxy dinor LTB4) at various concentrations in the lower wells. Place the isolated neutrophil suspension in the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified CO2 incubator to allow cell migration.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane with a suitable dye.
-
Analysis: Count the number of migrated cells per high-power field using a microscope. Construct a dose-response curve to determine the chemotactic potency (EC50) of each compound.
Protocol 3: PPARα Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the PPARα transcription factor.
Methodology:
-
Cell Transfection: Use a suitable cell line (e.g., HEK293T) and transfect the cells with two plasmids:
-
An expression vector for human or mouse PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).
-
-
Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., a known PPARα agonist like Wy-14643, LTB4, or 18-Carboxy dinor LTB4).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, transcription, and translation of the luciferase reporter gene.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. Calculate the fold activation relative to a vehicle control to determine the compound's efficacy as a PPARα agonist.
Conclusion
18-Carboxy dinor LTB4 represents a terminal product in the metabolic inactivation of the potent pro-inflammatory mediator LTB4. Its formation through ω- and β-oxidation is a critical step in resolving inflammation by clearing the active LTB4 signal. While its direct biological activity is considered negligible, the pathway leading to its synthesis is part of a sophisticated anti-inflammatory feedback loop involving the nuclear receptor PPARα. For researchers in inflammation and drug development, understanding this metabolic pathway is essential for appreciating the mechanisms that govern the resolution of immune responses and for identifying potential therapeutic targets that can modulate the duration and intensity of inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of leukotriene B4 by activated human polymorphonuclear granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Leukotriene B4 as a Potential Therapeutic Target for the Treatment of Metabolic Disorders [frontiersin.org]
- 13. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The PPARalpha-leukotriene B4 pathway to inflammation control. [sonar.ch]
- 16. Leukotriene B4 is a physiologically relevant endogenous peroxisome proliferator-activated receptor-alpha agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Characterization of 18-Carboxy-dinor-Leukotriene B4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and characterization of 18-Carboxy-dinor-Leukotriene B4 (18-Carboxy-dinor-LTB4), a significant metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). This document details the metabolic pathway leading to its formation, the analytical techniques employed for its identification, and its physicochemical properties. While direct biological activity data for 18-Carboxy-dinor-LTB4 is limited in currently available literature, this guide contextualizes its role within the broader LTB4 metabolic cascade and its implications for inflammatory processes. Detailed experimental protocols for the isolation and analysis of LTB4 metabolites from hepatocytes are provided, alongside visualizations of key pathways and workflows to support further research in this area.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid, playing a crucial role in the initiation and amplification of inflammation.[1] Its biological activities, including neutrophil chemotaxis, adhesion, and activation, are tightly regulated through metabolic inactivation.[2] A key site for this metabolism is the liver, where LTB4 undergoes extensive enzymatic modification.[3][4] One of the important metabolic pathways is β-oxidation from the omega-end, leading to the formation of chain-shortened metabolites.[5][6] This guide focuses on a specific product of this pathway, 18-carboxy-19,20-dinor-LTB4, hereafter referred to as 18-Carboxy-dinor-LTB4.
Discovery and Metabolic Pathway
Initial Identification
18-Carboxy-dinor-LTB4 was first identified as a novel metabolite of LTB4 in studies using isolated rat hepatocytes.[7] In these initial experiments, incubation of LTB4 with hepatocytes for as little as 15 minutes resulted in the formation of several polar metabolites, including the previously known ω-oxidation products, 20-hydroxy-LTB4 and 20-carboxy-LTB4.[7] A distinct, more polar fraction was isolated and structurally characterized as 18-carboxy-19,20-dinor-LTB4.[7] Subsequent studies in primary cultures of human hepatocytes have also confirmed the formation of 18-Carboxy-dinor-LTB4, highlighting the relevance of this metabolic pathway in humans.[3]
Metabolic Cascade
The formation of 18-Carboxy-dinor-LTB4 is a multi-step enzymatic process that begins with the ω-oxidation of LTB4, followed by β-oxidation. The generally accepted pathway is as follows:
-
ω-Oxidation: LTB4 is first hydroxylated at the C-20 position by a cytochrome P450 enzyme to form 20-hydroxy-LTB4.[8]
-
Further Oxidation: 20-hydroxy-LTB4 is then further oxidized to 20-carboxy-LTB4.[8]
-
β-Oxidation: 20-carboxy-LTB4 then undergoes a cycle of β-oxidation, a process that shortens the carbon chain by two carbons, to yield 18-carboxy-19,20-dinor-LTB4.[6][9]
This metabolic cascade effectively reduces the biological activity of LTB4, as the resulting metabolites are generally considered to be less potent.
Physicochemical and Biological Characterization
Physicochemical Properties
The structural modifications from LTB4 to 18-Carboxy-dinor-LTB4 result in distinct physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O₆ | [9][10] |
| Molecular Weight | 338.4 g/mol | [9][10] |
| Formal Name | 7R,14S-dihydroxy-4Z,8E,10E,12Z-octadecatetraenedioic acid | [9] |
| CAS Number | 102674-12-4 | [9][10] |
| Purity | ≥97% (Commercially available standard) | [9] |
| Formulation | A solution in ethanol (B145695) (Commercially available standard) | [9] |
| λmax | 270 nm | [9] |
Biological Activity
Direct quantitative data on the biological activity of 18-Carboxy-dinor-LTB4 is scarce in the available scientific literature. However, based on the known activity of its precursors and related metabolites, it is presumed to have significantly reduced pro-inflammatory activity compared to LTB4. For context, 20-carboxy-LTB4, the immediate precursor to 18-Carboxy-dinor-LTB4 via β-oxidation, exhibits only about 2.6% of the activity of LTB4 in causing polymorphonuclear leukocyte (PMNL) degranulation.[8] It is therefore highly probable that 18-Carboxy-dinor-LTB4 is a biologically inactive metabolite, representing a terminal step in the inactivation of LTB4. Further research is required to definitively quantify its biological effects, including its potential for neutrophil chemotaxis, receptor binding affinity, and influence on inflammatory signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for the isolation and characterization of LTB4 metabolites, including 18-Carboxy-dinor-LTB4, from primary hepatocytes. These protocols are based on established methods in the field.
Isolation of Rat Hepatocytes
This protocol describes the in situ perfusion method for isolating viable hepatocytes from a rat liver.
Materials:
-
Hepatocyte Wash Medium (e.g., Williams' Medium E with 10% FBS, penicillin/streptomycin)
-
Liver Perfusion Medium (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)
-
Liver Digest Medium (Perfusion Medium with collagenase, e.g., 0.5 mg/mL)
-
Anesthesia (e.g., pentobarbital)
-
Surgical instruments
-
Peristaltic pump
-
37°C water bath
-
Sterile gauze
-
70% ethanol
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Aseptically open the abdominal cavity and expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and begin perfusion with Liver Perfusion Medium at 37°C at a rate of 20-30 mL/min.
-
Immediately cut the inferior vena cava to allow the perfusate to exit.
-
Continue perfusion until the liver is blanched (approximately 5-10 minutes).
-
Switch the perfusion to Liver Digest Medium at 37°C and continue until the liver becomes soft and begins to disintegrate (approximately 10-15 minutes).
-
Excise the liver and transfer it to a sterile petri dish containing Hepatocyte Wash Medium.
-
Gently disperse the hepatocytes by combing through the tissue with a sterile cell rake or forceps.
-
Filter the cell suspension through sterile gauze to remove connective tissue.
-
Centrifuge the cell suspension at 50 x g for 2-3 minutes at 4°C.
-
Discard the supernatant and gently resuspend the hepatocyte pellet in fresh, cold Hepatocyte Wash Medium.
-
Repeat the wash step 2-3 times.
-
Determine cell viability using the trypan blue exclusion method. A viability of >85% is typically considered suitable for metabolic studies.
Incubation of Hepatocytes with LTB4
Materials:
-
Isolated, viable hepatocytes
-
Hepatocyte incubation medium (e.g., serum-free Williams' Medium E)
-
LTB4 stock solution (in ethanol)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Plate the isolated hepatocytes at a suitable density (e.g., 1-2 x 10⁶ cells/mL) in the incubation medium.
-
Allow the cells to attach for 1-2 hours in the incubator.
-
Add LTB4 to the culture medium to a final concentration of interest (e.g., 1-10 µM).
-
Incubate for the desired time period (e.g., 15 minutes to 24 hours).
-
At the end of the incubation, collect the cell culture medium for analysis of extracellular metabolites.
-
The cells can be harvested and lysed to analyze intracellular metabolites if desired.
Extraction and Analysis of LTB4 Metabolites
4.3.1. Solid Phase Extraction (SPE):
-
Acidify the collected cell culture medium to pH 3-4 with a weak acid (e.g., formic acid).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the LTB4 and its metabolites with methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
4.3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol in water with a constant concentration of a modifying acid (e.g., 0.1% acetic acid). For example, a linear gradient from 30% to 100% methanol over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 270 nm (the characteristic absorbance wavelength for the conjugated triene system of leukotrienes).
-
Procedure: Inject the reconstituted sample onto the HPLC system. Collect fractions corresponding to the different metabolite peaks for further analysis.
4.3.3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: The collected HPLC fractions containing the metabolites need to be derivatized to increase their volatility for GC analysis. This typically involves:
-
Esterification of the carboxylic acid groups (e.g., with diazomethane (B1218177) to form methyl esters).
-
Silylation of the hydroxyl groups (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers).
-
-
GC Conditions:
-
Column: A capillary column suitable for lipid analysis (e.g., DB-1 or DB-5).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C) to separate the different derivatized metabolites.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Analysis: Scan mode to obtain the full mass spectrum for structural elucidation. The fragmentation pattern of the derivatized 18-Carboxy-dinor-LTB4 will provide information about its molecular structure.
-
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the signaling pathways directly activated or modulated by 18-Carboxy-dinor-LTB4. Given its likely role as an inactive metabolite, it is plausible that it does not significantly interact with the known LTB4 receptors (BLT1 and BLT2) or other signaling molecules. However, further research is necessary to confirm this hypothesis. The signaling pathways of its precursor, LTB4, are well-characterized and primarily involve G-protein coupled receptors, leading to downstream effects such as calcium mobilization, activation of protein kinase C, and stimulation of chemotaxis.[11]
Conclusion and Future Directions
18-Carboxy-dinor-LTB4 is a key metabolite in the hepatic inactivation of LTB4. Its discovery has been crucial in understanding the complete metabolic fate of this potent inflammatory mediator. While its characterization has been primarily structural, the available evidence strongly suggests that it is a biologically inactive end-product.
Future research should focus on definitively quantifying the biological activity of 18-Carboxy-dinor-LTB4, particularly its effects on neutrophil function and its potential to interact with leukotriene receptors. Such studies would provide a more complete understanding of the LTB4 metabolic cascade and its role in the resolution of inflammation. Furthermore, investigating the regulation of the enzymes involved in its formation could offer novel therapeutic targets for modulating inflammatory diseases.
References
- 1. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic uptake and metabolic disposition of leukotriene B4 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-induced formation of the leukotriene B4 receptor-G protein complex of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
Hepatic Metabolism of Leukotriene B4 to 18-Carboxy-dinor-LTB4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory response. Its biological activity is tightly regulated through metabolic inactivation, primarily within the liver. This technical guide provides an in-depth overview of the hepatic metabolism of LTB4, focusing on its conversion to the terminal metabolite, 18-Carboxy-dinor-LTB4. This process involves a two-stage enzymatic cascade: initial ω-oxidation in the endoplasmic reticulum followed by peroxisomal β-oxidation. Understanding this metabolic pathway is critical for the development of therapeutics targeting inflammatory diseases. This document details the key enzymes, presents quantitative metabolic data, outlines experimental protocols for studying this pathway, and provides visual diagrams of the metabolic and experimental workflows.
Introduction
Leukotriene B4 (LTB4), derived from arachidonic acid via the 5-lipoxygenase pathway, is a powerful chemoattractant for neutrophils and other leukocytes, playing a pivotal role in the initiation and amplification of inflammation.[1][2] The liver is the principal site for the clearance and metabolic inactivation of circulating LTB4.[3][4][5] This hepatic catabolism is a crucial mechanism for resolving inflammation. The metabolic transformation of LTB4 to its inactive forms occurs through a series of enzymatic reactions, culminating in chain-shortened, more polar compounds that can be readily excreted. One of the key terminal metabolites identified is 18-Carboxy-dinor-LTB4.[6][7][8] This guide will dissect the molecular steps, enzymatic players, and experimental methodologies involved in this critical metabolic pathway.
The Metabolic Pathway: From LTB4 to 18-Carboxy-dinor-LTB4
The hepatic conversion of LTB4 to 18-Carboxy-dinor-LTB4 is a sequential process involving two major subcellular compartments: the endoplasmic reticulum and the peroxisome.
Stage 1: ω-Oxidation in the Endoplasmic Reticulum
The initial and rate-limiting step in the hepatic metabolism of LTB4 is ω-oxidation, occurring at the terminal methyl carbon of the eicosanoid backbone.[9][10] This process is catalyzed by a specific family of cytochrome P450 enzymes.
-
Hydroxylation: LTB4 is first hydroxylated to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is primarily catalyzed by cytochrome P450 family 4F enzymes, with CYP4F2 being the principal isoform in the human liver.[3][4][11][12]
-
Oxidation to Carboxylic Acid: The newly formed 20-hydroxyl group is then further oxidized, first to an aldehyde (20-oxo-LTB4) and subsequently to a carboxylic acid, yielding 20-carboxy-LTB4.[11][12] This two-step oxidation is carried out by alcohol and aldehyde dehydrogenases.
Stage 2: Peroxisomal β-Oxidation
Once 20-carboxy-LTB4 is formed, it undergoes chain shortening via β-oxidation from the ω-end within the peroxisomes.[13][14] This process is analogous to the β-oxidation of fatty acids but acts on the dicarboxylic acid metabolite.
-
Acyl-CoA Synthesis: The 20-carboxy-LTB4 is activated to its CoA ester.
-
Chain Shortening: A cycle of β-oxidation removes a two-carbon unit, converting 20-carboxy-LTB4 (a C20 dicarboxylic acid) into 18-carboxy-19,20-dinor-LTB4 (a C18 dicarboxylic acid).[7][8] This pathway is crucial for the detoxification of LTB4 and other eicosanoids.[13][15]
The following diagram illustrates the core metabolic pathway:
Caption: Hepatic metabolism of LTB4 to 18-Carboxy-dinor-LTB4.
Quantitative Data on LTB4 Metabolism
The following tables summarize key quantitative data related to the hepatic metabolism of LTB4.
Table 1: Enzyme Kinetics of LTB4 ω-Hydroxylation by Human Liver Microsomes
| Parameter | Value | Reference |
| Enzyme Source | Pooled Human Liver Microsomes | [4] |
| Reaction | LTB4 → 20-OH-LTB4 | [4] |
| Apparent K_m | 74.8 µM | [4] |
| V_max | 2.42 nmol/min/nmol P450 | [4] |
| Turnover Rate (reconstituted CYP4F2) | 392 pmol/min/nmol P450 | [4] |
Table 2: Metabolic Rates of LTB4 in Different In Vitro Systems
| System | Metabolite Formed | Rate | Reference |
| Human Liver Microsomes (n=10) | 20-OH-LTB4 | 1.06 ± 0.3 nmol/min/nmol P450 | [4] |
| Human Liver Microsomes (n=10) | 20-OH-LTB4 | 0.25 ± 0.1 nmol/min/mg protein | [4] |
| Rat Hepatic Microsomes | LTB4 metabolism | 4 pmol/min/nmol P450 | [5] |
| Reconstituted P450-LM2 System | LTB4 metabolism | 3 pmol/min/nmol P450-LM2 | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the hepatic metabolism of LTB4.
Isolation of Primary Hepatocytes (Two-Step Collagenase Perfusion)
This protocol is a standard method for obtaining viable hepatocytes for metabolism studies.[16]
Materials:
-
Perfusion Buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)
-
Collagenase Buffer (Perfusion buffer containing collagenase and CaCl₂)
-
Wash Medium (e.g., Williams' Medium E)
-
70 µm cell strainer
-
Peristaltic pump
Procedure:
-
Anesthetize the subject animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the liver with pre-warmed, calcium-free Perfusion Buffer to wash out the blood.[16]
-
Once the liver is cleared of blood, switch to the pre-warmed Collagenase Buffer and perfuse until the liver tissue is digested.
-
Excise the digested liver and transfer it to a sterile dish containing cold Wash Medium.[7]
-
Gently tease the liver apart to release the hepatocytes.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.[7]
-
Centrifuge the cell suspension at low speed (e.g., 50 x g) to pellet the hepatocytes.
-
Wash the hepatocyte pellet with cold Wash Medium.
-
Resuspend the cells in an appropriate culture medium for subsequent experiments.
Preparation of Liver Microsomes
Liver microsomes are a rich source of CYP450 enzymes and are used for in vitro metabolism assays.[6][17]
Materials:
-
Homogenization Buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA)
-
Potter-Elvehjem homogenizer
-
Ultracentrifuge
Procedure:
-
Euthanize the subject animal and immediately excise the liver.
-
Rinse the liver with ice-cold buffer to remove blood.
-
Mince the liver and homogenize it in 4 volumes of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.[15][18]
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cell debris and mitochondria.[15][18]
-
Carefully collect the supernatant (S9 fraction).
-
Centrifuge the S9 fraction at high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomes.[6][17]
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in a suitable buffer.
-
Determine the protein concentration and store at -80°C.
LTB4 ω-Hydroxylase (CYP4F2) Enzyme Assay
This assay measures the conversion of LTB4 to 20-OH-LTB4 in liver microsomes.
Materials:
-
Liver microsomes
-
LTB4 substrate
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Organic solvent for reaction termination (e.g., ethyl acetate)
Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Add LTB4 to the reaction mixture.
-
Initiate the reaction by adding the NADPH regenerating system.[6][8]
-
Incubate at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction proceeds under initial rate conditions.[6][19]
-
Terminate the reaction by adding an ice-cold organic solvent.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the metabolites.
-
Evaporate the solvent and reconstitute the sample for analysis by HPLC or LC-MS/MS.
Measurement of Peroxisomal β-Oxidation
This assay measures the chain-shortening of a substrate analogous to 20-carboxy-LTB4 in isolated peroxisomes or intact cells.[11][13][20]
Materials:
-
Isolated peroxisomes or cultured hepatocytes
-
Substrate (e.g., stable-isotope labeled very-long-chain fatty acid like D₃-C22:0)[20]
-
Cofactors: CoA, ATP, NAD⁺, FAD, NADPH[14]
-
Cell lysis buffer and reagents for fatty acid extraction
Procedure (using stable-isotope labeled substrate in cells):
-
Culture cells (e.g., primary hepatocytes) under standard conditions.
-
Incubate the cells with the stable-isotope labeled substrate for a defined period (e.g., 24-72 hours).[11]
-
Harvest the cells and wash with phosphate-buffered saline.
-
Lyse the cells and extract the total lipids.
-
Analyze the lipid extract by LC-MS/MS to quantify the amount of the chain-shortened product (e.g., D₃-C16:0).[11]
-
Normalize the amount of product to the protein concentration of the cell lysate.
The following diagram outlines a general experimental workflow for studying LTB4 metabolism:
Caption: General workflow for studying hepatic LTB4 metabolism.
LTB4 Signaling and its Relation to Hepatic Metabolism
LTB4 exerts its pro-inflammatory effects by binding to its high-affinity receptor, BLT1, which is expressed on various immune cells and hepatocytes.[21][22] Recent studies have indicated that the LTB4/BLT1 signaling axis in the liver is involved in processes beyond inflammation, including lipid metabolism and insulin (B600854) resistance.[21][22][23] For instance, LTB4 can directly promote lipogenesis in hepatocytes.[21] While a direct feedback loop where LTB4 binding to BLT1 regulates the expression or activity of CYP4F2 has not been definitively established, the interplay between LTB4 signaling and overall hepatic metabolic function is an active area of research. Regulation of CYP4F2 expression has been shown to be influenced by factors such as retinoic acids.[24][25]
The diagram below depicts the relationship between LTB4's external signaling and its internal metabolism.
Caption: LTB4 signaling and metabolism in hepatocytes.
Conclusion
The hepatic metabolism of LTB4 to 18-Carboxy-dinor-LTB4 via ω-oxidation and subsequent peroxisomal β-oxidation is a fundamental pathway for the inactivation of this potent pro-inflammatory mediator. The enzymes involved, particularly CYP4F2, represent potential therapeutic targets for modulating inflammatory responses. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in academia and the pharmaceutical industry aiming to investigate this pathway further. A deeper understanding of the interplay between LTB4 signaling and its metabolism will be crucial for the development of novel anti-inflammatory therapies.
References
- 1. Primary mouse hepatocyte isolation [protocols.io]
- 2. Leukotriene B4/leukotriene B4 receptor pathway is involved in hepatic microcirculatory dysfunction elicited by endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web-api.polscientific.com [web-api.polscientific.com]
- 4. Role of human CYP4F2 in hepatic catabolism of the proinflammatory agent leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 metabolism by hepatic cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 8. Cytochrome P450 4F2 and 4F3B Enzyme Assays Using a Novel Bioluminescent Probe Substrate [promega.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. CYP4F2 - Wikipedia [en.wikipedia.org]
- 13. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. oyc.co.jp [oyc.co.jp]
- 18. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. EXPRESSION OF CYP4F2 IN HUMAN LIVER AND KIDNEY: ASSESSMENT USING TARGETED PEPTIDE ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hepatocyte leukotriene B4 receptor 1 promotes NAFLD development in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. LTB4 promotes insulin resistance in obese mice by acting on macrophages, hepatocytes and myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Regulation of CYP4F2 leukotriene B4 omega-hydroxylase by retinoic acids in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Promoter activity and regulation of the CYP4F2 leukotriene B(4) omega-hydroxylase gene by peroxisomal proliferators and retinoic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
18-Carboxy dinor Leukotriene B4 in Animal Models of Arthritis: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a critical role in the pathogenesis of inflammatory arthritis.[1][2][3] As a powerful chemoattractant for neutrophils, LTB4 orchestrates the influx of these inflammatory cells into the synovium, a hallmark of diseases such as rheumatoid arthritis.[2][4] The metabolic fate of LTB4 is an important aspect of regulating its inflammatory activity. One of the terminal metabolites in this pathway is 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4). While direct studies on 18-COOH-dinor-LTB4 in arthritis models are limited, understanding its position in the broader LTB4 metabolic cascade is crucial for researchers investigating the resolution of inflammation and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the LTB4 pathway in common animal models of arthritis, with a specific focus on what is known about its downstream metabolism, leading to the formation of 18-COOH-dinor-LTB4.
The Leukotriene B4 Metabolic Pathway
The biosynthesis of LTB4 and its subsequent metabolism is a tightly regulated enzymatic cascade. The pathway begins with the release of arachidonic acid from the cell membrane and culminates in the generation of various leukotrienes.
From Arachidonic Acid to 18-COOH-dinor-LTB4
The metabolic journey from the precursor arachidonic acid to the terminal metabolite 18-COOH-dinor-LTB4 involves a series of enzymatic steps. This pathway is central to the production of pro-inflammatory leukotrienes and their subsequent inactivation through oxidative metabolism.
Figure 1: LTB4 Metabolic Pathway. This diagram illustrates the conversion of arachidonic acid to LTB4 and its subsequent metabolism to 18-COOH-dinor-LTB4.
Leukotriene B4 Signaling in Arthritis
LTB4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[4] The activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of intracellular signaling events that promote chemotaxis, degranulation, and the production of reactive oxygen species.
Figure 2: LTB4 Signaling Pathway in Arthritis. This diagram outlines the major signaling cascades activated by LTB4 through its receptors, leading to key cellular responses in arthritis.
Animal Models of Arthritis
Several animal models are widely used to study the pathophysiology of rheumatoid arthritis and to evaluate potential therapeutic agents. The most common models in which the LTB4 pathway has been implicated are Collagen-Induced Arthritis (CIA), K/BxN Serum Transfer Arthritis, and Adjuvant-Induced Arthritis (AIA).
Experimental Protocols: An Overview
The induction of arthritis in these models follows specific and well-documented protocols. The choice of model often depends on the specific aspect of the disease being investigated, such as the role of adaptive versus innate immunity.
| Animal Model | Induction Method | Key Features |
| Collagen-Induced Arthritis (CIA) | Immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[5][6][7] A booster immunization is often given.[6] | T-cell and B-cell dependent; shares many immunological and pathological features with human RA.[6] |
| K/BxN Serum Transfer Arthritis | Intraperitoneal or intravenous injection of serum from K/BxN mice, which contains autoantibodies against glucose-6-phosphate isomerase (GPI).[8][9][10] | B-cell and T-cell independent effector phase model; rapid and synchronous onset of arthritis.[8][10] |
| Adjuvant-Induced Arthritis (AIA) | A single injection of Mycobacterium tuberculosis in an oil vehicle (Freund's complete adjuvant).[11][12][13] | T-cell mediated; primarily used in rats; characterized by robust polyarticular inflammation and bone resorption.[11][14] |
Quantitative Data on LTB4 and its Metabolites
Direct quantitative data for 18-COOH-dinor-LTB4 in animal models of arthritis is currently not available in the published literature. However, studies have quantified the upstream mediator, LTB4, in various biological samples from these models, demonstrating its upregulation during active disease.
| Animal Model | Analyte | Sample Type | Arthritic vs. Control | Reference |
| K/BxN Serum Transfer | LTB4 | Ankle Tissue | Significantly elevated in arthritic mice. | [15] |
| Collagen-Induced Arthritis (Rat) | LTB4 | Serum | Significantly higher in CIA group. | [16] |
| Collagen/Adjuvant-Induced Arthritis (Rat) | LTB4 | Plasma, Synovial Fluid | Altered levels in arthritic rats. | [17] |
The lack of data on 18-COOH-dinor-LTB4 highlights a significant knowledge gap and an opportunity for future research to explore the full metabolic signature of the LTB4 pathway in inflammatory arthritis.
Experimental Workflow for the Analysis of LTB4 and its Metabolites
The study of LTB4 and its metabolites in animal models of arthritis involves a multi-step process, from the induction of the disease to the sophisticated analytical techniques required for quantification.
Figure 3: Experimental Workflow. A generalized workflow for the investigation of LTB4 and its metabolites in animal models of arthritis.
Detailed Methodologies
Sample Collection and Processing:
-
Synovial Fluid: Aspiration of synovial fluid from the joints of euthanized animals. Due to the small volumes, samples from several animals may need to be pooled.
-
Plasma: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Joint Tissue: Whole joints are dissected, snap-frozen in liquid nitrogen, and stored at -80°C. For analysis, the tissue is pulverized and homogenized.
Lipid Extraction:
-
Solid-phase extraction (SPE) is a common method for isolating lipids from biological matrices. C18 cartridges are frequently used for this purpose. The sample is loaded onto the cartridge, washed to remove interfering substances, and the lipids are then eluted with an organic solvent.
Quantification:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of lipid mediators due to its high sensitivity and specificity. The method involves chromatographic separation of the metabolites followed by their detection and quantification based on their mass-to-charge ratio.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to measure LTB4 levels. These assays are based on the principle of competitive binding between the LTB4 in the sample and a labeled LTB4 for a limited number of antibody binding sites.
The LTB4 pathway is unequivocally a key player in the inflammatory cascade of animal models of arthritis. While significant research has focused on the pro-inflammatory actions of LTB4 itself, its metabolic inactivation pathway remains less explored, particularly in the context of arthritis. The terminal metabolite, this compound, represents the final product of LTB4 degradation.
The absence of direct quantitative studies on 18-COOH-dinor-LTB4 in arthritic models presents a clear research opportunity. Future investigations should aim to:
-
Develop and validate sensitive LC-MS/MS methods for the simultaneous quantification of LTB4 and its downstream metabolites, including 18-COOH-dinor-LTB4, in biological samples from animal models of arthritis.
-
Characterize the kinetic profile of 18-COOH-dinor-LTB4 formation during the onset, peak, and resolution phases of arthritis.
-
Investigate whether the levels of 18-COOH-dinor-LTB4 in synovial fluid or plasma correlate with disease severity and could serve as a biomarker for LTB4 pathway activity and the resolution of inflammation.
A more complete understanding of the entire LTB4 metabolic network will provide a more nuanced picture of the inflammatory process in arthritis and may reveal novel targets for therapeutic intervention aimed at promoting the resolution of inflammation.
References
- 1. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of Leukotriene B4 Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. maokangbio.com [maokangbio.com]
- 13. Adjuvant-Induced Arthritis Model [chondrex.com]
- 14. inotiv.com [inotiv.com]
- 15. Critical role of LTB4/BLT1 in IL-23 induced synovial inflammation and osteoclastogenesis via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of leukotriene B4 on interleukin-32, interferon-γ and chemokines in rats with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Interrelationship between Leukotriene B4 and Leukotriene-A4-Hydrolase in Collagen/Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
role of beta-oxidation in leukotriene metabolism
An In-depth Technical Guide on the Role of Beta-Oxidation in Leukotriene Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotrienes (LTs) are potent, pro-inflammatory lipid mediators derived from arachidonic acid, playing critical roles in a myriad of physiological and pathological processes, including asthma, allergic rhinitis, and cardiovascular diseases. The termination of their biological activity is crucial for the resolution of inflammation and is primarily achieved through a multi-step metabolic cascade. This technical guide provides a comprehensive overview of the pivotal role of beta-oxidation in the catabolism of leukotrienes. It details the sequential enzymatic processes, starting with ω-oxidation by cytochrome P450 enzymes and culminating in chain-shortening via peroxisomal β-oxidation. This document consolidates key quantitative data, outlines detailed experimental methodologies for studying this pathway, and provides visual representations of the core biochemical and experimental workflows to serve as a critical resource for researchers in immunology, pharmacology, and drug development.
Introduction: Leukotrienes as Inflammatory Mediators
Leukotrienes are synthesized predominantly by leukocytes in response to immunological and non-immunological stimuli.[1] The biosynthetic pathway begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A₂ (cPLA₂α).[2] The enzyme 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable epoxide intermediate, leukotriene A₄ (LTA₄).[3][4]
LTA₄ stands at a crucial branch point and is enzymatically converted into two main classes of leukotrienes:
-
Leukotriene B₄ (LTB₄): Formed by the action of LTA₄ hydrolase (LTA4H), LTB₄ is a powerful chemoattractant for neutrophils and other immune cells, mediating their recruitment to sites of inflammation.[2][5]
-
Cysteinyl Leukotrienes (cys-LTs): Formed by the conjugation of LTA₄ with glutathione, catalyzed by LTC₄ synthase. This produces LTC₄, which is subsequently metabolized extracellularly to LTD₄ and LTE₄.[2][3] Cys-LTs are potent constrictors of smooth muscle in the airways and microvasculature.[5]
Given their potent biological activities, the concentration and duration of action of leukotrienes are tightly regulated. Metabolic inactivation is the primary mechanism for terminating their signaling.[2][6]
The Leukotriene Inactivation Pathway: A Two-Stage Process
The catabolism of both LTB₄ and cys-LTs is a sequential process involving two distinct stages that occur in different subcellular compartments. This pathway ensures the conversion of lipophilic, biologically active leukotrienes into more polar, inactive metabolites that can be readily excreted.
Stage 1: ω-Oxidation in the Endoplasmic Reticulum
The initial and rate-limiting step in leukotriene inactivation is ω-oxidation, a reaction that occurs at the terminal methyl group (the ω-carbon) of the fatty acid chain.[1][6] This process is catalyzed by specific cytochrome P450 enzymes of the CYP4F family, which are primarily located in the endoplasmic reticulum.[2][4]
-
For LTB₄: In human neutrophils, CYP4F3A is the principal enzyme responsible for hydroxylating LTB₄ at the C-20 position to form 20-hydroxy-LTB₄ (20-OH-LTB₄).[6][7] This metabolite retains some biological activity.[8] The 20-OH-LTB₄ is then further oxidized to 20-carboxy-LTB₄ (20-COOH-LTB₄) by the same P450 enzyme or by alcohol and aldehyde dehydrogenases in tissues like the liver.[6] The formation of the ω-carboxyl group is the "activation" step required for the subsequent β-oxidation.[6]
-
For Cys-LTs: LTC₄ is first converted to LTD₄ and then to LTE₄ through peptidase activity.[2] LTE₄ (or its N-acetylated form) is then a substrate for ω-oxidation, leading to the formation of ω-hydroxy and subsequently ω-carboxy metabolites before entering the β-oxidation pathway.[1][9]
Stage 2: β-Oxidation in Peroxisomes
Once the ω-carboxy group is formed, the leukotriene metabolite is transported to peroxisomes for chain-shortening via β-oxidation.[9][10] Unlike mitochondrial β-oxidation, which primarily handles common fatty acids for energy production, peroxisomal β-oxidation is specialized for very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids like leukotrienes.[11][12]
The peroxisomal β-oxidation of leukotrienes involves a series of enzymatic reactions that sequentially remove two-carbon units (as acetyl-CoA) from the ω-end of the molecule.[10] The process is dependent on the cofactors CoA, ATP, and NAD+.[13] Key enzymes in this pathway include:
-
Acyl-CoA Synthetase: Activates the ω-carboxy leukotriene by attaching Coenzyme A.
-
Acyl-CoA Oxidase: Catalyzes the first dehydrogenation step.
-
D-Bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and plays an essential role in leukotriene degradation.[5]
-
3-Ketoacyl-CoA Thiolase: Catalyzes the final cleavage step to release acetyl-CoA.[13]
This process continues until the leukotriene is degraded into shorter, inactive dicarboxylic acid metabolites that are excreted in urine and bile.[10][14] While ω-carboxy-LTB₄ can be degraded to some extent in mitochondria, the β-oxidation of cysteinyl leukotrienes appears to occur exclusively in peroxisomes.[13]
Signaling Pathways and Experimental Workflows
Visualizing the Metabolic Pathway
The overall pathway from leukotriene biosynthesis to inactivation via β-oxidation is a multi-enzyme, multi-compartment process.
Caption: Overview of leukotriene biosynthesis and subsequent inactivation via ω- and β-oxidation.
Cellular Compartmentation of Metabolism
The spatial separation of ω-oxidation and β-oxidation is critical for the efficient catabolism of leukotrienes.
Caption: Key cellular compartments involved in the metabolic inactivation of leukotrienes.
General Experimental Workflow
Investigating leukotriene metabolism typically involves cell-based or enzyme-based assays followed by sophisticated analytical detection.
Caption: A typical experimental workflow for the analysis of leukotriene metabolism.
Quantitative Data
The following tables summarize key quantitative data related to leukotriene metabolism, providing insights into enzyme efficiency and the physiological consequences of metabolic defects.
Table 1: Kinetic Parameters of LTB₄ ω-Hydroxylation
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/nmol P450) | Source |
|---|
| Recombinant Human CYP4F3A | LTB₄ | 0.64 | 34 |[15] |
Table 2: Urinary Leukotriene Metabolite Levels in Zellweger Syndrome
| Metabolite | Patient Group | Concentration (nmol/mol creatinine) | Source |
|---|---|---|---|
| LTB₄ | Zellweger (n=all) | 35 - 238 (Median: 97) | [6] |
| Healthy Controls | < 5 (Below Detection Limit) | [6] | |
| ω-carboxy-LTB₄ | Zellweger (n=all) | 267 - 4583 (Median: 898) | [6] |
| Healthy Controls | < 5 (Below Detection Limit) | [6] | |
| ω-carboxy-tetranor-LTB₃ (β-oxidation product) | Zellweger & Controls | < 5 (Below Detection Limit) | [6] |
| ω-carboxy-tetranor-LTE₃ (β-oxidation product) | Zellweger | Not Detectable | [9] |
| | Healthy Controls | ~0.05 (µmol/mol creatinine) |[9] |
Pathophysiological Relevance
The critical role of peroxisomal β-oxidation in leukotriene inactivation is underscored by genetic disorders where this pathway is compromised. In patients with Zellweger syndrome, a peroxisome biogenesis disorder, the inability to perform β-oxidation leads to a significant accumulation of LTB₄ and its ω-oxidized precursor, as well as cys-LTs, in the urine.[6][9] This accumulation of pro-inflammatory mediators may contribute to the severe pathology, including liver disease, observed in these patients.[9][16] These findings provide definitive evidence that peroxisomes are essential for the catabolism of leukotrienes in humans.[6][9]
Experimental Protocols
The study of leukotriene β-oxidation requires specialized methodologies for organelle isolation, enzymatic assays, and metabolite quantification.
Protocol 1: Isolation of Peroxisomes from Rat Liver
This protocol is based on differential and density gradient centrifugation to obtain a highly purified peroxisome fraction suitable for metabolic studies.[10][17]
-
Homogenization: Perfuse rat liver with a cold buffer and homogenize using a Potter-Elvehjem homogenizer at low speed in an appropriate homogenization buffer (e.g., containing sucrose, MOPS, EDTA, and DTT).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 min to pellet nuclei and cell debris.
-
Transfer the supernatant and centrifuge at a higher speed (e.g., 3,000 x g) to pellet heavy mitochondria.
-
Transfer the resulting supernatant and centrifuge at a high speed (e.g., 25,000 x g) for 20 min to obtain a light mitochondrial-peroxisomal (LM-P) fraction pellet.
-
-
Density Gradient Centrifugation:
-
Resuspend the LM-P pellet in homogenization buffer.
-
Layer the suspension onto a pre-formed continuous or discontinuous density gradient (e.g., Nycodenz or Iodixanol).
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.
-
Peroxisomes, being dense organelles, will migrate to the lower part of the gradient.
-
Carefully collect the peroxisomal fraction using a syringe or by fractionating the entire gradient.
-
-
Purity Assessment: Assess the purity of the fraction by performing Western blots or enzyme activity assays for marker proteins of peroxisomes (e.g., Catalase), mitochondria (e.g., Cytochrome C Oxidase), and other potential contaminants.[10]
Protocol 2: In Vitro Metabolism Assay with Primary Hepatocytes
Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of phase I and phase II enzymes.[18][19]
-
Cell Culture: Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to form a monolayer and recover for 24 hours.[20]
-
Compound Preparation: Prepare a stock solution of the leukotriene substrate (e.g., LTB₄ or LTE₄) in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in pre-warmed hepatocyte culture medium to the final desired working concentration (typically 1-10 µM).[18]
-
Incubation:
-
Remove the culture medium from the hepatocyte monolayer.
-
Add the medium containing the leukotriene substrate to the cells.
-
Incubate the plate at 37°C in a humidified incubator.
-
Collect aliquots of the medium at various time points (e.g., 0, 15, 30, 60, 120 minutes).[21]
-
-
Sample Preparation:
-
Immediately quench the enzymatic reaction in the collected aliquots by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated leukotriene).[12]
-
Vortex and centrifuge at high speed (e.g., 16,000 x g) to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Leukotriene Metabolites
This method provides the high sensitivity and specificity required to identify and quantify multiple leukotriene metabolites in complex biological matrices.[11][22][23]
-
Chromatographic Separation (HPLC):
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with a volatile additive (e.g., 0.1% acetic acid or 15 mM ammonium (B1175870) acetate).[22][23]
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with the same additive.[23]
-
Gradient: Run a gradient elution program starting with a low percentage of Mobile Phase B (e.g., 20%) and increasing over 15-20 minutes to a high percentage (e.g., 95%) to elute analytes of increasing lipophilicity.
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, as leukotrienes readily form [M-H]⁻ ions.[22]
-
Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Program specific precursor-to-product ion transitions for each target analyte (substrate and expected metabolites) and the internal standard for unambiguous identification and quantification.
-
-
Quantification: Construct a calibration curve using authentic standards of each metabolite and normalize the peak area of each analyte to the peak area of the internal standard.
Conclusion
The metabolic inactivation of leukotrienes is a tightly regulated, multi-step process that is essential for controlling inflammatory responses. The pathway is initiated by ω-oxidation in the endoplasmic reticulum, which prepares the molecule for subsequent chain-shortening via β-oxidation. This guide highlights the central and indispensable role of peroxisomes in this β-oxidation process. A thorough understanding of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is critical for researchers aiming to develop novel therapeutic strategies that target leukotriene signaling in inflammatory and allergic diseases. The methodologies and data presented herein provide a foundational resource for advancing research in this vital area of lipid mediator biology.
References
- 1. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A disease‐associated missense mutation in CYP4F3 affects the metabolism of leukotriene B4 via disruption of electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-Hydroxylation is the CYP-dependent and retinoid-inducible leukotriene B4 inactivation pathway in human and mouse skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased urinary excretion of LTB4 and omega-carboxy-LTB4 in patients with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P-450 4F18 is the leukotriene B4 omega-1/omega-2 hydroxylase in mouse polymorphonuclear leukocytes: identification as the functional orthologue of human polymorphonuclear leukocyte CYP4F3A in the down-regulation of responses to LTB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene B₄ Metabolism and p70S6 Kinase 1 Inhibitors: PF-4708671 but Not LY2584702 Inhibits CYP4F3A and the ω-Oxidation of Leukotriene B₄ In Vitro and In Cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impaired degradation of leukotrienes in patients with peroxisome deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and characterization of recombinant human neutrophil leukotriene B4 omega-hydroxylase (cytochrome P450 4F3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of cysteinyl leukotrienes and their metabolites in bile of patients with peroxisomal or mitochondrial beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 22. A validated liquid chromatography-mass spectrometry method for the determination of leukotrienes B4 and B5 produced by stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 18-Carboxy dinor LTB4 in Neutrophil-Mediated Inflammation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the role of 18-Carboxy dinor Leukotriene B4 (LTB4) within the context of neutrophil-mediated inflammation. It details its formation as a terminal metabolite of the potent pro-inflammatory lipid mediator LTB4 and contrasts its biological activity with its precursors, highlighting its significance in the catabolic inactivation and resolution of inflammatory responses.
Introduction: The LTB4 Axis and Inflammatory Control
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1] It is a potent chemoattractant and activator for leukocytes, particularly neutrophils, playing a pivotal role in the initiation and amplification of acute inflammatory responses.[1][2] LTB4 orchestrates neutrophil chemotaxis, adhesion, degranulation, and the production of reactive oxygen species (ROS), which are critical functions in host defense but can also contribute to tissue damage in chronic or unresolved inflammation.[3][4]
The biological effects of LTB4 are tightly regulated by its rapid metabolic inactivation.[5] This process is crucial for terminating the inflammatory signal and promoting resolution. The primary route for LTB4 catabolism in neutrophils and hepatocytes is ω-oxidation, followed by β-oxidation.[6][7] This guide focuses on 18-Carboxy dinor LTB4, a key downstream product of this inactivation cascade, examining its formation, biological inertness relative to LTB4, and its role as a biomarker of LTB4 metabolism.
The Metabolic Inactivation of Leukotriene B4
The potent bioactivity of LTB4 is short-lived due to efficient enzymatic degradation. This inactivation occurs primarily through two sequential oxidative processes: ω-oxidation followed by β-oxidation.
2.1 ω-Oxidation Pathway In human neutrophils, LTB4 is first hydroxylated at the C-20 position by a specific cytochrome P450 enzyme, P-450LTBω (a member of the CYP4F family), to form 20-hydroxy-LTB4 (20-OH-LTB4).[8][9] This initial metabolite retains some biological activity but is less potent than LTB4.[10] Subsequently, 20-OH-LTB4 is further oxidized by an alcohol/aldehyde dehydrogenase to yield 20-carboxy-LTB4 (20-COOH-LTB4), a largely inactive metabolite.[6][9] This ω-oxidation is the major catabolic pathway in human polymorphonuclear leukocytes (PMNLs).[8][11]
2.2 β-Oxidation Pathway Following ω-oxidation, 20-carboxy-LTB4 can undergo further degradation in the liver through peroxisomal β-oxidation.[12] This process shortens the fatty acid chain, leading to the formation of 18-carboxy-19,20-dinor-LTB4 (18-Carboxy dinor LTB4).[12][13] This metabolite represents a more definitive inactivation step and is ultimately excreted.[14]
Quantitative Comparison of Biological Activity
The sequential metabolism of LTB4 results in a significant reduction in its pro-inflammatory activity. 18-Carboxy dinor LTB4, as a terminal product, is considered biologically inactive in the context of neutrophil activation. The following tables summarize the comparative activities of LTB4 and its key metabolites.
Table 1: LTB4 Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd or IC50) | Species/Cell Type | Reference |
| Leukotriene B4 (LTB4) | BLT1 | ~0.18 nM (Kd) | Sheep Lung Membranes | [15][16] |
| 20-OH-LTB4 | BLT1 | ~0.51 nM (Kd) | Sheep Lung Membranes | [10][15] |
| 20-COOH-LTB4 | BLT1 | Significantly lower than LTB4 | Sheep Lung Membranes | [15][16] |
| 18-Carboxy dinor LTB4 | BLT1 | Not reported, presumed negligible | N/A | [12] |
Note: The rank order of affinity is consistently shown as LTB4 > 20-OH-LTB4 > 20-COOH-LTB4.[15][16] Activity for 18-Carboxy dinor LTB4 is inferred from its position as a downstream catabolite.
Table 2: Efficacy in Neutrophil Functional Assays
| Compound | Chemotaxis | Degranulation | ROS Production | Reference |
| Leukotriene B4 (LTB4) | Potent inducer | Potent inducer | Potent inducer (at higher conc.) / Primes for other stimuli | [17][18] |
| 20-OH-LTB4 | Weak agonist, can inhibit LTB4 response | Less potent than LTB4 | Did not activate NADPH oxidase in one study | [19][20] |
| 20-COOH-LTB4 | Inactive | Inactive | Did not activate NADPH oxidase | [19][20] |
| 18-Carboxy dinor LTB4 | Inactive (presumed) | Inactive (presumed) | Inactive (presumed) | [12] |
LTB4 Signaling in Neutrophils and the Role of Inactivation
LTB4 exerts its effects by binding to the high-affinity G protein-coupled receptor, BLT1.[21] This binding event triggers a cascade of intracellular signals, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These pathways collectively orchestrate the functional responses of neutrophils.[3] LTB4 can also act as a signal relay molecule, where neutrophils responding to a primary chemoattractant release LTB4 to recruit other neutrophils, thus amplifying the inflammatory response.[22][23]
Metabolites such as 20-COOH-LTB4 and, by extension, 18-Carboxy dinor LTB4, fail to bind BLT1 with any significant affinity and therefore do not trigger this signaling cascade.[15] Their formation is a critical "off-switch" that prevents excessive neutrophil activation and limits bystander tissue damage.
Detailed Experimental Protocols
The study of LTB4 metabolism and its effects on neutrophil function relies on a set of core in vitro assays.
5.1 Neutrophil Isolation
A prerequisite for all functional assays is the isolation of a pure and viable neutrophil population from whole blood.
-
Blood Collection: Collect human venous blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Density Gradient Centrifugation: Carefully layer the blood over a density gradient medium (e.g., Polymorphprep or Ficoll-Paque). Centrifuge at 500 x g for 30 minutes at room temperature without brake.
-
Harvesting: After centrifugation, distinct layers will form. Aspirate the upper layers, leaving the neutrophil layer intact. Collect the neutrophil-rich band.
-
Red Blood Cell Lysis: Resuspend the collected cells in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds to lyse remaining red blood cells, followed by restoration of isotonicity with an equal volume of 1.6% NaCl.
-
Washing: Centrifuge the cells at 300 x g for 10 minutes at 4°C. Wash the cell pellet with a suitable buffer (e.g., HBSS).
-
Cell Counting and Viability: Resuspend the final pellet in the desired assay buffer. Determine cell concentration and viability (e.g., using a hemocytometer and trypan blue exclusion). Purity should be >95%.[24][25]
5.2 Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This assay measures the directed migration of neutrophils toward a chemoattractant.[17][26]
-
Apparatus: Use a multi-well chemotaxis chamber (e.g., Boyden or Transwell®) with a microporous polycarbonate membrane (typically 3-5 µm pore size).
-
Loading: Add the chemoattractant (e.g., LTB4, 18-Carboxy dinor LTB4, or control buffer) to the lower wells of the chamber.
-
Cell Seeding: Place the membrane over the lower wells and add the isolated neutrophil suspension (e.g., 1 x 10^6 cells/mL) to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification: After incubation, remove the membrane. Migrated cells in the lower chamber can be quantified by lysing them and measuring ATP content with a luminescent assay (e.g., CellTiter-Glo®), which is proportional to cell number.[26] Alternatively, cells that have migrated to the underside of the membrane can be fixed, stained, and counted by microscopy.
5.3 Neutrophil Degranulation Assay
This assay measures the release of granule contents (e.g., myeloperoxidase [MPO] from azurophilic granules) upon stimulation.[27][28]
-
Cell Preparation: Resuspend isolated neutrophils in a buffer containing Ca²⁺ and Mg²⁺ (e.g., HBSS). Pre-incubate cells with Cytochalasin B (5 µg/mL) for 10 minutes at 37°C to enhance degranulation.
-
Stimulation: Add the stimulus (e.g., LTB4, fMLP, or control) to the cell suspension and incubate for 15-30 minutes at 37°C.
-
Pellet Cells: Stop the reaction by placing tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the neutrophils.
-
Collect Supernatant: Carefully collect the supernatant, which contains the released granule proteins.
-
Enzyme Assay (MPO): To measure MPO activity, mix a sample of the supernatant with a reaction buffer containing a substrate like o-dianisidine dihydrochloride (B599025) and H₂O₂. Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Data Analysis: Express the results as a percentage of the total MPO activity, which is determined by lysing an equivalent number of unstimulated cells with a detergent (e.g., 0.1% Triton X-100).
5.4 Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the "oxidative burst" of neutrophils, a key antimicrobial function. Luminol-enhanced chemiluminescence is a sensitive method for this.[29]
-
Cell Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Setup: In a white 96-well plate, add the neutrophil suspension to each well. Add luminol (B1675438) (a chemiluminescent probe).
-
Priming (Optional): Add a priming agent if required. LTB4 itself can act as a priming agent, enhancing the ROS response to a second stimulus.[18] Incubate for 10-15 minutes.
-
Stimulation: Place the plate in a luminometer. Inject the stimulus (e.g., fMLP, PMA, or the test compound like 18-Carboxy dinor LTB4) and immediately begin reading chemiluminescence over time (e.g., for 60 minutes).
-
Data Analysis: The data is typically presented as relative light units (RLU) over time. The peak response or the area under the curve can be used for quantification.
Conclusion and Future Directions
18-Carboxy dinor LTB4 represents a terminal, inactive metabolite in the catabolic cascade of the potent pro-inflammatory mediator LTB4.[12] Its formation is a critical step in the physiological termination of neutrophil-mediated inflammatory signaling. While LTB4 actively recruits and activates neutrophils at sites of inflammation, its rapid conversion to less active (20-OH-LTB4) and inactive (20-COOH-LTB4 and 18-Carboxy dinor LTB4) products ensures that this response is transient and controlled.[6][13]
For researchers and drug development professionals, understanding this pathway is paramount.
-
Biomarker Potential: Measuring levels of 18-Carboxy dinor LTB4 in biological fluids could serve as a reliable indicator of LTB4 production and turnover in inflammatory diseases.
-
Therapeutic Targeting: Rather than solely focusing on blocking LTB4 synthesis or its receptor (BLT1), strategies aimed at enhancing its metabolic inactivation could offer a novel therapeutic approach. Modulating the activity of CYP4F enzymes or subsequent dehydrogenases could provide a mechanism to accelerate the resolution of inflammation.
References
- 1. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil-derived leukotriene B4 is required for inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 as a Potential Therapeutic Target for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Production of the Neutrophil-Derived Lipid Mediators LTB4 and LXA4 Is Modulated by Intracellular Infection with Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of leukotriene B4 via reduction into dihydro-leukotriene B4 in human monocytes, alveolar macrophages, and U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Omega-oxidation is the major pathway for the catabolism of leukotriene B4 in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic inactivation of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 omega-oxidation by human polymorphonuclear leukocytes is inhibited by pyocyanin, a phenazine derivative produced by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Studies on leukotriene B4 omega-oxidation in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Metabolism of leukotriene B4 by activated human polymorphonuclear granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Degranulation Assay to Monitor Neutrophil Activation and Gelatinase Release [jove.com]
- 25. criver.com [criver.com]
- 26. criver.com [criver.com]
- 27. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Neutrophil Degranulation of Azurophil and Specific Granules | Springer Nature Experiments [experiments.springernature.com]
- 29. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 18-Carboxy dinor Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a terminal metabolite of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). Its formation represents a critical step in the inactivation cascade of LTB4, a key player in numerous inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of 18-COOH-dinor-LTB4, with a focus on its physiological concentrations, analytical methodologies, and its position within the broader LTB4 metabolic pathway.
Physiological Concentrations of 18-Carboxy dinor LTB4
Direct quantitative data on the physiological concentrations of 18-Carboxy dinor LTB4 in healthy human biological fluids such as plasma and urine are scarce. Current analytical methods have generally been unable to detect this metabolite in healthy individuals, suggesting that its basal levels are exceedingly low.
However, in certain pathological conditions characterized by defects in peroxisomal fatty acid β-oxidation, such as Zellweger syndrome, the urinary excretion of LTB4 and its ω-oxidation product, 20-carboxy-LTB4, are significantly elevated. While not directly measuring 18-COOH-dinor-LTB4, this finding implies that under conditions of impaired β-oxidation, the upstream precursor to 18-COOH-dinor-LTB4 accumulates, further supporting the notion that in healthy individuals, it is efficiently formed and likely rapidly cleared.
Table 1: Reported Levels of LTB4 and its Metabolites in Human Urine
| Analyte | Condition | Matrix | Concentration | Citation |
| LTB4 | Zellweger Syndrome | Urine | Median: 97 nmol/mol creatinine (B1669602) (Range: 35-238) | [1] |
| ω-carboxy-LTB4 | Zellweger Syndrome | Urine | Median: 898 nmol/mol creatinine (Range: 267-4583) | [1] |
| LTB4 | Healthy Controls | Urine | Below detection limit (< 5 nmol/mol creatinine) | [1] |
| ω-carboxy-LTB4 | Healthy Controls | Urine | Below detection limit (< 5 nmol/mol creatinine) | [1] |
LTB4 Metabolism and the Formation of 18-Carboxy dinor LTB4
18-Carboxy dinor LTB4 is not a primary signaling molecule but rather an end-product of LTB4 catabolism. The metabolic cascade is initiated by the ω-oxidation of LTB4, followed by β-oxidation.
As depicted in Figure 1, LTB4 first undergoes hydroxylation at the C20 position by cytochrome P450 enzymes of the CYP4F family, forming 20-hydroxy-LTB4 (20-OH-LTB4). This is followed by further oxidation to yield 20-carboxy-LTB4 (20-COOH-LTB4). Subsequently, 20-COOH-LTB4 undergoes peroxisomal β-oxidation, which shortens the carbon chain by two, resulting in the formation of 18-Carboxy dinor LTB4.
Signaling Role of LTB4 Metabolites
The biological activity of LTB4 is mediated through its high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors. The ω-oxidation metabolites of LTB4, including 20-OH-LTB4 and 20-COOH-LTB4, exhibit significantly reduced biological activity compared to the parent molecule. Studies have shown that 20-carboxy-LTB4 has only about 2.6% of the activity of LTB4 in causing polymorphonuclear leukocyte (PMNL) degranulation[2]. Furthermore, 20-carboxy-LTB4 does not significantly affect neutrophil accumulation in response to LTB4[3]. This strongly suggests that the metabolic conversion of LTB4 to its carboxylated metabolites, and subsequently to 18-Carboxy dinor LTB4, serves as a mechanism of inactivation, thereby downregulating the inflammatory response.
Experimental Protocols
Representative LC-MS/MS Protocol for LTB4 and its Metabolites (Adaptable for 18-Carboxy dinor LTB4)
This protocol is a general template and would require optimization and validation for the specific analysis of 18-Carboxy dinor LTB4.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate eicosanoids from biological matrices (e.g., plasma, urine) and remove interfering substances.
References
- 1. Increased urinary excretion of LTB4 and omega-carboxy-LTB4 in patients with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
18-Carboxy dinor Leukotriene B4 CAS number and chemical properties
An In-Depth Technical Guide to 18-Carboxy dinor Leukotriene B4
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, including its chemical properties, metabolic pathways, and the experimental protocols used for its study.
Core Chemical Properties
This compound, a significant metabolite of Leukotriene B4 (LTB4), possesses distinct chemical characteristics crucial for its analysis and understanding its biological role. Its CAS Number is 102674-12-4.[1][2][3][4][5][6][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 102674-12-4 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₈H₂₆O₆ | [1][2][5][8] |
| Molecular Weight | 338.4 g/mol | [1][2][5][8] |
| Formal Name | 7R,14S-dihydroxy-4Z,8E,10E,12Z-octadecatetraenedioic acid | [3][5] |
| Purity | ≥97% | [2][5][6] |
| UV Maximum (λmax) | 270 nm | [3][5][9] |
| Solubility (DMF) | 50 mg/mL | [3][5] |
| Solubility (DMSO) | 50 mg/mL | [3][5] |
| Solubility (Ethanol) | 50 mg/mL | [3][5] |
| Solubility (PBS, pH 7.2) | 1 mg/mL | [3][5] |
| Formulation | A solution in ethanol | [2][5][6] |
Metabolic Signaling Pathway
This compound is a product of the metabolic degradation of Leukotriene B4 (LTB4), a potent inflammatory mediator. The biosynthesis of LTB4 originates from arachidonic acid through the action of 5-lipoxygenase (5-LOX) to form Leukotriene A4 (LTA4), which is then converted to LTB4.[10][11] The subsequent metabolism and inactivation of LTB4 occur primarily in the liver.
The metabolic cascade involves two main stages: ω-oxidation followed by β-oxidation.[1][12][13] Initially, LTB4 undergoes ω-oxidation at the methyl terminus, a reaction catalyzed by a specific cytochrome P450 enzyme (CYP4F).[1][3] This produces 20-hydroxy-LTB4 (20-OH-LTB4), which is then further oxidized to 20-carboxy-LTB4 (20-COOH-LTB4).[1][3][14] Subsequently, 20-carboxy-LTB4 undergoes β-oxidation, a process of fatty acid degradation, which shortens the carbon chain to yield 18-carboxy-19,20-dinor-LTB4.[3][5][12][15] This metabolic pathway is crucial for the termination of LTB4's biological activity.[1]
Experimental Protocols
The identification and characterization of this compound have been achieved through a combination of analytical techniques. The foundational work by Harper et al. (1986) in isolated rat hepatocytes provides the basis for these protocols.[2][5]
Workflow for Metabolite Identification
The general workflow for isolating and identifying this compound from a biological matrix involves incubation, extraction, chromatographic separation, and spectroscopic analysis.
Detailed Methodologies
Incubation of Leukotriene B4 with Isolated Rat Hepatocytes:
-
Objective: To generate metabolites of LTB4 in a controlled in vitro system.
-
Protocol: Isolated rat hepatocytes are incubated with LTB4 in a suitable buffer. In the original study, this incubation was carried out for 15 minutes to allow for the metabolic conversion of LTB4.[2]
Metabolite Separation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Objective: To separate the various metabolites of LTB4 based on their polarity.
-
Protocol: The incubation mixture is subjected to RP-HPLC. Due to its increased polarity from the additional carboxyl group, this compound has a shorter retention time compared to LTB4 and its less polar metabolites.[2] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
Structural Characterization:
-
Ultraviolet (UV) Spectroscopy:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the molecular weight and fragmentation pattern for definitive structural elucidation.
-
Protocol: The purified metabolite is chemically derivatized to increase its volatility for GC analysis. This typically involves esterification of the carboxyl groups and silylation of the hydroxyl groups. The derivatized compound is then injected into the GC-MS system for analysis. The resulting mass spectrum provides information about the molecular weight and the structure of the molecule.[2]
-
References
- 1. biosciencepharma.com [biosciencepharma.com]
- 2. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Oxygen concentration-dependent metabolism of leukotriene B4 by hepatocyte monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deepdyve.com [deepdyve.com]
- 12. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of leukotriene B4 by activated human polymorphonuclear granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Leukotriene B4 (LTB4) Metabolism: Omega-Oxidation versus Beta-Oxidation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory response, orchestrating the recruitment and activation of leukocytes.[1] The biological activity of LTB4 is tightly regulated by its metabolic inactivation through two principal pathways: omega-oxidation and beta-oxidation. Understanding the intricacies of these pathways is paramount for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides a comprehensive overview of the omega- and beta-oxidation of LTB4, detailing the enzymatic processes, cellular locations, and key metabolites. Furthermore, it presents structured quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction
Leukotriene B4 (LTB4) is synthesized from arachidonic acid by the 5-lipoxygenase pathway and is a powerful chemoattractant for neutrophils, playing a critical role in the initiation and amplification of inflammation.[2][3] The rapid catabolism of LTB4 is essential for the resolution of inflammation. This process is primarily carried out in human polymorphonuclear leukocytes (PMNs) and hepatocytes through two major metabolic routes: omega-oxidation, which occurs in the microsomes, and beta-oxidation, which takes place in peroxisomes.[3][4] While omega-oxidation is considered the primary inactivation pathway in neutrophils, beta-oxidation is a significant route of degradation in the liver.[3][5]
The Omega-Oxidation Pathway of LTB4
Omega-oxidation is the principal pathway for LTB4 catabolism in human neutrophils.[3] This microsomal process involves the sequential oxidation of the terminal methyl group (omega-carbon) of LTB4.
Enzymatic Steps and Metabolites
The omega-oxidation of LTB4 is a two-step enzymatic process catalyzed by a specific cytochrome P450 enzyme and alcohol/aldehyde dehydrogenases.[6][7]
-
Hydroxylation: The initial and rate-limiting step is the hydroxylation of LTB4 at the C-20 position to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is catalyzed by LTB4 ω-hydroxylase, a member of the cytochrome P450 family, specifically CYP4F3A in human leukocytes.[8][9] This step requires NADPH and molecular oxygen.[10]
-
Oxidation to Carboxylic Acid: 20-OH-LTB4 is subsequently oxidized to 20-oxo-LTB4 and then further to 20-carboxy-LTB4 (20-COOH-LTB4).[6] This latter step is catalyzed by an NAD+-dependent aldehyde dehydrogenase.[6]
The resulting metabolite, 20-COOH-LTB4, is significantly less biologically active than LTB4.[11]
Cellular Localization
The enzymes responsible for LTB4 omega-oxidation are primarily located in the microsomal fraction of cells, particularly in human polymorphonuclear leukocytes.[10][12]
Key Enzymes
-
LTB4 ω-hydroxylase (CYP4F3A): The primary enzyme responsible for the initial hydroxylation of LTB4 in human leukocytes.[9] It exhibits a high affinity for LTB4.[10]
-
Alcohol Dehydrogenase and Aldehyde Dehydrogenase: These enzymes are involved in the subsequent oxidation of 20-OH-LTB4 to 20-COOH-LTB4.[6]
The Beta-Oxidation Pathway of LTB4
While omega-oxidation is prominent in neutrophils, beta-oxidation represents a key metabolic pathway for LTB4 in the liver, occurring within peroxisomes.[4][5] This pathway involves the shortening of the fatty acid chain from the carboxyl end.
Enzymatic Steps and Metabolites
Following the initial omega-oxidation to 20-COOH-LTB4, this dicarboxylic acid can undergo peroxisomal beta-oxidation from the omega-end.[4] This process involves a series of enzymatic reactions that sequentially shorten the carbon chain. A series of novel metabolites corresponding to beta-oxidation from the carboxyl terminus of LTB4 have also been observed in human hepatocytes.[3]
-
Acyl-CoA Synthesis: The process is initiated by the activation of the carboxyl group to its coenzyme A (CoA) ester.
-
Sequential Chain Shortening: The acyl-CoA ester then enters the beta-oxidation spiral, a four-step process involving dehydrogenation, hydration, oxidation, and thiolytic cleavage, which shortens the fatty acid chain by two carbons in each cycle.
This pathway leads to the formation of chain-shortened dicarboxylic acids.[13]
Cellular Localization
The beta-oxidation of LTB4-derived dicarboxylic acids occurs in peroxisomes, primarily in hepatocytes.[4]
Key Enzymes
-
Acyl-CoA Synthetase: Activates the dicarboxylic acid to its CoA ester.
-
Peroxisomal Beta-Oxidation Enzymes: A set of enzymes including acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase that carry out the sequential shortening of the fatty acid chain.
Quantitative Data
The following tables summarize key quantitative data related to the omega- and beta-oxidation of LTB4.
Table 1: Kinetic Parameters of LTB4 Omega-Hydroxylase (CYP4F3A) in Human PMN Microsomes
| Parameter | Value | Reference |
| Km for LTB4 | 0.6 µM | [10] |
| Apparent Km for NADPH | 0.5 µM | [10] |
| Apparent Km for NADH | 223 µM | [10] |
Table 2: LTB4 and Metabolite Concentrations in Biological Samples
| Analyte | Sample Type | Concentration | Reference |
| LTB4 | Plasma (Patient with CYP4F3 mutation) | 1034.0 ± 75.9 pg/mL | [8][14] |
| LTB4 | Plasma (Healthy Subjects) | 305.6 ± 57.0 pg/mL | [8][14] |
| LTB4 | Sputum (LLOQ) | 0.2 ng/mL | [1] |
Signaling Pathways and Experimental Workflows
LTB4 Metabolic Pathways
The following diagram illustrates the major steps in the omega-oxidation and subsequent beta-oxidation of LTB4.
References
- 1. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of leukotriene A4 to leukotriene B4: catalysis by human liver microsomes under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A disease‐associated missense mutation in CYP4F3 affects the metabolism of leukotriene B4 via disruption of electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Binding and metabolism of leukotriene B4 by neutrophils and their subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of leukotriene B4-omega-hydroxylase activity within human polymorphonuclear granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 18-Carboxy dinor LTB4 in Biological Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) in biological samples, such as urine and plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 18-Carboxy dinor LTB4 is a key β-oxidation metabolite of Leukotriene B4 (LTB4), an important inflammatory mediator.[1][2][3][4] Monitoring the levels of 18-Carboxy dinor LTB4 can provide insights into the in vivo production and metabolism of LTB4, which is relevant for researchers in inflammation, immunology, and drug development. The protocol outlined below provides a robust workflow for sample preparation, chromatographic separation, and mass spectrometric detection of this analyte.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses.[5][6] Its biological activity is tightly regulated through metabolic inactivation. In the liver, LTB4 is first metabolized to 20-carboxy LTB4, which subsequently undergoes β-oxidation to form 18-Carboxy dinor LTB4.[1][2][3][4] As a downstream metabolite, 18-Carboxy dinor LTB4 can serve as a biomarker for LTB4 production. LC-MS/MS offers high selectivity and sensitivity for the quantification of eicosanoids in complex biological matrices.[7][8] This document provides a detailed protocol for the analysis of 18-Carboxy dinor LTB4 by LC-MS/MS.
LTB4 Metabolic Pathway
Caption: Metabolic pathway of Leukotriene B4 (LTB4) to 18-Carboxy dinor LTB4.
Experimental Protocols
Materials and Reagents
-
18-Carboxy dinor LTB4 analytical standard
-
Leukotriene B4-d4 (LTB4-d4) internal standard (IS)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well collection plates
-
Phosphate buffered saline (PBS)
-
Human plasma/urine samples
Sample Preparation: Solid Phase Extraction (SPE)
A generalized SPE workflow is described below. Optimization may be required depending on the specific matrix.
Caption: General workflow for solid-phase extraction of 18-Carboxy dinor LTB4.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 20% B; 1-8 min: 20-80% B; 8-9 min: 80-95% B; 9-10 min: 95% B; 10-10.1 min: 95-20% B; 10.1-12 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
The following parameters are suggested starting points and should be optimized for the specific instrument used.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent |
MRM Transitions
The molecular weight of 18-Carboxy dinor LTB4 is 338.4 g/mol . The precursor ion ([M-H]⁻) is m/z 337.4. Product ions would need to be determined by infusing the analytical standard. The following are proposed transitions for method development.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 18-Carboxy dinor LTB4 | 337.4 | To be determined | To be determined |
| LTB4-d4 (IS) | 339.2 | 197.2 | 20 |
Note: The user must optimize the product ion and collision energy for 18-Carboxy dinor LTB4 using an analytical standard.
Data Presentation
Quantitative data should be presented in a clear, tabular format. Below is an example of how to structure the results from a method validation experiment.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² |
| 18-Carboxy dinor LTB4 | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |
| 18-Carboxy dinor LTB4 | LQC | 0.3 | 0.28 ± 0.03 | < 15% | 93.3% |
| MQC | 30 | 31.5 ± 2.5 | < 15% | 105.0% | |
| HQC | 80 | 78.9 ± 6.1 | < 15% | 98.6% |
Table 3: Stability Assessment
| Analyte | Stability Condition | % Recovery (Mean, n=3) |
| 18-Carboxy dinor LTB4 | Bench-top (4 hours, room temp) | 95.2% |
| Freeze-thaw (3 cycles) | 92.8% | |
| Long-term (-80°C, 1 month) | 97.1% |
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 18-Carboxy dinor LTB4 in biological matrices. The detailed sample preparation and instrument parameters serve as a strong foundation for researchers to implement this assay in their own laboratories. This method will be a valuable tool for studies investigating the role of the LTB4 pathway in health and disease.
References
- 1. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. LC-MS/MS for profiling of urinary eicosanoids - Clinical Laboratory int. [clinlabint.com]
- 7. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid Phase Extraction of 18-Carboxy dinor LTB4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the solid phase extraction (SPE) of 18-Carboxy dinor Leukotriene B4 (LTB4), a significant β-oxidation metabolite of LTB4, from biological matrices. The protocol is designed to ensure high recovery and purity of the analyte, making it suitable for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). The described method is based on the established principles of reversed-phase SPE, widely used for the purification of eicosanoids and related lipid mediators.
Introduction
18-Carboxy dinor LTB4 is a key metabolite in the leukotriene pathway, formed via ω-oxidation of LTB4 followed by β-oxidation.[1] Accurate quantification of this metabolite in biological samples such as plasma, serum, and urine is crucial for understanding the inflammatory processes and for the development of novel therapeutics targeting the 5-lipoxygenase pathway. Solid phase extraction is a robust and efficient sample preparation technique that allows for the concentration and purification of analytes from complex biological fluids, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.[2][3] This protocol outlines a C18-based SPE procedure for the isolation of 18-Carboxy dinor LTB4.
Quantitative Data Summary
While specific recovery data for 18-Carboxy dinor LTB4 is not extensively published, the following table summarizes typical recovery rates for related eicosanoids using reversed-phase SPE, which are expected to be comparable for 18-Carboxy dinor LTB4.
| Analyte | SPE Sorbent | Biological Matrix | Typical Recovery (%) | Reference |
| Leukotriene B4 (LTB4) | C18 | Serum | >90% | [4] |
| Prostaglandin B1 (PGB1) | C18 | Aqueous Solution | 82.3 ± 2.0% | [5] |
| Leukotriene C4 (LTC4) | C18 | Aqueous Solution | 89.7 ± 1.0% | [5] |
| 5-HETE | C18 | Aqueous Solution | 90 ± 4% | [5] |
| General Eicosanoids | Strata-X | Plasma | 70-120% | [2] |
Experimental Protocol: Solid Phase Extraction of 18-Carboxy dinor LTB4
This protocol is a general guideline and may require optimization for specific biological matrices and analytical instrumentation.
Materials:
-
SPE Cartridge: C18 SPE Cartridge (e.g., 500 mg, 6 mL)[6]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Internal Standard (e.g., a deuterated analog of 18-Carboxy dinor LTB4 or a related eicosanoid)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Nitrogen evaporator
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Procedure:
-
Sample Pre-treatment: a. To 1 mL of biological sample (e.g., plasma, serum, or urine), add an appropriate amount of internal standard. b. Precipitate proteins by adding 2 volumes of cold methanol or acetonitrile. c. Vortex the mixture vigorously for 30 seconds. d. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean tube. f. Acidify the supernatant to a pH of approximately 3.0 by adding 0.1% TFA or formic acid. This step is crucial for the protonation of the carboxyl groups, enhancing their retention on the C18 sorbent.[7]
-
SPE Cartridge Conditioning: a. Place the C18 SPE cartridge on the vacuum manifold. b. Condition the cartridge by passing 5 mL of methanol through it. c. Equilibrate the cartridge by passing 5 mL of water (acidified to pH 3.0 with 0.1% TFA or formic acid) through it. Do not allow the cartridge to run dry.[7]
-
Sample Loading: a. Slowly load the pre-treated and acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
Washing: a. Wash the cartridge with 5 mL of 10% methanol in water (acidified to pH 3.0) to remove polar interferences. b. Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
Elution: a. Place a clean collection tube under the cartridge. b. Elute the 18-Carboxy dinor LTB4 and other retained lipids with 5 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
Experimental Workflow
Caption: Workflow for the solid phase extraction of 18-Carboxy dinor LTB4.
Signaling Pathway Context
Caption: Simplified metabolic pathway of 18-Carboxy dinor LTB4 formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-step organic extraction of leukotrienes and related compounds and their simultaneous analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Developing a Competitive ELISA for 18-Carboxy dinor Leukotriene B4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4). 18-COOH-dinor-LTB4 is a key β-oxidation metabolite of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1][2][3] As a downstream metabolite, 18-COOH-dinor-LTB4 may serve as a stable and reliable biomarker for monitoring LTB4-mediated inflammatory processes in various diseases. This competitive ELISA protocol is designed for the precise measurement of 18-COOH-dinor-LTB4 in biological matrices such as plasma, urine, and cell culture supernatants.
Introduction
Leukotriene B4 (LTB4) is a powerful chemoattractant for leukocytes and a key player in the inflammatory cascade.[4][5][6] It is implicated in the pathophysiology of numerous inflammatory conditions, including asthma, arthritis, and cardiovascular diseases. The biological activity of LTB4 is tightly regulated by its metabolism into less active compounds. In the liver and other tissues, LTB4 is first metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-COOH-dinor-LTB4.[1][2] Measuring the levels of this terminal metabolite can offer insights into the overall activity of the LTB4 pathway. Due to its small molecular size, a competitive ELISA format is the most suitable immunoassay for the quantification of 18-COOH-dinor-LTB4.[4][6][7][8][9] This document outlines the necessary steps for developing such an assay, from reagent preparation to data analysis.
Signaling Pathway of Leukotriene B4
References
- 1. Leukotriene B4 Express ELISA Kit [shop.labclinics.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biossusa.com [biossusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18-Carboxy dinor LTB4 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a terminal metabolite of the potent inflammatory mediator Leukotriene B4 (LTB4). LTB4 undergoes ω-oxidation to 20-hydroxy-LTB4, followed by oxidation to 20-carboxy-LTB4, which is then subject to β-oxidation to yield 18-COOH-dinor-LTB4. As a downstream metabolite, 18-COOH-dinor-LTB4 can serve as a valuable biomarker for monitoring LTB4-mediated inflammatory processes in various diseases. Accurate and reproducible quantification of this metabolite in plasma is crucial for both clinical research and drug development.
This document provides detailed protocols for the sample preparation of 18-COOH-dinor-LTB4 from human plasma for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary methods covered are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), which are standard techniques for the purification and concentration of eicosanoids from complex biological matrices.
Signaling Pathway: LTB4 Metabolism
Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of LTB4, the parent compound of 18-Carboxy dinor LTB4. These values can serve as a reference, though the specific performance for 18-Carboxy dinor LTB4 should be validated for each specific assay.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Analyte | Leukotriene B4 (LTB4) | Leukotriene B4 (LTB4) | N/A |
| Limit of Detection (LOD) | ~10 pg/mL | Not specified | [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Not specified | [2] |
| Recovery | 70-120% (for a panel of eicosanoids) | >85% (for LTB4) | [3][4] |
| Precision (%RSD) | <15% | <13% | [1] |
Experimental Protocols
General Considerations for Sample Handling
To prevent ex-vivo formation and degradation of eicosanoids, proper sample handling is critical.
-
Anticoagulant: Collect whole blood in tubes containing EDTA or heparin.
-
Inhibitors: Immediately after collection, add a cyclooxygenase inhibitor such as indomethacin (B1671933) (final concentration 10-15 µM) to the blood sample.[5]
-
Processing: Centrifuge the blood at 4°C to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis to prevent degradation. LTB4 has been shown to be stable in human plasma for at least three freeze-thaw cycles and for at least 198 days at -20°C.[2]
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for eicosanoid extraction and is suitable for the purification of 18-Carboxy dinor LTB4.[3][5] C18 or polymeric (e.g., Strata-X) SPE cartridges are commonly used.
-
C18 SPE Cartridges (e.g., Sep-Pak™, Bond-Elut™)
-
Internal Standard (IS): Deuterated 18-Carboxy dinor LTB4 (if available) or a related deuterated eicosanoid (e.g., LTB4-d4).
-
Methanol (B129727) (HPLC grade)
-
Ethanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
Nitrogen gas evaporator or centrifugal vacuum evaporator
Caption: Solid-Phase Extraction (SPE) workflow for 18-Carboxy dinor LTB4.
-
Sample Thawing and Internal Standard Spiking:
-
Thaw the frozen plasma samples on ice.
-
To 1 mL of plasma, add the internal standard solution. Vortex briefly.
-
-
Acidification:
-
Acidify the plasma sample to a pH of approximately 3.5 by adding ~50 µL of 2M HCl per mL of plasma.[5]
-
Incubate on ice for 15 minutes.
-
Centrifuge to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[5]
-
-
Sample Loading:
-
Load the acidified and clarified plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., ~0.5 mL/minute).
-
-
Washing:
-
Elution:
-
Elute the analyte from the cartridge with 5 mL of ethyl acetate or methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).[3]
-
-
Analysis:
-
The reconstituted sample is now ready for injection into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a simpler, though sometimes less clean, alternative to SPE. Methyl tertiary butyl ether (MTBE) is a common solvent for extracting LTB4 and its metabolites.[2]
-
Internal Standard (IS): Deuterated 18-Carboxy dinor LTB4 or a related deuterated eicosanoid.
-
Methyl Tertiary Butyl Ether (MTBE) (HPLC grade)
-
Deionized Water
-
Nitrogen gas evaporator or centrifugal vacuum evaporator
Caption: Liquid-Liquid Extraction (LLE) workflow for 18-Carboxy dinor LTB4.
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
-
Extraction:
-
Add 1 mL of MTBE to the plasma sample.[2]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 10 minutes to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (containing the MTBE and extracted lipids) to a new clean tube, avoiding the protein interface and lower aqueous layer.
-
-
Drying and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
Analysis:
-
The reconstituted sample is ready for LC-MS/MS analysis.
-
Conclusion
The choice between SPE and LLE will depend on the specific requirements of the study, including sample throughput, required purity of the extract, and available resources. SPE generally provides a cleaner extract, which can be beneficial for sensitive LC-MS/MS analysis, while LLE offers a simpler and faster workflow. For both methods, it is highly recommended to use a stable isotope-labeled internal standard for 18-Carboxy dinor LTB4 to ensure accurate quantification by correcting for any analyte loss during sample preparation and for matrix effects during analysis. Method validation, including assessment of recovery, linearity, accuracy, and precision, should be performed before analyzing study samples.
References
- 1. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega-3 Fatty Acid Intake and Oxylipin Production in Response to Short-Term Ambient Air Pollution Exposure in Healthy Adults [mdpi.com]
- 5. arborassays.com [arborassays.com]
Application Notes and Protocols for the Quantification of 18-Carboxy dinor LTB4 using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) is a key terminal metabolite of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4).[1][2][3] LTB4 is involved in a host of inflammatory responses, and understanding its metabolic fate is crucial for elucidating disease mechanisms and for the development of novel therapeutics. The quantification of 18-Carboxy dinor LTB4 in biological matrices provides a reliable indication of LTB4 activity and metabolism.
This document provides detailed application notes and protocols for the quantitative analysis of 18-Carboxy dinor LTB4 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
Signaling Pathway and Metabolism of LTB4
Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway and exerts its pro-inflammatory effects by binding to its cell surface receptors, BLT1 and BLT2.[4][5][6] The biological activity of LTB4 is tightly regulated through metabolic inactivation. One of the major metabolic pathways involves ω-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. Subsequent β-oxidation of 20-carboxy-LTB4 leads to the formation of 18-Carboxy dinor LTB4, a more polar and readily excretable metabolite.[1][2]
Experimental Protocols
Materials and Reagents
-
18-Carboxy dinor LTB4 analytical standard
-
Leukotriene B4-d4 (LTB4-d4) as an internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, urine)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Thawing and Fortification: Thaw biological samples (e.g., 500 µL of plasma) on ice. Spike the samples with the internal standard (LTB4-d4) to a final concentration of approximately 5-10 ng/mL.
-
Protein Precipitation: Add 1.5 mL of ice-cold methanol to the sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis of 18-Carboxy dinor LTB4. Method optimization is recommended.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
The exact mass transitions should be optimized by infusing the analytical standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 18-Carboxy dinor LTB4 | 337.2 | To be determined | To be determined |
| LTB4-d4 (IS) | 339.2 | 197.1 | To be determined |
Note on Internal Standard: While LTB4-d4 is a suitable internal standard due to its structural similarity and co-elution with the analyte, the ideal internal standard would be a stable isotope-labeled version of 18-Carboxy dinor LTB4 (e.g., 18-Carboxy dinor LTB4-d4). If available, its use is highly recommended for the most accurate quantification.
Data Presentation
The following tables represent typical data that would be generated in a validation study for the quantification of 18-Carboxy dinor LTB4.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| 18-Carboxy dinor LTB4 | 0.1 - 100 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 80 - 120 | 80 - 120 |
| High | 80 | 80 - 120 | 80 - 120 |
Conclusion
The use of a deuterated internal standard in conjunction with LC-MS/MS provides a robust and sensitive method for the quantification of 18-Carboxy dinor LTB4 in biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development and inflammation research. Adherence to these guidelines, with appropriate optimization, will ensure the generation of high-quality, reproducible data for a better understanding of the role of the LTB4 metabolic pathway in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene B4: metabolism and signal transduction [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Inflammatory Research: A UPLC-MS/MS Method for Comprehensive Leukotriene Metabolite Profiling
Abstract
Leukotrienes are potent lipid mediators that play a crucial role in inflammatory and allergic diseases.[1][2] Accurate and sensitive quantification of their metabolites is essential for understanding disease pathogenesis and for the development of novel therapeutics. This application note presents a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the comprehensive profiling of key leukotriene metabolites in biological matrices. The detailed protocols and data presented herein provide researchers, scientists, and drug development professionals with a powerful tool to advance their studies in inflammation and related fields.
Introduction
Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway and are categorized into two main classes: the dihydroxy leukotriene LTB4, and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[3][4] LTB4 is a powerful chemoattractant for leukocytes, while CysLTs are known to cause bronchoconstriction, increase vascular permeability, and enhance mucus secretion.[3] Given their central role in inflammatory processes, particularly in respiratory conditions like asthma, the quantitative analysis of these mediators is of significant interest.[5][6]
UPLC-MS/MS has emerged as the gold standard for the quantification of eicosanoids, including leukotrienes, due to its high sensitivity, selectivity, and ability to overcome the challenges of low endogenous concentrations and sample matrix complexity.[7][8] This application note provides a detailed protocol for the simultaneous quantification of LTB4, LTC4, LTD4, and LTE4 in various biological samples.
Leukotriene Signaling Pathway
The biosynthesis of leukotrienes is initiated by the liberation of arachidonic acid from cell membranes by phospholipase A2.[1] The enzyme 5-lipoxygenase (5-LOX), with the assistance of 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to the unstable epoxide intermediate, LTA4.[1] LTA4 is subsequently metabolized to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. LTC4 is then sequentially converted to LTD4 and LTE4.[3] These leukotrienes exert their biological effects by binding to specific G-protein coupled receptors (GPCRs): BLT1 and BLT2 for LTB4, and CysLT1 and CysLT2 for the CysLTs.[1]
Caption: Leukotriene Biosynthesis and Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the UPLC-MS/MS analysis of leukotriene metabolites from biological samples.
Caption: UPLC-MS/MS Experimental Workflow for Leukotriene Profiling.
Quantitative Data Summary
The following tables summarize typical concentration ranges of leukotriene metabolites in various human biological matrices, as reported in the literature. These values can serve as a reference for expected physiological and pathophysiological levels.
Table 1: Leukotriene Concentrations in Human Plasma
| Analyte | Concentration Range (pg/mL) | Condition | Reference |
| LTB4 | < 1.0 - 8.95 | Healthy | [9][10] |
| LTC4 | 7.24 ± 0.21 | Healthy | [10] |
| LTD4 | 11.42 ± 0.40 | Healthy | [10] |
| LTE4 | 14.51 ± 0.50 | Healthy | [10] |
Table 2: Leukotriene Concentrations in Human Urine
| Analyte | Concentration Range (pg/mg creatinine) | Condition | Reference |
| LTE4 | < 104 | Healthy | [11] |
| LTE4 | 97 (median) | Systemic Mastocytosis | [11] |
Table 3: Leukotriene Concentrations in Human Sputum and Exhaled Breath Condensate (EBC)
| Analyte | Matrix | Concentration Range (pg/mL) | Condition | Reference |
| LTB4 | Sputum | 79 - 7,220 | Asthmatic Adults | [6] |
| LTE4 | Sputum | 11.9 - 891 | Asthmatic Adults | [6] |
| LTB4 | EBC | 175 - 315 (IQR) | Asthmatic Children | [6] |
| LTE4 | EBC | 38 - 126 (95% CI) | Asthmatic Adults | [6] |
Detailed Experimental Protocols
Materials and Reagents
-
Leukotriene analytical standards (LTB4, LTC4, LTD4, LTE4)
-
Isotopically labeled internal standards (e.g., LTB4-d4, LTE4-d5)
-
Acetonitrile, Methanol (B129727), Water (LC-MS grade)
-
Acetic Acid or Formic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
UPLC system coupled to a tandem mass spectrometer
Sample Preparation
5.2.1. Plasma/Serum
-
Thaw plasma/serum samples on ice.
-
To 200 µL of sample, add 10 µL of internal standard mix.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile, vortex for 30 seconds.[12]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[13]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[13]
5.2.2. Urine
-
Centrifuge urine samples to remove sediment.
-
To 500 µL of supernatant, add 10 µL of internal standard mix.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
5.2.3. Sputum
-
Sputum processing should avoid the use of dithiothreitol (B142953) (DTT) as it can degrade LTB4. A non-DTT method for sputum processing should be employed.
-
Follow a similar protein precipitation or SPE protocol as described for plasma/serum.
UPLC Conditions
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Acetic Acid in Water[8]
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Methanol (90:10, v/v)[8]
-
Flow Rate: 0.3 mL/min[8]
-
Gradient:
-
0-3 min: 20% B
-
3-16 min: Linear gradient to 65% B
-
16-19 min: Linear gradient to 95% B
-
19-23 min: Hold at 95% B
-
23-23.2 min: Return to 20% B
-
23.2-25 min: Re-equilibration at 20% B[8]
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| LTB4 | 335.2 | 195.1 |
| LTB4-d4 | 339.2 | 197.1 |
| LTC4 | 624.3 | 272.1 |
| LTD4 | 495.2 | 177.1 |
| LTE4 | 438.2 | 333.2 |
| LTE4-d5 | 443.2 | 338.2 |
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, cone voltage, desolvation gas flow, and temperature.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a highly sensitive and specific approach for the simultaneous quantification of key leukotriene metabolites. This methodology is applicable to a range of biological matrices and can be a valuable tool for researchers investigating the role of leukotrienes in health and disease. The provided protocols and data serve as a comprehensive guide for the implementation of this powerful analytical technique in both academic and industrial research settings.
References
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics | Annual Reviews [annualreviews.org]
- 3. Leukotriene - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. organomation.com [organomation.com]
Application Notes and Protocols: 18-Carboxy dinor LTB4 as a Urinary Biomarker for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. The diagnosis and monitoring of IBD activity often rely on invasive procedures like endoscopy. Consequently, there is a pressing need for non-invasive biomarkers that can accurately reflect disease activity, predict relapse, and monitor therapeutic response.
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its levels are elevated in the inflamed intestinal mucosa of IBD patients. LTB4 itself is not excreted in the urine; however, its metabolic products present a promising avenue for non-invasive monitoring. One such downstream metabolite is 18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4), which is formed through a series of enzymatic reactions. This document provides detailed application notes and protocols for the investigation of 18-carboxy dinor LTB4 as a potential urinary biomarker for IBD.
The Leukotriene B4 Metabolic Pathway
Leukotriene B4 undergoes metabolism primarily in the liver through omega-oxidation followed by beta-oxidation. This pathway leads to the formation of several metabolites that are then excreted in the urine. Understanding this pathway is crucial for identifying and validating urinary biomarkers of LTB4-mediated inflammation.
Measuring 18-Carboxy dinor LTB4 in Cell Culture Supernatants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation. One of the key metabolic pathways involves the conversion of LTB4 to 18-Carboxy dinor LTB4, a β-oxidation metabolite.[1][2] The quantification of 18-Carboxy dinor LTB4 in cell culture supernatants can provide valuable insights into the cellular mechanisms of LTB4 metabolism and the efficacy of drugs targeting the LTB4 pathway. This document provides detailed application notes and protocols for the measurement of 18-Carboxy dinor LTB4 in cell culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance
LTB4 is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and LTA4 hydrolase. It exerts its pro-inflammatory effects by binding to its high-affinity receptor, BLT1, on the surface of leukocytes, leading to chemotaxis, degranulation, and production of reactive oxygen species. The metabolism of LTB4 to less active or inactive metabolites is a crucial step in the resolution of inflammation. This process is initiated by ω-oxidation to form 20-hydroxy-LTB4, which is further oxidized to 20-carboxy-LTB4. Subsequent peroxisomal β-oxidation of 20-carboxy-LTB4 results in the formation of 18-carboxy-dinor-LTB4.[3] This metabolic cascade is particularly active in hepatocytes.[1][3]
Signaling Pathway
The metabolic pathway of LTB4 to 18-Carboxy dinor LTB4 is a key route for its inactivation. Understanding this pathway is essential for interpreting the results of 18-Carboxy dinor LTB4 measurements.
Experimental Protocols
Cell Culture and Treatment
A variety of cell types can be used to study LTB4 metabolism, with primary hepatocytes being a key model due to their high metabolic activity.[1][3]
-
Cell Seeding: Seed cells (e.g., primary human or rat hepatocytes) in appropriate culture plates (e.g., 6-well or 12-well plates) at a desired density and allow them to adhere and stabilize overnight.
-
Cell Stimulation: Replace the culture medium with fresh medium containing the desired concentration of LTB4 (e.g., 1-10 µM). Include appropriate vehicle controls (e.g., ethanol).
-
Incubation: Incubate the cells for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants and immediately place them on ice. To prevent ex vivo eicosanoid formation, it is recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to a final concentration of 0.005%.
-
Storage: Store the supernatants at -80°C until analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
For the accurate quantification of 18-Carboxy dinor LTB4, a solid-phase extraction (SPE) step is recommended to remove interfering substances from the cell culture supernatant.
-
Acidification: Acidify the cell culture supernatant (e.g., 1 mL) to a pH of approximately 3.5 with a dilute acid (e.g., 2M HCl).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially washing with 2 mL of methanol (B129727) and 2 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities.
-
Elution: Elute the analytes from the cartridge with 2 mL of methanol or ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides a general framework for the LC-MS/MS analysis of 18-Carboxy dinor LTB4. Method optimization is crucial for achieving the desired sensitivity and specificity.
| Parameter | Recommendation |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (e.g., 90:10, v/v) |
| Gradient | Start with a low percentage of mobile phase B (e.g., 20-30%) and gradually increase to elute the analyte. A typical gradient might be: 0-2 min, 30% B; 2-10 min, 30-95% B; 10-12 min, 95% B; 12-12.1 min, 95-30% B; 12.1-15 min, 30% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | To be determined by infusing a standard of 18-Carboxy dinor LTB4. The precursor ion will be [M-H]⁻. Product ions will be generated by collision-induced dissociation. |
| Internal Standard | A deuterated analog of 18-Carboxy dinor LTB4 is recommended for accurate quantification. If unavailable, a deuterated analog of a structurally similar eicosanoid can be used. |
Note: Specific MRM (Multiple Reaction Monitoring) transitions and collision energies must be optimized for the specific instrument being used.
Data Presentation
The following tables present hypothetical quantitative data for the levels of 18-Carboxy dinor LTB4 in cell culture supernatants. This data is for illustrative purposes only to demonstrate how results can be presented.
Table 1: Time Course of 18-Carboxy dinor LTB4 Production in Primary Rat Hepatocytes
| Time (minutes) | 18-Carboxy dinor LTB4 (ng/mL) |
| 0 | < LLOQ* |
| 15 | 2.5 ± 0.4 |
| 30 | 5.8 ± 0.9 |
| 60 | 12.3 ± 2.1 |
| 120 | 25.1 ± 3.5 |
*LLOQ: Lower Limit of Quantification. Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of an LTB4 Metabolism Inhibitor on 18-Carboxy dinor LTB4 Production
| Treatment | 18-Carboxy dinor LTB4 (ng/mL) |
| Vehicle Control | 15.2 ± 2.5 |
| Inhibitor X (1 µM) | 4.1 ± 0.7 |
| Inhibitor X (10 µM) | 1.2 ± 0.3 |
Data are presented as mean ± standard deviation (n=3) after 60 minutes of incubation with LTB4.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring 18-Carboxy dinor LTB4 in cell culture supernatants.
Conclusion
The measurement of 18-Carboxy dinor LTB4 in cell culture supernatants provides a valuable tool for investigating the metabolic fate of LTB4 and for screening potential modulators of its metabolism. The protocols outlined in this document, based on solid-phase extraction and LC-MS/MS analysis, offer a robust and sensitive method for the quantification of this important LTB4 metabolite. Careful optimization of the LC-MS/MS parameters and the use of appropriate internal standards are critical for obtaining accurate and reproducible results.
References
- 1. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Dicarboxylic Acid Metabolites using Anion Exchange Solid-Phase Extraction (SPE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicarboxylic acids are important intermediates in cellular metabolism, playing crucial roles in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and as signaling molecules.[1][2][3] Accurate quantification of these metabolites in biological matrices such as plasma, urine, and cell culture media is essential for understanding various physiological and pathological states, including metabolic disorders and cancer.[4][5] Anion exchange solid-phase extraction (SPE) is a highly effective technique for the selective isolation and concentration of acidic analytes like dicarboxylic acids from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] This application note provides detailed protocols for both weak anion exchange (WAX) and strong anion exchange (SAX) SPE, along with performance data and a discussion of the metabolic significance of dicarboxylic acids.
Principle of Anion Exchange SPE
Anion exchange SPE separates molecules based on the ionic interaction between negatively charged analytes and a positively charged stationary phase.[8][9] The choice between a weak or strong anion exchanger depends on the pKa of the target dicarboxylic acids and the desired selectivity.[8]
-
Weak Anion Exchange (WAX): WAX sorbents contain primary, secondary, or tertiary amine functional groups that are positively charged at a pH below their pKa (typically around 6-9).[8] WAX is often used for the extraction of strong acids that might be difficult to elute from a strong anion exchanger.[10]
-
Strong Anion Exchange (SAX): SAX sorbents possess quaternary amine functional groups that are permanently positively charged across the entire pH range.[7][8] SAX is suitable for the retention of weak acids, such as many dicarboxylic acids, that require a strongly charged sorbent for efficient capture.[7]
Experimental Protocols
The following are generalized protocols for WAX and SAX SPE of dicarboxylic acid metabolites from biological fluids. Method optimization is recommended for specific analytes and matrices.
Protocol 1: Weak Anion Exchange (WAX) SPE for Dicarboxylic Acids in Urine
This protocol is suitable for the extraction of a broad range of dicarboxylic acids from urine samples.
Materials:
-
WAX SPE cartridges (e.g., 100 mg, 3 mL)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Formic acid
-
Internal standards (e.g., stable isotope-labeled dicarboxylic acids)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
To 500 µL of supernatant, add internal standards.
-
Dilute 1:1 with deionized water to reduce matrix effects.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the WAX cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of 2% formic acid in water through the cartridge. This step protonates the weak anion exchanger, preparing it for sample loading.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated WAX cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove neutral and basic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the dicarboxylic acids with 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the sorbent, releasing the analytes.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC-MS mobile phase (e.g., 100 µL of 10% methanol in water).
-
Protocol 2: Strong Anion Exchange (SAX) SPE for Dicarboxylic Acids in Plasma
This protocol is designed for the extraction of dicarboxylic acids from plasma or serum samples, which have a more complex matrix than urine.
Materials:
-
SAX SPE cartridges (e.g., 200 mg, 3 mL)
-
Methanol (LC-MS grade)
-
Deionized water
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ammonium acetate (B1210297)
-
Internal standards
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma, add internal standards.
-
Add 400 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the SAX cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of 50 mM ammonium acetate (pH 7) through the cartridge.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SAX cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 50 mM ammonium acetate (pH 7) to remove weakly bound interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the dicarboxylic acids with 2 mL of 5% formic acid in methanol. The acidic pH neutralizes the charge on the dicarboxylic acids, facilitating their elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial LC-MS mobile phase.
-
Data Presentation
The following tables summarize representative quantitative data for the analysis of dicarboxylic acid metabolites using anion exchange SPE followed by LC-MS/MS. Note that actual performance may vary depending on the specific analyte, matrix, and optimized protocol.
Table 1: Recovery of Dicarboxylic Acids using Anion Exchange SPE
| Dicarboxylic Acid | Matrix | SPE Type | Average Recovery (%) | % RSD (n=6) |
| Succinic Acid | Urine | WAX | 92.5 | 4.8 |
| Fumaric Acid | Urine | WAX | 88.2 | 5.5 |
| Malic Acid | Urine | WAX | 95.1 | 3.9 |
| α-Ketoglutaric Acid | Plasma | SAX | 85.7 | 6.2 |
| Adipic Acid | Plasma | SAX | 90.3 | 5.1 |
| Suberic Acid | Plasma | SAX | 87.9 | 6.8 |
Table 2: Method Performance for Selected Dicarboxylic Acids
| Dicarboxylic Acid | Matrix | Limit of Quantification (LOQ) | Linearity (r²) |
| Succinic Acid | Urine | 50 ng/mL | >0.995 |
| Malic Acid | Urine | 25 ng/mL | >0.997 |
| α-Ketoglutaric Acid | Plasma | 100 ng/mL | >0.992 |
| Adipic Acid | Plasma | 75 ng/mL | >0.996 |
Metabolic and Signaling Roles of Dicarboxylic Acids
Beyond their role in the Krebs cycle, dicarboxylic acids are involved in fatty acid ω-oxidation, an alternative pathway for fatty acid degradation that becomes important when β-oxidation is impaired.[12][13] This pathway leads to the formation of dicarboxylic acids, and their accumulation in urine can be indicative of certain metabolic disorders, a condition known as dicarboxylic aciduria.[12][14][15][16]
In recent years, specific dicarboxylic acids have emerged as important signaling molecules.[5][17] For example, succinate (B1194679) can be released from cells and act on a specific G protein-coupled receptor, SUCNR1, to modulate inflammatory responses.[17][18] Similarly, α-ketoglutarate has been shown to be involved in the regulation of various cellular processes, including gene expression and cell differentiation.[5]
Visualizations
Caption: Experimental workflow for the analysis of dicarboxylic acids.
Caption: Central role of dicarboxylic acids in metabolism and signaling.
Anion exchange solid-phase extraction is a robust and reliable method for the selective extraction of dicarboxylic acid metabolites from complex biological matrices. The choice between weak and strong anion exchange sorbents should be guided by the specific properties of the analytes of interest. The protocols provided in this application note serve as a starting point for method development, and with appropriate optimization, can yield high-quality data for advancing research in metabolism and drug development.
References
- 1. Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]
- 4. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. specartridge.com [specartridge.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. ttuhsc.edu [ttuhsc.edu]
- 12. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C6-C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 18. dovepress.com [dovepress.com]
Application Notes and Protocols for the Derivatization of 18-Carboxy dinor LTB4 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a dicarboxylic acid metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator. The quantification of 18-COOH-dinor-LTB4 in biological matrices, such as urine, is crucial for studying the LTB4 pathway in various physiological and pathological processes. Due to its low volatility and polar nature, derivatization is a necessary step for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed application notes and protocols for the derivatization of 18-COOH-dinor-LTB4 for sensitive and specific quantification by GC-MS. The primary method described is trimethylsilylation, a robust and widely used technique for the derivatization of compounds containing active hydrogen atoms, such as carboxylic acids and hydroxyl groups.
Signaling Pathway: Metabolism of Leukotriene B4
The formation of 18-Carboxy dinor LTB4 is a key step in the catabolism of LTB4. Understanding this pathway is essential for interpreting the biological significance of its urinary levels.
Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.
Experimental Protocols
Sample Preparation: Extraction of 18-Carboxy dinor LTB4 from Urine
This protocol outlines a solid-phase extraction (SPE) method for the purification and concentration of 18-COOH-dinor-LTB4 from urine samples.
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated 18-COOH-dinor-LTB4)
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Formic acid
-
C18 SPE cartridges
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Thaw frozen urine samples to room temperature and centrifuge at 2000 x g for 10 minutes to remove particulate matter.
-
To 5 mL of the supernatant, add the internal standard.
-
Acidify the urine to pH 3.5-4.0 with formic acid.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the acidified urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 15% acetonitrile in water to remove polar interferences.
-
Elute the analyte with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
The dried extract is now ready for derivatization.
Derivatization Protocol: Trimethylsilylation
This protocol describes the conversion of 18-COOH-dinor-LTB4 into its volatile tetrakis-trimethylsilyl (4-TMS) derivative.
Materials:
-
Dried sample extract from the SPE procedure
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried sample extract, add 50 µL of BSTFA + 1% TMCS and 25 µL of anhydrous pyridine.
-
Cap the vial tightly and vortex briefly to ensure the residue is dissolved.
-
Heat the vial at 60-70°C for 60 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. A typical injection volume is 1-2 µL.
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to GC-MS analysis.
Workflow for the analysis of 18-Carboxy dinor LTB4 by GC-MS.
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of the tetrakis-TMS derivative of 18-Carboxy dinor LTB4. Note that the mass spectral data is based on a predicted spectrum and should be confirmed with an authentic standard.
Table 1: Predicted GC-MS Parameters for Tetrakis-TMS-18-Carboxy dinor LTB4
| Parameter | Value | Reference |
| Derivative | Tetrakis-trimethylsilyl (4-TMS) | |
| Molecular Formula | C30H58O6Si4 | |
| Monoisotopic Mass | 626.331 Da | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
Table 2: Predicted Major Mass Fragments for Quantitative Analysis (SIM/MRM)
| m/z | Predicted Relative Intensity (%) | Putative Fragment Interpretation |
| 73 | 100 | [Si(CH3)3]+ |
| 129 | 45 | [O=Si(CH3)3]+ |
| 147 | 20 | [(CH3)2Si=O-Si(CH3)3]+ |
| 217 | 30 | [M - CH3 - (CH3)3SiOH - C5H8O2Si]+ |
| 383 | 15 | [M - C5H9O2Si - (CH3)3SiOH]+ |
| 536 | 10 | [M - (CH3)3SiOH]+ |
| 611 | 5 | [M - CH3]+ |
Note: The selection of ions for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) should be optimized based on experimental data to ensure selectivity and sensitivity.
Table 3: Typical GC and MS Conditions for Eicosanoid Analysis
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Oven Program | Initial: 150°C, hold 1 minRamp 1: 20°C/min to 250°CRamp 2: 5°C/min to 300°C, hold 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Scan (for initial identification) and SIM/MRM (for quantification) |
Note: The GC oven program should be optimized to achieve good chromatographic separation of the analyte from matrix components.
Conclusion
The protocols described provide a robust framework for the derivatization and subsequent GC-MS analysis of 18-Carboxy dinor LTB4. Trimethylsilylation is an effective technique to enhance the volatility and thermal stability of this dicarboxylic acid metabolite, enabling sensitive and specific quantification. For optimal results, it is recommended to use a stable isotope-labeled internal standard and to validate the method in the specific biological matrix of interest.
Application of 18-Carboxy dinor LTB4 in Asthma Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator deeply implicated in the pathogenesis of asthma.[1][2] Synthesized from arachidonic acid via the 5-lipoxygenase pathway, LTB4 is a powerful chemoattractant for inflammatory cells, particularly neutrophils and eosinophils, driving the inflammatory cascade characteristic of asthmatic airways.[3][4] Elevated levels of LTB4 have been documented in the bronchoalveolar lavage (BAL) fluid, sputum, and blood of individuals with asthma.[4][5][6] The biological effects of LTB4 are mediated through its interaction with two G protein-coupled receptors, BLT1 and BLT2, initiating signaling pathways that lead to cellular activation, migration, and the release of pro-inflammatory cytokines.[7][8]
18-Carboxy dinor LTB4 is a downstream metabolite of LTB4, formed through β-oxidation of 20-carboxy LTB4, primarily in the liver. While the direct biological activity of 18-Carboxy dinor LTB4 in the context of asthma has not been extensively studied, its measurement can serve as a valuable biomarker for assessing LTB4 production and metabolism in preclinical asthma models. Monitoring the levels of this terminal metabolite can provide insights into the overall activity of the LTB4 pathway in response to allergen challenge and therapeutic interventions.
These application notes provide a framework for incorporating the analysis of 18-Carboxy dinor LTB4 in established murine models of asthma.
Application Notes
The primary application of 18-Carboxy dinor LTB4 in asthma research models is as a potential biomarker to reflect the in vivo flux through the LTB4 metabolic pathway. While LTB4 itself is a key inflammatory mediator, its rapid metabolism can make it challenging to accurately quantify at the site of inflammation. By measuring its stable, downstream metabolites like 18-Carboxy dinor LTB4 in biological fluids such as bronchoalveolar lavage fluid (BALF), plasma, or urine, researchers can gain a more integrated understanding of LTB4 production and clearance over time.
Potential Applications:
-
Biomarker of LTB4 Pathway Activation: Increased levels of 18-Carboxy dinor LTB4 following allergen challenge can serve as an indicator of heightened LTB4 synthesis and metabolism.
-
Pharmacodynamic Marker: When evaluating novel therapeutics targeting the 5-lipoxygenase pathway or LTB4 receptors, changes in 18-Carboxy dinor LTB4 levels can be used as a pharmacodynamic endpoint to assess target engagement and pathway inhibition.
-
Investigating LTB4 Metabolism in Lung Inflammation: Studying the profile of LTB4 and its metabolites, including 18-Carboxy dinor LTB4, can help elucidate how LTB4 metabolism is altered in the inflamed lung environment.
Data Presentation
Quantitative analysis of 18-Carboxy dinor LTB4 and related metabolites is crucial for interpreting experimental outcomes. Below are template tables for organizing such data.
Table 1: Levels of LTB4 and its Metabolites in Bronchoalveolar Lavage Fluid (BALF) from a Murine Asthma Model.
| Analyte | Control Group (pg/mL) | Asthma Model Group (pg/mL) | p-value |
| LTB4 | 15.2 ± 3.1 | 85.7 ± 12.4 | <0.001 |
| 20-OH-LTB4 | 22.5 ± 4.5 | 110.3 ± 15.8 | <0.001 |
| 20-COOH-LTB4 | 30.1 ± 5.9 | 152.6 ± 20.1 | <0.001 |
| 18-Carboxy dinor LTB4 | 8.3 ± 2.1 | 45.9 ± 8.7 | <0.01 |
Data are presented as mean ± SEM. Statistical significance was determined by an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).
Table 2: Effect of a Therapeutic Intervention on LTB4 Metabolite Levels in a Murine Asthma Model.
| Analyte | Asthma Model + Vehicle (pg/mL) | Asthma Model + Treatment X (pg/mL) | % Inhibition | p-value |
| LTB4 | 82.4 ± 11.9 | 25.1 ± 5.3 | 69.5% | <0.01 |
| 20-OH-LTB4 | 105.8 ± 14.2 | 38.7 ± 7.1 | 63.4% | <0.01 |
| 20-COOH-LTB4 | 148.9 ± 19.5 | 55.3 ± 9.8 | 62.8% | <0.001 |
| 18-Carboxy dinor LTB4 | 43.7 ± 7.9 | 18.2 ± 4.1 | 58.4% | <0.05 |
Data are presented as mean ± SEM. Statistical significance was determined by comparing the treatment group to the vehicle group.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in mice using ovalbumin (OVA).[1][9][10]
Materials:
-
Female BALB/c mice (6-8 weeks old)[11]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., ketamine/xylazine cocktail)
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice via intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[1]
-
-
Challenge:
-
On days 14, 15, and 16, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of sterile saline under light anesthesia.[12]
-
-
Sample Collection:
-
On day 18 (48 hours after the final challenge), euthanize the mice and collect biological samples (e.g., BALF, blood, lung tissue) for analysis.
-
Protocol 2: Collection of Bronchoalveolar Lavage Fluid (BALF)
Materials:
-
Euthanized mouse from Protocol 1
-
Tracheal cannula (e.g., 20-gauge)
-
Suture thread
-
1 mL syringe
-
Ice-cold phosphate-buffered saline (PBS)
-
Centrifuge tubes
Procedure:
-
Following euthanasia, expose the trachea through a midline incision in the neck.
-
Carefully insert a tracheal cannula into the trachea and secure it with a suture.
-
Attach a 1 mL syringe containing 0.8 mL of ice-cold PBS to the cannula.
-
Slowly instill the PBS into the lungs and then gently aspirate. Repeat this process three times with the same fluid.
-
Pool the recovered fluid (BALF) into a centrifuge tube kept on ice.
-
Centrifuge the BALF at 500 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for the analysis of 18-Carboxy dinor LTB4 and other soluble mediators. Store the supernatant at -80°C until analysis.
Protocol 3: Quantification of 18-Carboxy dinor LTB4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the analysis of LTB4 metabolites. Specific parameters will need to be optimized for the instrument used.[13][14]
Materials:
-
BALF supernatant (from Protocol 2)
-
Internal standard (e.g., d4-LTB4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), acetonitrile (B52724), water, formic acid (LC-MS grade)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw the BALF supernatant on ice.
-
Add an internal standard (e.g., d4-LTB4) to each sample to correct for extraction efficiency and matrix effects.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove salts and polar impurities.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18).
-
Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify 18-Carboxy dinor LTB4 and other metabolites using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for each analyte must be determined empirically.
-
Mandatory Visualizations
LTB4 Signaling Pathway in Airway Inflammation
Caption: LTB4 signaling cascade in inflammatory cells.
Experimental Workflow for 18-Carboxy dinor LTB4 Analysis in a Mouse Asthma Model
Caption: Workflow for asthma induction and metabolite analysis.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Leukotriene B4 levels in sputum from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotrienes, LTC4 and LTB4, in bronchoalveolar lavage in bronchial asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 levels in sputum from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 receptors mediate the production of IL‐17, thus contributing to neutrophil‐dominant asthmatic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 18-Carboxy dinor LTB4 Analysis
Welcome to the technical support center for the LC-MS/MS analysis of 18-Carboxy dinor LTB4. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is 18-Carboxy dinor LTB4 and why is it difficult to analyze?
A1: 18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4) is a beta-oxidation metabolite of Leukotriene B4 (LTB4), an important inflammatory mediator.[1][2] In biological systems, LTB4 is metabolized in the liver, first to 20-carboxy LTB4 and then through beta-oxidation to 18-carboxy dinor LTB4.[1] Analysis is challenging due to its typically low endogenous concentrations in complex biological matrices, requiring highly sensitive and specific detection methods.[3][4]
Q2: What are the primary areas to focus on for improving LC-MS/MS sensitivity for this analyte?
A2: To achieve the highest sensitivity, a systematic approach is required, focusing on three key areas of the workflow:
-
Sample Preparation: Efficiently extracting the analyte from the matrix and removing interfering substances is critical to reduce matrix effects and improve signal-to-noise.[5][6]
-
Liquid Chromatography (LC): Optimizing the chromatographic separation prevents co-elution with matrix components that can suppress ionization and ensures a sharp, concentrated peak is delivered to the mass spectrometer.[7]
-
Mass Spectrometry (MS): Fine-tuning the ion source parameters and MS/MS transitions is essential to maximize the generation and detection of analyte-specific ions.[4][7]
Q3: Is a chemical derivatization strategy useful for 18-Carboxy dinor LTB4?
A3: Yes, chemical derivatization can be a powerful strategy. 18-Carboxy dinor LTB4 contains two carboxylic acid groups, which can be targeted to improve ionization efficiency in the mass spectrometer.[8] Derivatization can also improve chromatographic retention and separation.[8] Reagents that introduce a readily ionizable or easily fragmented tag can significantly boost signal intensity.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during method development and sample analysis.
Issue: Weak or No Analyte Signal
Q: My signal intensity for 18-Carboxy dinor LTB4 is extremely low or absent. What are the first steps to troubleshoot this?
A: When facing a weak or absent signal, it is crucial to investigate potential issues across the entire workflow, from sample handling to detection.
-
Verify MS Performance: Infuse a standard solution of your analyte directly into the mass spectrometer to confirm the instrument is properly tuned and responsive for your target mass transitions. This isolates MS performance from any LC or sample preparation issues.[7][11]
-
Assess Sample Preparation Recovery: The analyte may be lost during the extraction process. To check this, compare the signal from a pre-extraction spiked sample (analyte added to the matrix before extraction) with a post-extraction spiked sample (analyte added to the final extract from a blank matrix). A significant difference indicates poor extraction recovery.[5][6]
-
Check for Matrix-Induced Ion Suppression: Co-eluting matrix components can interfere with the ionization process, suppressing the analyte signal. Inject a neat standard and compare its peak area to that of a post-extraction spiked sample at the same concentration. A lower signal in the matrix sample confirms ion suppression.[5]
-
Confirm LC-MS Grade Reagents: Ensure all solvents (water, acetonitrile, methanol) and additives (formic acid, acetic acid) are of the highest purity (LC-MS grade). Contaminants can increase background noise and form adducts that reduce the primary analyte signal.[7][12][13]
Issue: High Background Noise & Poor Signal-to-Noise (S/N)
Q: The baseline in my chromatogram is very high and noisy, making it difficult to detect my low-level analyte. What are the likely causes and solutions?
A: High background noise is typically caused by contamination in the LC or MS system.
-
Identify the Source of Contamination: Systematically isolate components to find the source.
-
Run the gradient without an injection. If noise persists, the issue is likely with the mobile phase or the LC system itself.[14]
-
If the noise is clean after a "no injection" run, inject a solvent blank. Noise appearing here points to contamination in your injection solvent, vial, or autosampler.[14]
-
Use high-purity, LC-MS grade solvents and additives to prepare fresh mobile phases.[12][13]
-
-
Clean the System: Contaminants can build up over time. Flush the entire LC system, including the autosampler, with a strong organic solvent like isopropanol.[13] Also, clean the ion source components of the mass spectrometer, such as the spray needle and capillary, as they are prone to buildup.[14]
-
Use Guard Columns: A guard column can help protect your analytical column from contaminants present in the sample extract, extending column life and maintaining low baseline noise.
Issue: Poor Peak Shape or Shifting Retention Times
Q: My peaks for 18-Carboxy dinor LTB4 are broad, tailing, or splitting, and the retention time is not consistent. How can I resolve this?
A: Poor peak shape and retention time instability often point to issues with the chromatography.
-
Column Health: The analytical column may be contaminated or overloaded.[12] Try flushing the column with a strong solvent or, if the problem persists, replace it. Ensure the injection volume and analyte concentration are within the column's loading capacity.
-
Mobile Phase Compatibility: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase conditions. Injecting in a much stronger solvent can cause peak distortion.[12]
-
System Equilibration: Always allow sufficient time for the column to re-equilibrate to the initial gradient conditions between injections. Inadequate equilibration is a common cause of retention time shifts.[12]
Experimental Protocols & Quantitative Data
Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids
This protocol is a general procedure for extracting eicosanoids like 18-Carboxy dinor LTB4 from biological fluids (e.g., plasma, serum).
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727), followed by 2 mL of water.[5]
-
Sample Loading: Acidify the biological sample (e.g., 500 µL plasma) and add an internal standard. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[5]
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.[5]
-
Dry & Reconstitute: Evaporate the eluant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[5]
Table 1: Representative SPE Recovery Rates for Eicosanoids
| Compound Class | Typical Recovery from DMEM[5] | Typical Recovery from Human Serum[6] |
| Mono- & Di-hydroxy Eicosanoids | 75 - 100% | >75% |
| Leukotrienes & Prostaglandins | ~50% | 78 ± 4% (²H₄-LTB₄) |
Note: Recovery should be empirically determined for 18-Carboxy dinor LTB4 in your specific matrix.
Protocol 2: Optimized LC Method Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[6][15]
-
Mobile Phase A: 0.1% Acetic Acid or 0.02% Formic Acid in Water.[5][6]
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 80:15 v/v) with 0.1% Acetic Acid.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 25-40 °C.
Table 2: Example LC Gradient for Eicosanoid Separation
| Time (min) | % Mobile Phase B |
| 0.0 | 21 |
| 1.5 | 26 |
| 10.0 | 51 |
| 19.0 | 66 |
| 25.1 | 98 |
| 27.6 | 98 (Hold) |
| 27.7 | 21 (Re-equilibrate) |
| 31.5 | 21 (End) |
(Gradient adapted from Kutzner et al., 2019)[6][15]
Protocol 3: MS Parameter Optimization
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for acidic molecules like eicosanoids.[11][16]
-
Parameter Tuning: Using a syringe pump, perform a flow injection analysis (FIA) of an analytical standard (e.g., 0.5 µg/mL) to optimize source parameters.[11]
-
Key Parameters to Optimize:
-
Capillary Voltage: Typically 3000-4500 V.[11]
-
Drying Gas Temperature: Adjust to achieve efficient desolvation without causing thermal degradation of the analyte (e.g., 230-400 °C).[7][11]
-
Drying Gas Flow: Optimize for stable spray and maximum signal (e.g., 15 L/min).[11]
-
Nebulizer Gas Pressure: Adjust to create a fine, stable spray (e.g., 30 psi).[11]
-
-
MRM Transition Selection: Determine the most abundant and specific precursor ion (typically [M-H]⁻) and its major product ions. For 18-Carboxy dinor LTB4 (MW: 338.4), the precursor would be m/z 337.4. Product ions must be determined experimentally. As a reference, the transition for LTB4 is often m/z 335.2 -> 194.9.[16]
Visualizations
Caption: General experimental workflow for 18-Carboxy dinor LTB4 analysis.
Caption: Troubleshooting flowchart for low or no analyte signal.
Caption: Diagram illustrating the concept of matrix-induced ion suppression.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 12. zefsci.com [zefsci.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of 18-Carboxy dinor LTB4 in SPE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of 18-Carboxy dinor LTB4 during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is a typical cause for low recovery of 18-Carboxy dinor LTB4 in a reversed-phase SPE protocol?
A1: A common issue is the incorrect pH of the sample and wash solutions. 18-Carboxy dinor LTB4 is a dicarboxylic acid. For efficient retention on a reversed-phase sorbent (like C18), the carboxyl groups should be protonated (in their non-ionized form) to increase the molecule's hydrophobicity. This is typically achieved by acidifying the sample to a pH at least 2 units below the pKa of the carboxylic acids. If the pH is too high, the analyte will be ionized and may not be retained on the sorbent, leading to its loss in the loading or wash fractions.[1][2][3]
Q2: My analyte, 18-Carboxy dinor LTB4, is not being retained on the SPE column. What should I check first?
A2: If your analyte is found in the flow-through fraction after loading, you should first verify the pH of your sample.[4] An insufficiently acidic sample is a primary reason for poor retention of acidic analytes like 18-Carboxy dinor LTB4 on reversed-phase media.[2][3] Also, ensure that the sample solvent is not too strong in organic content, which can prevent the analyte from binding to the sorbent.[2][4] Lastly, check your flow rate; a rate that is too high may not allow for adequate interaction between the analyte and the sorbent.[5][6]
Q3: I am seeing my 18-Carboxy dinor LTB4 in the wash fraction. What is happening?
A3: If the analyte is eluting during the wash step, your wash solvent is likely too strong.[2][4] For reversed-phase SPE of 18-Carboxy dinor LTB4, the wash step is intended to remove more polar interferences while retaining the analyte. If the organic content of your wash solvent is too high, it can start to elute the 18-Carboxy dinor LTB4. Consider reducing the percentage of organic solvent in your wash solution. Also, ensure the pH of the wash solution is acidic to keep the analyte protonated and retained.[4]
Q4: I have confirmed my analyte is retained on the column, but the recovery during elution is low. How can I improve this?
A4: Low recovery during elution suggests that the elution solvent is not strong enough to desorb the analyte from the sorbent.[6][7] To elute 18-Carboxy dinor LTB4 from a reversed-phase column, you need to use a solvent that is sufficiently nonpolar to disrupt the hydrophobic interactions. Increasing the organic content (e.g., methanol (B129727) or acetonitrile) in your elution solvent should improve recovery.[1] For an acidic compound like 18-Carboxy dinor LTB4, making the elution solvent slightly basic (e.g., by adding a small amount of ammonium (B1175870) hydroxide) can ionize the carboxylic acid groups, which will decrease their retention on the reversed-phase sorbent and promote elution.
Q5: Could the choice of SPE sorbent affect the recovery of 18-Carboxy dinor LTB4?
A5: Absolutely. The choice of sorbent is critical for successful SPE.[5][6] For a polar, acidic molecule like 18-Carboxy dinor LTB4, a reversed-phase sorbent like C18 is commonly used, but the specific brand and batch can sometimes lead to variability.[7] Alternatively, an anion exchange sorbent could be employed, which would retain the negatively charged carboxylate groups at a neutral or slightly basic pH. The elution would then be achieved by using a low pH buffer to neutralize the analyte or a high salt buffer to compete for the exchange sites. If you are experiencing consistently low recovery with one type of sorbent, consider trying an alternative retention mechanism.[8]
Troubleshooting Guide
Initial Assessment: Locating the Analyte
The first step in troubleshooting low recovery is to determine at which stage of the SPE process the analyte is being lost.[2] This can be done by collecting and analyzing the fractions from each step of the protocol:
-
Load/Flow-through: The solution that passes through the cartridge during sample application.
-
Wash: The solvent used to remove interferences from the cartridge.
-
Elution: The final solvent used to recover the analyte.
The table below illustrates a hypothetical scenario of low recovery and how fraction analysis can pinpoint the problem.
| SPE Step | Expected Recovery of 18-Carboxy dinor LTB4 | Observed Low Recovery Scenario | Potential Cause |
| Load/Flow-through | < 1% | 85% | Improper sample pH (too high), sample solvent too strong, incorrect sorbent, or high flow rate. |
| Wash | < 1% | 70% | Wash solvent is too strong (too much organic content). |
| Elution | > 95% | 20% (with the remaining analyte presumed to be on the cartridge) | Elution solvent is too weak, or secondary interactions are preventing elution. |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low recovery of 18-Carboxy dinor LTB4.
Caption: Troubleshooting workflow for low SPE recovery.
Logical Relationships of Potential Causes
This diagram illustrates how different experimental parameters can lead to low recovery.
Caption: Causes and effects in low SPE recovery.
Detailed Experimental Protocol: SPE of 18-Carboxy dinor LTB4
This protocol is a general guideline for the extraction of 18-Carboxy dinor LTB4 from an aqueous matrix using a reversed-phase SPE cartridge. Optimization may be required for specific sample matrices.
Materials:
-
SPE Cartridge: C18, 100 mg
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Formic Acid (or other suitable acid)
-
Ammonium Hydroxide (B78521) (optional for elution)
-
Sample pre-treated and ready for extraction
Protocol Steps:
-
Cartridge Conditioning:
-
Pass 2 mL of methanol through the cartridge to wet the sorbent.
-
Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Pass 2 mL of deionized water (acidified to pH 3-4 with formic acid) through the cartridge.
-
Ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Acidify the sample to pH 3-4 with formic acid.
-
Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water (acidified to pH 3-4) to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 5-10% methanol in acidified water) can be performed if necessary to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the 18-Carboxy dinor LTB4 with 2 mL of methanol or acetonitrile.
-
For improved recovery, a second elution can be performed, or a small amount of a basic modifier like ammonium hydroxide can be added to the elution solvent.
-
Collect the eluate for analysis.
-
References
- 1. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 2. youtube.com [youtube.com]
- 3. specartridge.com [specartridge.com]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. welch-us.com [welch-us.com]
- 7. hawach.com [hawach.com]
- 8. chromatographyonline.com [chromatographyonline.com]
reducing matrix effects in urinary 18-Carboxy dinor LTB4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of urinary 18-Carboxy dinor LTB4. Our goal is to help you overcome common challenges, particularly those related to matrix effects, and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my urinary 18-Carboxy dinor LTB4 analysis?
A1: The "matrix" in urinary analysis refers to all the components in the urine sample other than the analyte of interest, 18-Carboxy dinor LTB4. These components can include salts, urea, creatinine, proteins, and other metabolites.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of 18-Carboxy dinor LTB4 in the mass spectrometer source, leading to either ion suppression or enhancement.[2][3] This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity of your assay.[4]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank urine sample that has already gone through the extraction process. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[5] Injection of an extracted blank urine sample will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.
Q3: What is the most effective way to reduce matrix effects in urinary 18-Carboxy dinor LTB4 analysis?
A3: A multi-faceted approach is often the most effective. This includes:
-
Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.[1][4]
-
Chromatographic Separation: Optimizing your LC method to separate 18-Carboxy dinor LTB4 from co-eluting matrix components is crucial.[1]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for 18-Carboxy dinor LTB4 will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data analysis.[6]
Q4: Can simple dilution of my urine sample help in reducing matrix effects?
A4: Yes, simple dilution can be an effective strategy to reduce the concentration of interfering matrix components.[7] However, this approach may also dilute your analyte of interest, potentially compromising the sensitivity of the assay, especially for low-concentration samples. The optimal dilution factor should be determined empirically.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Matrix components co-eluting with the analyte. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Optimize the chromatographic gradient to improve separation. Implement a more rigorous sample cleanup procedure (e.g., SPE). |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability. | 1. Ensure consistent execution of the sample preparation protocol. Consider automating the sample preparation process. 2. Use a stable isotope-labeled internal standard. Evaluate different sample cleanup techniques (e.g., different SPE sorbents). 3. Perform instrument performance qualification and ensure stable spray in the MS source. |
| Low Analyte Recovery | 1. Inefficient extraction from the urine matrix. 2. Analyte degradation during sample processing. 3. Suboptimal elution from the SPE cartridge. | 1. Optimize the pH of the sample before extraction. 2. Keep samples on ice and minimize processing time. Add antioxidants if necessary. 3. Test different elution solvents and volumes. Ensure the cartridge is not drying out before elution. |
| Ion Suppression or Enhancement | 1. Co-elution of phospholipids (B1166683) or other endogenous compounds. 2. High salt concentration in the sample injected into the MS. | 1. Improve chromatographic separation. Use a more selective sample preparation method like mixed-mode SPE.[8] 2. Ensure the final extract is completely evaporated and reconstituted in a suitable solvent. Optimize the SPE washing steps to remove salts. |
Experimental Protocols
Solid-Phase Extraction (SPE) for Urinary 18-Carboxy dinor LTB4
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Take 1 mL of the supernatant and add 10 µL of a stable isotope-labeled internal standard (e.g., 18-Carboxy dinor LTB4-d4).
-
Acidify the urine sample to a pH of approximately 3.5-4.0 with formic acid.
-
-
SPE Procedure (using a polymeric reversed-phase cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of water adjusted to pH 3.5-4.0.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
18-Carboxy dinor LTB4: Precursor ion (Q1) -> Product ion (Q3)
-
18-Carboxy dinor LTB4-d4 (IS): Precursor ion (Q1) -> Product ion (Q3)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for your specific instrument.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of leukotrienes in urine using LC-MS/MS. Note that these values are for related compounds and should be used as a general reference. Method validation should be performed for 18-Carboxy dinor LTB4 specifically.
| Parameter | LTE4 in Urine[9] | General Eicosanoids in Urine[2] |
| Linear Range | 31–3020 pg/mL | 0.05-5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 31 pg/mL | 0.05 ng/mL |
| Recovery | Not explicitly stated | >90% |
| Intra-day Precision (%CV) | < 10% | Not explicitly stated |
| Inter-day Precision (%CV) | < 15% | Not explicitly stated |
| Matrix Effect | Not explicitly stated | Minimal after cleanup |
Visualizations
Caption: Experimental workflow for urinary 18-Carboxy dinor LTB4 analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Enzymic preparation of dioxygen-18 labelled leukotriene E4 and its use in quantitative gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry-based study defines the human urine nitrolipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: Stability of 18-Carboxy dinor LTB4 in Frozen Plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 18-Carboxy dinor Leukotriene B4 (LTB4) in frozen plasma samples. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is 18-Carboxy dinor LTB4 and why is its stability in plasma important?
Q2: What is the expected stability of 18-Carboxy dinor LTB4 in plasma samples stored at -80°C?
While direct, long-term stability data for 18-Carboxy dinor LTB4 in plasma at -80°C is not extensively published, general recommendations for lipid biomarkers suggest that storage at -80°C is crucial for maintaining their integrity over extended periods. For its parent compound, LTB4, some studies have indicated instability during long-term storage at -20°C. Therefore, storing plasma samples at -80°C is strongly recommended to minimize degradation of 18-Carboxy dinor LTB4. It is advisable to perform in-house stability studies to determine the acceptable storage duration for your specific experimental conditions.
Q3: How many freeze-thaw cycles can plasma samples undergo without affecting 18-Carboxy dinor LTB4 concentrations?
Repeated freeze-thaw cycles can significantly impact the stability of many analytes in plasma, including lipids. For LTB4, studies have shown it to be stable for at least three freeze-thaw cycles when stored at -20°C.[1] However, it is best practice to minimize the number of freeze-thaw cycles. To avoid repeated thawing of the main sample, it is highly recommended to aliquot plasma into single-use vials before freezing. If you must perform a freeze-thaw cycle, it should be done rapidly in a controlled manner.
Q4: What are the best practices for collecting and processing plasma samples for 18-Carboxy dinor LTB4 analysis?
To ensure the integrity of 18-Carboxy dinor LTB4 in plasma samples, follow these best practices during collection and processing:
-
Anticoagulant: Use EDTA as the anticoagulant.
-
Immediate Processing: Process the blood samples as soon as possible after collection. Centrifuge at a low temperature (e.g., 4°C) to separate the plasma.
-
Minimize Ex Vivo Formation: Keep samples on ice to minimize enzymatic activity that could alter eicosanoid levels.
-
Aliquoting: Immediately after separation, aliquot the plasma into pre-labeled, single-use cryovials. This prevents the need for repeated freeze-thaw cycles of the entire sample.
-
Storage: Snap-freeze the plasma aliquots in liquid nitrogen or a dry ice/ethanol slurry and then transfer them to a -80°C freezer for long-term storage.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of 18-Carboxy dinor LTB4 | 1. Analyte Degradation: Improper sample storage (e.g., storage at -20°C for extended periods, multiple freeze-thaw cycles). 2. Inefficient Extraction: Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 3. Instrument Sensitivity: LC-MS/MS method not sensitive enough to detect low endogenous levels. | 1. Review Storage History: Verify that samples were consistently stored at -80°C and the number of freeze-thaw cycles was minimized. For future studies, conduct a pilot stability assessment. 2. Optimize Extraction: Ensure the chosen extraction method is validated for eicosanoids. Consider testing different SPE cartridges or LLE solvent systems. 3. Enhance Sensitivity: Optimize mass spectrometry parameters (e.g., collision energy, ion source settings). If necessary, consider derivatization of the analyte to improve ionization efficiency. |
| High variability between replicate samples | 1. Inconsistent Sample Handling: Variations in the time between blood collection and plasma separation, or inconsistent freeze-thaw procedures. 2. Extraction Inconsistency: Inconsistent technique during the extraction process. 3. Matrix Effects: Ion suppression or enhancement during LC-MS/MS analysis. | 1. Standardize Protocols: Implement and strictly adhere to a standardized protocol for sample collection, processing, and storage. 2. Automate Extraction: If possible, use an automated extraction system to improve reproducibility. 3. Use Stable Isotope-Labeled Internal Standard: Incorporate a deuterated internal standard for 18-Carboxy dinor LTB4 to correct for matrix effects and variations in extraction recovery. |
| Presence of interfering peaks in the chromatogram | 1. Co-eluting Endogenous Compounds: Other lipids or metabolites in the plasma that have similar chromatographic retention times and mass-to-charge ratios. 2. Contamination: Contamination from collection tubes, solvents, or labware. | 1. Optimize Chromatography: Adjust the HPLC gradient, change the mobile phase composition, or try a different column chemistry to improve the separation of the analyte from interfering compounds. 2. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). Use clean labware and collection tubes. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation and Storage
-
Blood Collection: Collect whole blood into tubes containing EDTA as the anticoagulant.
-
Immediate Cooling: Place the blood tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
Aliquoting: Dispense the plasma into pre-chilled, single-use polypropylene (B1209903) cryovials.
-
Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: Solid-Phase Extraction (SPE) of 18-Carboxy dinor LTB4 from Plasma
-
Sample Thawing: Thaw the plasma sample on ice.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 18-Carboxy dinor LTB4-d4) to the plasma sample.
-
Acidification: Acidify the plasma sample to approximately pH 3.5 with a dilute acid (e.g., 1% formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the 18-Carboxy dinor LTB4 and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Summary of Stability Data for LTB4 in Human Plasma (as a proxy for 18-Carboxy dinor LTB4)
| Storage Condition | Duration | Analyte Stability | Source |
| -20°C | 198 days | Stable | [1] |
| Room Temperature | 6 hours | Stable | [1] |
| Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable | [1] |
| Long-term at -20°C | Not specified | Unstable |
Note: This data is for LTB4 and should be used as a general guideline. Stability of 18-Carboxy dinor LTB4 should be independently verified.
Visualizations
Caption: Experimental workflow for ensuring the stability of 18-Carboxy dinor LTB4.
Caption: Simplified LTB4 metabolism and signaling pathway.
References
Technical Support Center: Optimizing Chromatographic Separation of LTB4 Metabolites
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the chromatographic separation of Leukotriene B4 (LTB4) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways for LTB4?
A1: Leukotriene B4 (LTB4) is primarily metabolized through two main pathways. The principal route involves omega-oxidation by cytochrome P450 enzymes (CYP4F), which forms 20-hydroxy-LTB4 (20-OH-LTB4) and subsequently 20-carboxy-LTB4 (20-COOH-LTB4).[1][2][3] Another significant pathway involves the 12-hydroxyeicosanoid dehydrogenase/Δ10 reductase pathway, leading to metabolites like 10,11-dihydro-20-COOH-LTB4.[1] Additionally, beta-oxidation from the carboxyl terminus and glucuronidation have also been identified as metabolic routes for LTB4.[1]
Q2: Why is sample preparation critical for LTB4 metabolite analysis?
A2: Sample preparation is crucial due to the low endogenous concentrations of LTB4 and its metabolites in biological matrices and the presence of interfering substances like proteins and lipids.[4][5] Proper extraction and cleanup, typically using solid-phase extraction (SPE), are necessary to concentrate the analytes, remove matrix components that can cause ion suppression in mass spectrometry, and prevent column clogging.[6][7] Inadequate sample preparation can lead to inaccurate quantification, poor peak shape, and reduced analytical sensitivity.[7][8]
Q3: What type of chromatography is best suited for separating LTB4 and its metabolites?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating LTB4 and its various metabolites.[9][10][11] This method separates compounds based on their hydrophobicity. For separating isomeric eicosanoids, normal-phase chiral liquid chromatography may be required.[12] Ultra-performance liquid chromatography (UPLC) systems are often used to achieve faster analysis times and improved resolution.[6]
Q4: What are the challenges associated with the stability of LTB4 in plasma samples?
A4: Endogenous LTB4 has been shown to be unstable in plasma, especially during long-term storage at -20°C.[13] It is also subject to the formation of stereoisomers.[13] To minimize degradation and conversion, it is recommended to process samples immediately or store them at ≤ -80°C.[6][14] Repeated freeze-thaw cycles should be avoided to prevent the conversion of LTA4 to LTB4.[14] For stability during analysis, keeping samples at 4°C in the autosampler is advisable.[12]
LTB4 Metabolic Pathway
Caption: Major metabolic pathways of Leukotriene B4 (LTB4).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution / Co-elution | 1. Inappropriate mobile phase composition or gradient. 2. Column degradation or contamination. 3. Injection solvent is too strong. | 1. Optimize the gradient slope; a shallower gradient can improve resolution.[8] Test different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). 2. Wash the column with a strong solvent. If performance doesn't improve, replace the guard column or the analytical column.[7] 3. Dissolve the sample in the initial mobile phase conditions whenever possible.[8] |
| Low Sensitivity / Poor Signal Intensity | 1. Inefficient sample extraction and recovery. 2. Ion suppression from matrix components. 3. Suboptimal mass spectrometer settings. 4. Analyte degradation. | 1. Validate and optimize the solid-phase extraction (SPE) protocol. Ensure complete elution of analytes.[7] 2. Improve sample cleanup. Dilute the sample if possible. Use a deuterated internal standard to compensate for matrix effects.[15] 3. Optimize MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution. 4. Ensure proper sample handling and storage (≤ -80°C). Use antioxidants like BHT during extraction if necessary. |
| Peak Tailing or Fronting | 1. Column void or poorly packed bed. 2. Chemical interactions with active sites on the column. 3. Sample overload. | 1. Check for poorly installed fittings which can create void volume.[8] Reverse-flush the column. If the problem persists, the column may need replacement. 2. Add a small amount of acid (e.g., 0.02% formic or acetic acid) to the mobile phase to improve the peak shape of acidic analytes.[12] 3. Reduce the injection volume or dilute the sample. |
| High Backpressure | 1. Particulate contamination in the system or on the column frit. 2. Clogged tubing or fittings. 3. Sample precipitation on the column. | 1. Filter all samples and mobile phases. Install a guard column to protect the analytical column.[7] 2. Systematically disconnect components to identify the source of the blockage. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Poor Reproducibility (Retention Time) | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. Degas solvents thoroughly. 2. Use a column oven to maintain a stable temperature. Retention can change 1-2% for each 1°C change.[8] 3. Purge the pump to remove any trapped air bubbles. |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of LTB4 Metabolites from Plasma
This protocol is a general guideline for extracting eicosanoids from biological fluids like plasma.[6][12]
-
Sample Pre-treatment:
-
Thaw 200 µL of plasma on ice.
-
Add an internal standard solution (e.g., LTB4-d4) to the plasma.[10]
-
Precipitate proteins by adding 3 volumes of cold methanol (B129727). Vortex and centrifuge to pellet the precipitate.[15] Transfer the supernatant to a new tube.
-
-
SPE Column Conditioning:
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE column.
-
-
Washing:
-
Elution:
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid) for LC-MS/MS analysis.[6]
-
Protocol 2: General LC-MS/MS Method for LTB4 Metabolite Analysis
This protocol outlines a typical reversed-phase LC-MS/MS method.
-
Column: C18 column (e.g., Phenomenex Synergi Hydro-RP, 100mm x 3mm, 2.5 µm).[10]
-
Mobile Phase A: Water with 0.02% acetic or formic acid.[6][12]
-
Mobile Phase B: Acetonitrile with 0.02% acetic or formic acid.
-
Gradient: A linear gradient tailored to separate the metabolites of interest. A typical starting point is 30-40% B, ramping to 95-100% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40°C.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor → product ion transitions for each analyte and internal standard.
Data Tables
Table 1: Example MRM Transitions for LTB4 and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| LTB4 | 335.0 | 194.9 | [10] |
| LTB4-d4 (Internal Standard) | 339.0 | 196.9 | [10] |
| 20-OH-LTB4 | 351.2 | 195.1 | Based on chemical structure |
| 20-COOH-LTB4 | 365.2 | 319.2 | Based on chemical structure |
Note: Optimal MRM transitions and collision energies should be determined empirically by infusing individual standards.
Experimental Workflow Visualization
Caption: Typical workflow for LTB4 metabolite analysis.
References
- 1. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of leukotriene B4 by activated human polymorphonuclear granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Quantification of 18-Carboxy dinor LTB4
Welcome to the technical support center for the quantification of 18-Carboxy dinor LTB4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 18-Carboxy dinor LTB4 and why is it measured?
18-Carboxy dinor Leukotriene B4 (LTB4) is a beta-oxidation metabolite of Leukotriene B4.[1][2][3][4] In the liver, LTB4 is first metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4.[1][2] Measuring 18-Carboxy dinor LTB4 can be a valuable strategy for assessing LTB4 production and metabolism in vivo, as parent LTB4 is often rapidly cleared from circulation.
Q2: What are the primary methods for quantifying 18-Carboxy dinor LTB4?
The two primary methods for quantifying 18-Carboxy dinor LTB4 are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is generally considered the gold standard due to its high selectivity and sensitivity, allowing for the differentiation of structurally similar molecules.[5][6] ELISAs offer a higher-throughput and more cost-effective alternative, but may be susceptible to cross-reactivity with other eicosanoids.
Q3: How should I collect and store my samples to ensure the stability of 18-Carboxy dinor LTB4?
Proper sample handling and storage are critical to prevent the degradation and exogenous formation of eicosanoids. For optimal stability, it is recommended to:
-
Collect samples on ice.
-
Add an antioxidant , such as butylated hydroxytoluene (BHT), to the collection tube.
-
Process samples quickly to separate plasma or serum.
-
Store samples at -80°C for long-term storage. Endogenous LTB4 has been shown to be unstable in plasma during storage at -20°C.[7]
Troubleshooting Guides
LC-MS/MS Quantification
Issue 1: Poor sensitivity or no detectable peak for 18-Carboxy dinor LTB4.
-
Possible Cause 1: Inadequate sample extraction.
-
Solution: Eicosanoids are lipid molecules and require efficient extraction from biological matrices. Solid-phase extraction (SPE) is a commonly used and effective method. Ensure your SPE protocol is optimized for small, polar lipids. Check the pH of your loading and wash buffers to ensure the analyte is retained on the column and eluted efficiently.
-
-
Possible Cause 2: Suboptimal mass spectrometry parameters.
-
Solution: Optimize the MS parameters, including the precursor and product ion masses (m/z), collision energy, and cone voltage for 18-Carboxy dinor LTB4. The molecular weight of 18-Carboxy dinor LTB4 is 338.4 g/mol .[3]
-
-
Possible Cause 3: Analyte degradation.
-
Solution: Review your sample collection, handling, and storage procedures. Ensure samples were kept cold and stored at -80°C. Repeated freeze-thaw cycles should be avoided.
-
Issue 2: High background or interfering peaks in the chromatogram.
-
Possible Cause 1: Matrix effects.
-
Solution: Biological matrices like plasma and urine contain numerous compounds that can interfere with the ionization of the target analyte. Improve your sample cleanup procedure, for instance, by using a more rigorous SPE wash protocol or employing a two-step extraction method. The use of a stable isotope-labeled internal standard for 18-Carboxy dinor LTB4 can help to correct for matrix effects.
-
-
Possible Cause 2: Isomeric or isobaric interference.
-
Solution: Other eicosanoids or lipid metabolites may have the same mass-to-charge ratio as 18-Carboxy dinor LTB4 or its fragments. Optimize your chromatographic separation to resolve these interfering compounds. This may involve using a longer column, a shallower gradient, or a different mobile phase composition. LTB4 itself has several isomers that can interfere with its quantification if not properly separated chromatographically.[8][9]
-
The following table provides a hypothetical example of chromatographic retention times for 18-Carboxy dinor LTB4 and potential interfering compounds. Actual retention times will vary depending on the specific LC conditions.
| Compound | Molecular Weight | Typical Retention Time (min) | Potential for Interference |
| 18-Carboxy dinor LTB4 | 338.4 | 8.5 | Target Analyte |
| 20-Carboxy LTB4 | 366.5 | 9.2 | Isobaric interference is unlikely, but fragments could potentially interfere. |
| LTB4 | 336.5 | 10.1 | Different mass, but high concentrations could lead to in-source fragmentation and interference. |
| 5,6-di-HETE | 336.5 | 10.5 | Isomer of LTB4, potential for interference if chromatographic separation is poor. |
| Prostaglandin E2 | 352.5 | 7.8 | Different mass, but may co-elute and cause matrix effects. |
Experimental Protocol: Generic LC-MS/MS Method for Eicosanoid Analysis
This protocol provides a general framework. Specific parameters should be optimized for your instrument and analyte of interest.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the biological sample (e.g., plasma, urine) to pH ~3.5.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with an aqueous organic solvent (e.g., 15% methanol) to remove polar interferences.
-
Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor to product ion transitions for 18-Carboxy dinor LTB4 and the internal standard.
-
ELISA Quantification
Issue: Inaccurate or inconsistent results with an ELISA kit.
-
Possible Cause 1: Cross-reactivity with other molecules.
-
Solution: Carefully review the cross-reactivity data provided in the ELISA kit's technical datasheet. While specific data for 18-Carboxy dinor LTB4 may not always be available, data for related compounds can provide insights. Immunoassays for eicosanoids are known to sometimes suffer from cross-reactivity with structurally similar compounds.[10]
-
-
Possible Cause 2: Matrix effects.
-
Solution: Components in the biological sample can interfere with the antibody-antigen binding in the ELISA. Dilute your samples to minimize these effects, ensuring the diluted concentration still falls within the standard curve's linear range.
-
-
Possible Cause 3: Improper sample handling.
-
Solution: As with LC-MS/MS, the stability of 18-Carboxy dinor LTB4 is crucial. Ensure that samples were collected and stored correctly to prevent degradation, which would lead to an underestimation of the analyte concentration.
-
The following table shows hypothetical cross-reactivity data for an LTB4 ELISA, which may have some cross-reactivity with its metabolites. It is crucial to consult the specific datasheet for the kit you are using.
| Compound | Cross-Reactivity (%) |
| Leukotriene B4 (LTB4) | 100 |
| 18-Carboxy dinor LTB4 | Data not commonly available, may show some cross-reactivity |
| 20-Hydroxy LTB4 | 5-15 |
| 20-Carboxy LTB4 | 1-5 |
| Leukotriene C4 (LTC4) | <0.1 |
| Prostaglandin E2 (PGE2) | <0.1 |
Visualizations
Caption: Metabolic conversion of LTB4 to 18-Carboxy dinor LTB4.
Caption: A typical workflow for quantifying 18-Carboxy dinor LTB4 via LC-MS/MS.
Caption: A logical approach to troubleshooting common issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation of leukotriene B4, its all trans isomers and 5-hydroxyeicosatetraenoic acid by rat basophilic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay of LTB4 in plasma from different species: a cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Polarity Challenge: A Technical Guide to SPE Sorbent Selection for Polar Metabolites
For researchers, scientists, and drug development professionals, the isolation of polar metabolites from complex biological matrices presents a significant analytical challenge. Solid-Phase Extraction (SPE) is a powerful tool for sample cleanup and concentration, but its success hinges on the critical choice of the right sorbent. This technical support center provides troubleshooting guidance and frequently asked questions to empower users in optimizing their SPE workflows for polar analytes.
Troubleshooting Guide: Overcoming Common Hurdles in Polar Metabolite SPE
This section addresses specific issues that may arise during the solid-phase extraction of polar metabolites, offering systematic approaches to identify and resolve them.
Problem 1: Low or No Recovery of Polar Analytes
Q: My polar metabolite of interest is not being retained on the SPE cartridge, leading to its loss in the load and wash fractions. What are the likely causes and how can I improve retention?
A: Low recovery is a frequent challenge when dealing with highly polar compounds. The primary reasons for poor retention include an inappropriate choice of sorbent, incorrect sample conditions, or an overly strong wash solvent.[1][2]
-
Sorbent Selection: Standard reversed-phase sorbents like C18 may not be suitable for very polar, water-soluble analytes as they offer limited hydrophobic interaction.[1] Consider using:
-
Polymeric Sorbents (e.g., HLB): These offer a hydrophilic-lipophilic balance, providing better retention for a wider range of compounds, including polar ones.[3][4]
-
Normal-Phase Sorbents (e.g., Silica, Diol): These are effective when your sample is in a non-polar solvent.[5][6]
-
Ion-Exchange Sorbents (e.g., SAX, SCX, WAX, WCX): If your polar metabolite is ionizable, these sorbents provide strong, specific retention based on charge.[5][7]
-
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities for enhanced selectivity.[8]
-
Graphitized Carbon: This can be a good option for retaining polar compounds that are poorly retained by reversed-phase silica.[9]
-
-
Sample pH Adjustment: For ionizable polar analytes, the sample pH is critical for retention on ion-exchange and even reversed-phase sorbents.
-
For Cation Exchange: Adjust the sample pH to be at least 2 units below the analyte's pKa to ensure it carries a positive charge.
-
For Anion Exchange: Adjust the sample pH to be at least 2 units above the analyte's pKa to ensure it carries a negative charge.
-
For Reversed-Phase: Adjusting the pH to suppress the ionization of the analyte will increase its hydrophobicity and improve retention.[10]
-
-
Wash Solvent Strength: The wash solvent may be too strong, causing the premature elution of your analyte.
Problem 2: Analyte is Retained but Cannot be Eluted
Q: I have confirmed that my polar metabolite is binding to the sorbent, but I am struggling to achieve complete elution, resulting in low recovery in the final extract. What steps can I take to improve elution?
A: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.[1][10]
-
Increase Elution Solvent Strength:
-
For Reversed-Phase and Normal-Phase: Increase the polarity (for normal-phase) or non-polarity (for reversed-phase) of the elution solvent. Often, increasing the percentage of organic solvent is effective.[11]
-
For Ion-Exchange: To elute from an ion-exchange sorbent, you need to neutralize the charge on the analyte or the sorbent, or use a buffer with a high ionic strength or a competing ion to displace the analyte.[11][12] Adjusting the pH of the elution solvent is a common and effective strategy.
-
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely desorb the analyte. Try increasing the elution volume in increments and analyzing the fractions to determine the optimal volume.[11]
-
Soak Time: Allowing the elution solvent to soak in the sorbent bed for a few minutes before final elution can sometimes improve recovery by providing more time for the desorption process to occur.[12]
Problem 3: Poor Reproducibility and Inconsistent Results
Q: My recovery rates for the same sample are highly variable between experiments. What are the potential sources of this irreproducibility?
A: Inconsistent results can be frustrating and can stem from several factors in the SPE workflow.
-
Inconsistent Flow Rate: A flow rate that is too fast during sample loading can lead to incomplete retention. Conversely, inconsistent flow rates during any step can lead to variable interaction times and, consequently, variable results. Using a vacuum manifold or an automated SPE system can help maintain a consistent flow rate.[1][13]
-
Drying of the Sorbent Bed: For most silica-based reversed-phase sorbents, it is crucial that the sorbent bed does not dry out between the conditioning/equilibration steps and sample loading. A dry sorbent will exhibit poor and inconsistent retention.[1] Polymeric sorbents are often more robust to drying.
-
Sample Pre-treatment Variability: Ensure that all samples are pre-treated uniformly, including pH adjustment, dilution, and protein precipitation steps.[14]
-
Column Overloading: Exceeding the capacity of the SPE cartridge will lead to breakthrough and inconsistent recoveries. If you suspect overloading, try using a smaller sample volume or a cartridge with a larger sorbent mass.[10]
Problem 4: Dirty Extracts and Matrix Effects
Q: My final extract contains significant interferences, leading to ion suppression or enhancement in my LC-MS analysis. How can I obtain a cleaner sample?
A: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy of your results. A more selective SPE method is key to minimizing these effects.
-
Optimize the Wash Step: The wash step is critical for removing interferences. Experiment with different wash solvents of varying strengths to find a composition that removes the maximum amount of matrix components without eluting your analyte of interest.[12]
-
Utilize a More Selective Sorbent: If a simple reversed-phase or normal-phase sorbent is not providing a clean enough extract, consider using an ion-exchange or mixed-mode sorbent. The added selectivity of the ionic interactions can significantly reduce matrix interferences.[8]
-
Sample Pre-treatment: Effective sample pre-treatment, such as protein precipitation for plasma or serum samples, is crucial to reduce the load of interfering substances on the SPE cartridge.[15]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection and use of SPE sorbents for polar metabolite analysis.
Q1: What is the first thing to consider when selecting an SPE sorbent for a polar metabolite?
A: The first consideration should be the properties of your analyte and the sample matrix.[3][6][13] Key questions to ask are:
-
Is my analyte ionizable? If so, ion-exchange or mixed-mode SPE is likely the most effective choice.
-
What is the polarity of my analyte? For very polar, non-ionizable compounds, normal-phase or hydrophilic interaction liquid chromatography (HILIC) type sorbents might be necessary. Polymeric sorbents with hydrophilic properties can also be effective.
-
What is the solvent of my sample? If your sample is in an aqueous solution, reversed-phase or ion-exchange sorbents are typically used. If your sample is in a non-polar organic solvent, a normal-phase sorbent is the appropriate choice.[5]
Q2: Can I use a C18 sorbent for polar metabolites?
A: While C18 is a widely used reversed-phase sorbent, it is often not ideal for very polar metabolites. These compounds have limited hydrophobic character and may not be sufficiently retained, leading to breakthrough during sample loading.[1] However, for moderately polar compounds, or if the polarity can be modified by adjusting the sample pH to suppress ionization, C18 can sometimes be used successfully. Polymeric reversed-phase sorbents often provide better retention for polar compounds than traditional silica-based C18.[4]
Q3: What is the difference between strong and weak ion-exchange sorbents?
A: The difference lies in the type of functional group on the sorbent and its pKa.
-
Strong Ion Exchangers (SAX, SCX): These have functional groups that remain charged over a wide pH range. For example, a strong cation exchanger has a sulfonic acid group that is always negatively charged.
-
Weak Ion Exchangers (WAX, WCX): These have functional groups whose charge is dependent on the pH. For example, a weak anion exchanger has an amine functional group that is positively charged at low pH but neutral at high pH. The choice between a strong and weak ion exchanger depends on the pKa of your analyte and the desired selectivity of your method.
Q4: How do I choose between a polymeric and a silica-based sorbent?
A: Both silica-based and polymeric sorbents have their advantages.
-
Silica-based sorbents are available in a wide variety of surface chemistries and offer high efficiency. However, they can have a limited pH stability range (typically pH 2-8) and are prone to irreversible drying.
-
Polymeric sorbents are generally more robust, with a wider pH stability range (often pH 1-14), and are less affected by drying. They can also offer different selectivities compared to their silica-based counterparts. For polar analytes, polymeric sorbents with hydrophilic modifications are often a good choice.[16]
Data Presentation: Sorbent Performance for Polar Metabolites
The following tables summarize recovery data for various polar metabolites using different SPE sorbents. This data is intended to serve as a general guide; optimal results will depend on the specific application and method optimization.
Table 1: Recovery of Polar Pesticides in Water Samples
| Analyte | Sorbent Type | Recovery (%) | Reference |
| Acephate | Oasis HLB | 12.3 | [4] |
| Methamidophos | Oasis HLB | 5.1 | [4] |
| Dimethoate | Oasis HLB | 79.5 | [4] |
| Isoproturon | Oasis HLB | 108.4 | [4] |
| Carbofuran | Oasis HLB | 103.0 | [4] |
| Chlorpyrifos | Oasis HLB | 63-116 | [17] |
| Atrazine | C18 | >92 | [17] |
| Cyanazine | C18 | >97 | [17] |
Table 2: Recovery of Organic Acids from Biological Matrices
| Analyte Class | Sorbent Type | Mean Recovery (%) | Reference |
| Urinary Organic Acids | Anion Exchange | 84.1 | [18][19] |
| Aromatic & Aliphatic Acids | Strong Anion Exchange | 100-111 | [20] |
| Salicylic Acid | Phenyl-phase | 92-94 | [21] |
Table 3: Recovery of Polar Drugs and Metabolites from Biological Fluids
| Analyte | Sorbent Type | Matrix | Recovery (%) |
| Basic Drugs (various) | Polymeric | Plasma | >85 |
| Acidic Drugs (various) | Polymeric | Plasma | >80 |
| Psychoactive Drugs (various) | Cation Exchange | Plasma/Serum | Generally high |
| Catecholamines & Metanephrines | Cation Exchange | Urine | 42-101 |
Experimental Protocols
Below are detailed methodologies for the extraction of specific classes of polar metabolites. These should be considered as starting points and may require optimization for your specific application.
Protocol 1: Extraction of Organic Acids from Serum using Weak Anion Exchange (WAX) SPE
This protocol is a general method for the extraction of organic acids from a serum matrix.
-
Sample Pre-treatment:
-
To 500 µL of serum, add 1.5 mL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant 1:1 with water.[15]
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol (B129727) through the WAX SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.[15]
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of 2% formic acid in water through the cartridge.[15]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute the organic acids with 1-2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method (e.g., the initial mobile phase for LC-MS).[15]
-
Protocol 2: Extraction of Catecholamines from Urine using Cation Exchange SPE
This protocol provides a method for the extraction of catecholamines from a urine matrix.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the sample pH to approximately 6.0 with a buffer (e.g., acetate (B1210297) buffer).
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cation exchange SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of the acetate buffer (pH 6) through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of a 50:50 mixture of methanol and acetonitrile.
-
Dry the cartridge under high vacuum for approximately 10 minutes.
-
-
Elution:
-
Elute the catecholamines with 3 mL of methanol containing 5% formic acid.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Visualizing the Sorbent Selection Process
The following diagram illustrates the decision-making workflow for selecting the appropriate SPE sorbent for polar metabolites.
Caption: Decision tree for selecting an appropriate SPE sorbent for polar metabolites.
References
- 1. welch-us.com [welch-us.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 4. epa.gov [epa.gov]
- 5. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 6. silicycle.com [silicycle.com]
- 7. interchim.fr [interchim.fr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. specartridge.com [specartridge.com]
- 11. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 14. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
minimizing ion suppression for 18-Carboxy dinor LTB4 in LC-MS
Welcome to the technical support center for the LC-MS analysis of 18-Carboxy dinor LTB4. This resource provides troubleshooting guides and answers to frequently asked questions to help you minimize ion suppression and achieve reliable, high-quality data in your bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern for 18-Carboxy dinor LTB4 analysis?
Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest, reduce the efficiency of ionization in the mass spectrometer's source.[1][2] This leads to a decreased signal for your target analyte, 18-Carboxy dinor LTB4, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] Eicosanoids and their metabolites, like 18-Carboxy dinor LTB4, are often measured at very low concentrations in complex biological matrices such as plasma, serum, or urine.[5][6] These matrices are rich in endogenous substances like salts, proteins, and particularly phospholipids (B1166683), which are known to be significant causes of ion suppression.[6][7][8]
Q2: What are the most common sources of ion suppression in my LC-MS system?
Ion suppression can originate from several sources, broadly categorized as:
-
Co-eluting Endogenous Components: Substances from the biological matrix that elute from the LC column at the same time as 18-Carboxy dinor LTB4.[9] Phospholipids are a primary concern in plasma and serum samples.[8]
-
Mobile Phase Additives: Non-volatile salts or other additives in the mobile phase can form adducts or compete with the analyte for ionization.
-
Sample Preparation Artifacts: Contaminants introduced during sample processing, such as polymers leached from plasticware, can interfere with ionization.[3]
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause a non-linear detector response, which can be mistaken for suppression.[10]
Q3: How can I detect and diagnose ion suppression in my assay?
A common and effective method is the post-column infusion experiment .[4][5] This involves continuously infusing a standard solution of 18-Carboxy dinor LTB4 into the MS source while injecting a blank, extracted matrix sample onto the LC column. A drop in the stable baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.[3][4] Another approach is to compare the peak area of the analyte in a neat solution versus its peak area when spiked into an extracted blank matrix. A significantly lower peak area in the matrix sample confirms ion suppression.[3]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS)?
Using a SIL-IS, such as 18-Carboxy dinor LTB4-d4, is crucial for accurate quantification. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same degree of ion suppression as the target analyte.[2] By measuring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.[2]
Troubleshooting Guide
Problem: My 18-Carboxy dinor LTB4 signal is low, inconsistent, or non-reproducible.
This is a classic symptom of significant ion suppression. The following steps provide a systematic approach to troubleshoot and mitigate this issue.
Step 1: Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[9] The goal is to selectively remove interfering matrix components, especially phospholipids, while efficiently recovering your analyte.[7][8]
-
Recommended Action: Implement Solid-Phase Extraction (SPE). SPE is widely regarded as a superior technique for cleaning up eicosanoid samples compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[6]
| Technique | Effectiveness in Reducing Ion Suppression | Notes |
| Solid-Phase Extraction (SPE) | High | Excellent for removing salts, phospholipids, and other interferences. Offers the best selectivity and analyte concentration.[3][6] |
| Liquid-Liquid Extraction (LLE) | Medium | Can be effective at removing proteins and some phospholipids. The choice of extraction solvent is critical.[3][8] |
| Protein Precipitation (PPT) | Low | Easiest to perform but least effective. Removes proteins but leaves behind significant amounts of phospholipids and other small molecules that cause suppression.[3][11] |
Detailed Protocol: General Solid-Phase Extraction (SPE) for 18-Carboxy dinor LTB4 from Plasma
This protocol is a starting point and should be optimized for your specific application. A mixed-mode or polymeric reversed-phase SPE cartridge is often effective for eicosanoids.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add your stable isotope-labeled internal standard.
-
Acidify the sample by adding 300 µL of water containing 0.1% formic acid to disrupt protein binding and protonate the carboxylic acid group of the analyte.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge. Pass the sample through slowly (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water with 0.1% formic acid). This step is crucial for removing polar interferences like salts.
-
-
Elution:
-
Elute the 18-Carboxy dinor LTB4 and internal standard from the cartridge using 1 mL of an appropriate organic solvent, such as methanol or acetonitrile (B52724).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of your initial LC mobile phase. This step concentrates the sample and ensures compatibility with the LC system.
-
Step 2: Optimize Chromatographic Conditions
The goal of chromatography is to separate 18-Carboxy dinor LTB4 from any remaining matrix components that were not removed during sample preparation.[3]
-
Recommended Action: Develop a robust reversed-phase HPLC/UPLC method.
-
Column: A C18 column is a common and effective choice for separating eicosanoids.[12]
-
Mobile Phase: Since 18-Carboxy dinor LTB4 is an acid, analysis is typically performed in negative ion mode. An acidic mobile phase (e.g., using 0.01-0.1% formic or acetic acid) is used to ensure the analyte is in its protonated, less polar form, which aids retention on a C18 column.[4][13]
-
Gradient: A gradient elution from a weak solvent (e.g., water with 0.1% formic acid) to a strong solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is necessary to achieve good peak shape and separation from early-eluting interferences.
-
| Parameter | Typical Starting Condition | Optimization Goal |
| Column | C18, < 3 µm particle size | Achieve sharp, symmetrical peaks. |
| Mobile Phase A | Water + 0.1% Formic Acid | Ensure good retention and protonation of the analyte. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elute the analyte and hydrophobic interferences. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimize for best separation efficiency and MS source compatibility. |
| Gradient | 5-10 min linear gradient from 10% B to 95% B | Separate the analyte peak from the "ion suppression zone" often seen at the beginning of the run. |
Step 3: Optimize Mass Spectrometer Settings
-
Recommended Action: Ensure the ionization source is optimized for 18-Carboxy dinor LTB4.
-
Ionization Mode: Use electrospray ionization (ESI) in negative mode (ESI-). Carboxylic acids readily lose a proton to form [M-H]⁻ ions.[1] Switching from positive to negative mode can sometimes reduce interference, as fewer matrix components ionize in negative mode.[3]
-
Source Parameters: Optimize key parameters like capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for your specific analyte and flow rate.
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) for quantification. Ensure you are using the most specific and intense precursor-to-product ion transitions for both the analyte and the internal standard.[9]
-
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting ion suppression.
Caption: A logical workflow for troubleshooting and resolving ion suppression issues.
Caption: Sources of ion suppression in the electrospray ionization (ESI) process.
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dicarboxylic Acid Analysis in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of dicarboxylic acids in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of dicarboxylic acids by RP-HPLC, offering explanations and practical solutions.
Q1: Why are my dicarboxylic acid peaks exhibiting significant tailing?
Peak tailing for dicarboxylic acids in RP-HPLC is a common issue, often leading to poor resolution and inaccurate quantification.[1][2][3] The primary cause is secondary interactions between the analyte and the stationary phase.[4]
-
Silanophilic Interactions: The most frequent cause of tailing for acidic compounds is the interaction between the carboxyl groups of the dicarboxylic acid and residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][4] These interactions are a form of secondary retention mechanism that broadens the peak.
-
Insufficient Ion Suppression: If the mobile phase pH is not low enough, the dicarboxylic acids will be partially or fully ionized. These ionized forms have lower retention on a nonpolar stationary phase and can interact with the stationary phase in multiple ways, leading to peak asymmetry.[5][6][7]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
Q2: How can I reduce or eliminate peak tailing for my dicarboxylic acids?
Several strategies can be employed to mitigate peak tailing and improve peak symmetry.
-
Mobile Phase pH Adjustment: The most effective way to reduce tailing from silanophilic interactions is to suppress the ionization of both the dicarboxylic acids and the residual silanols. This is achieved by lowering the pH of the mobile phase.[2][5][6] A mobile phase pH of 2.5-3.5 is generally recommended for dicarboxylic acids.[2]
-
Use of Acidic Mobile Phase Modifiers: Adding a small concentration of an acid to the mobile phase is standard practice.[8][9] Common modifiers include formic acid, acetic acid, or trifluoroacetic acid (TFA). These modifiers help to control the mobile phase pH and protonate the silanol groups, minimizing their interaction with the acidic analytes.[1]
-
Employ an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[2][4] Using a well-end-capped column can significantly improve the peak shape for polar and acidic compounds.
-
Consider Ion-Pairing Chromatography: For dicarboxylic acids that are still poorly retained or exhibit tailing at low pH, ion-pairing chromatography can be an effective alternative. An ion-pairing agent, such as a tetraalkylammonium salt for acidic compounds, is added to the mobile phase to form a neutral ion pair with the analyte, which then has better retention and peak shape on a reversed-phase column.[10][11][12][13]
Q3: What is the optimal mobile phase pH for analyzing dicarboxylic acids, and how do I choose it?
The optimal mobile phase pH is one that ensures the dicarboxylic acid is in its neutral, non-ionized form.[5][6][7]
-
The Role of pKa: The pKa is the pH at which a compound is 50% ionized. For dicarboxylic acids, there are two pKa values (pKa1 and pKa2). To ensure the analyte is fully protonated, the mobile phase pH should be at least 1.5 to 2 pH units below the first pKa (pKa1) of the dicarboxylic acid.[7]
-
General Recommendation: A pH range of 2.5 to 3.5 is a good starting point for most dicarboxylic acids.[2] At this pH, the carboxylic acid groups are protonated, increasing their hydrophobicity and retention on the reversed-phase column, while also minimizing interactions with silanol groups.[5]
Q4: Which mobile phase modifier should I use, and at what concentration?
The choice of modifier depends on the specific dicarboxylic acid, the detector being used, and the desired selectivity.[8][9]
-
Formic Acid and Acetic Acid: These are volatile and MS-compatible modifiers commonly used at concentrations of 0.1% (v/v).[14][15] They are effective at lowering the mobile phase pH to the desired range.
-
Trifluoroacetic Acid (TFA): TFA is a stronger acid and a good ion-pairing agent that can significantly improve peak shape.[16] However, it can suppress ionization in mass spectrometry (MS) detectors and can be difficult to remove from the column. A concentration of 0.05% to 0.1% is typically used.
-
Phosphate (B84403) Buffers: While effective at controlling pH, phosphate buffers are non-volatile and not compatible with MS detectors.[15] They can be used with UV detectors, typically at concentrations of 10-20 mM.
Data Summary
The following tables summarize key parameters and their effects on the analysis of dicarboxylic acids.
Table 1: Effect of Mobile Phase pH on Dicarboxylic Acid Analysis
| Mobile Phase pH | Analyte Ionization State | Retention Time | Peak Shape | Recommendation |
| < pKa1 - 2 | Predominantly neutral | Increased | Symmetrical | Optimal for good peak shape and retention. |
| ~ pKa1 | Mixture of neutral and ionized | Variable/Unstable | Broad or split | Avoid this pH range for robust methods.[6] |
| > pKa2 | Fully ionized | Decreased | Can be tailing or sharp | Generally not ideal for reversed-phase, but may be used with ion-pairing agents. |
Table 2: Comparison of Common Mobile Phase Modifiers
| Modifier | Typical Concentration | pKa | MS Compatibility | Advantages | Disadvantages |
| Formic Acid | 0.1% | 3.75 | Yes | Volatile, good for MS | Less acidic than TFA |
| Acetic Acid | 0.1% | 4.76 | Yes | Volatile, good for MS | Weaker acid, may not sufficiently lower pH |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | 0.5 | Limited | Strong acid, excellent for improving peak shape | Can cause ion suppression in MS, strongly retained on columns[16] |
| Phosphate Buffer | 10 - 20 mM | pKa1=2.15, pKa2=7.20 | No | Excellent buffering capacity | Non-volatile, not MS-compatible[15] |
Experimental Protocols
Below is a general protocol for developing a robust RP-HPLC method for dicarboxylic acids, focusing on achieving good peak shape.
Objective: To develop an RP-HPLC method with improved peak shape for a dicarboxylic acid analyte.
Materials:
-
HPLC system with a UV or MS detector
-
C18 reversed-phase column (end-capped is recommended)
-
HPLC-grade water, acetonitrile (B52724), and/or methanol (B129727)
-
Mobile phase modifiers: formic acid, acetic acid, or TFA
-
Dicarboxylic acid standard
Methodology:
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).
-
Initial Mobile Phase Conditions:
-
Aqueous Phase (A): 0.1% Formic Acid in Water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the dicarboxylic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS.
-
-
Optimization of Mobile Phase pH:
-
If peak tailing is observed, ensure the mobile phase pH is at least 1.5-2 units below the pKa1 of the analyte. If using 0.1% formic acid (pH ~2.7), this is often sufficient. If a higher pH is needed for selectivity with other compounds, a buffer should be used.
-
-
Optimization of Mobile Phase Modifier:
-
If tailing persists, consider switching to 0.1% TFA as the mobile phase modifier to see if peak shape improves. Be mindful of the potential for MS ion suppression.
-
-
Optimization of Organic Solvent:
-
Compare the peak shape and resolution using acetonitrile versus methanol as the organic modifier.
-
-
Gradient Optimization:
-
Once a suitable mobile phase is selected, optimize the gradient to achieve good resolution and a reasonable run time. A shallower gradient around the elution time of the analyte can improve separation from nearby impurities.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate and column temperature to further refine the separation and peak shape. Higher temperatures can sometimes improve peak symmetry by reducing mobile phase viscosity and improving mass transfer.
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak shape issues with dicarboxylic acids.
Caption: Troubleshooting workflow for improving dicarboxylic acid peak shape.
Caption: Mechanism of peak tailing and its mitigation by ion suppression.
References
- 1. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. veeprho.com [veeprho.com]
- 8. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 9. zeptometrix.com [zeptometrix.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. km3.com.tw [km3.com.tw]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Ion Pairing Reagents For Hplc [lobachemie.com]
- 14. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. support.waters.com [support.waters.com]
Technical Support Center: 18-Carboxy dinor LTB4 Reference Standards
This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of 18-Carboxy dinor LTB4 reference standards. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for 18-Carboxy dinor LTB4 reference standards?
For long-term stability, it is recommended to store 18-Carboxy dinor LTB4 reference standards at -20°C.[1] Commercially available standards are often supplied as a solution in ethanol (B145695) and are stable for at least one year when stored at this temperature.[1]
2. In which solvents is 18-Carboxy dinor LTB4 soluble?
18-Carboxy dinor LTB4 is soluble in a variety of organic solvents. The following table summarizes the solubility at which it is commercially available or has been tested:
| Solvent | Concentration |
| Ethanol | As supplied |
| DMF | 50 mg/ml |
| DMSO | 50 mg/ml |
| PBS (pH 7.2) | 1 mg/ml |
Data sourced from Cayman Chemical product information.[1]
3. How can I assess the stability of my 18-Carboxy dinor LTB4 reference standard if I suspect degradation?
To assess the stability of your reference standard, a stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is recommended. You should compare the chromatogram of your potentially degraded sample to that of a freshly prepared standard or a previously validated standard stored under ideal conditions. Key indicators of degradation include a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
4. What are the potential degradation pathways for 18-Carboxy dinor LTB4?
18-Carboxy dinor LTB4 is a β-oxidation metabolite of Leukotriene B4 (LTB4).[1][2][3] The metabolic pathway involves the initial oxidation of LTB4 to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4.[1][2][3] While the formation pathway is well-documented, the specific degradation pathways of 18-Carboxy dinor LTB4 itself are not extensively detailed in the available literature. General degradation pathways for lipids can include oxidation, especially of the double bonds in the fatty acid chain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using the reference standard. | Degradation of the reference standard due to improper storage or handling. | 1. Verify that the standard has been stored at -20°C. 2. Avoid repeated freeze-thaw cycles. Aliquot the standard into smaller, single-use vials. 3. Perform a stability check using LC-MS to compare the current standard to a new one. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. If degradation is confirmed, discard the old standard and use a new, properly stored one. |
| Difficulty dissolving the reference standard. | Incorrect solvent or precipitation of the compound. | 1. Confirm the solubility of 18-Carboxy dinor LTB4 in your chosen solvent (see solubility table). 2. Gently warm and vortex the solution to aid dissolution. If precipitation persists, consider using a different solvent in which it has higher solubility, such as DMF or DMSO. |
Experimental Protocols
Protocol for a General Long-Term Stability Study
This protocol outlines a general approach for conducting a long-term stability study of 18-Carboxy dinor LTB4 reference standards.
-
Sample Preparation:
-
Prepare multiple aliquots of the 18-Carboxy dinor LTB4 reference standard in the desired solvent (e.g., ethanol) at a known concentration.
-
Store the aliquots under different temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Points:
-
Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
-
Analytical Method:
-
Use a validated stability-indicating LC-MS/MS method.
-
Column: A C18 reversed-phase column is typically suitable for eicosanoid analysis.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometry: Operate in negative ion mode and use Multiple Reaction Monitoring (MRM) for quantification of the parent compound and any identified degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining 18-Carboxy dinor LTB4 at each time point relative to the initial concentration (time 0).
-
A common acceptance criterion for stability is the retention of at least 90% of the initial concentration.
-
Visualizations
References
avoiding ex vivo formation of leukotrienes during sample collection
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the measurement of leukotrienes. The primary focus is on preventing the artificial ex vivo formation of these potent lipid mediators during sample collection and processing, a critical step for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why are my measured plasma leukotriene levels unexpectedly high and variable?
Artificially high and variable leukotriene levels are often due to ex vivo formation during sample collection and handling. The process of venipuncture can activate leukocytes and platelets, triggering the 5-lipoxygenase (5-LOX) pathway and leading to the synthesis of leukotrienes that were not present in circulation. Proper sample collection technique, including the right choice of anticoagulant and the addition of enzyme inhibitors, is crucial to prevent this.
Q2: What is the best sample type for measuring leukotrienes?
The choice of sample depends on the research question:
-
Plasma: Used for measuring circulating leukotriene levels. However, it is highly susceptible to ex vivo formation, making strict collection protocols essential.
-
Urine: Often preferred for assessing whole-body (systemic) leukotriene production. Measuring stable metabolites like leukotriene E4 (LTE4) in urine is non-invasive and avoids the problem of ex vivo synthesis during collection.[1]
-
Bronchoalveolar Lavage (BAL) Fluid/Sputum: Suitable for investigating leukotriene production specifically within the airways.
-
Exhaled Breath Condensate (EBC): A non-invasive method to sample airway lining fluid, though concentrations can be very low and subject to degradation.[2]
Q3: Which anticoagulant should I use for blood collection?
Standard anticoagulants like heparin or EDTA are not recommended as they can activate platelets and do not sufficiently inhibit ex vivo synthesis.[3] The preferred choice is CTAD (citrate, theophylline, adenosine, and dipyridamole) , which helps to prevent platelet activation. For optimal results, CTAD should be used in combination with a 5-lipoxygenase inhibitor.
Q4: How should I store my plasma samples for leukotriene analysis?
Samples should be processed to plasma immediately after collection. The plasma should then be snap-frozen and stored at -80°C .[4][5] Avoid repeated freeze-thaw cycles. Long-term stability at -80°C is generally good, with LTB4 in human plasma samples being stable for at least 198 days at -20°C, suggesting even greater stability at -80°C.[6]
Troubleshooting Guides
Issue 1: High Background Signal in Immunoassay (ELISA/EIA)
| Possible Cause | Recommended Solution |
| Insufficient Plate Washing | Increase the number and vigor of wash steps between antibody and substrate incubations to remove all unbound reagents. |
| Non-specific Antibody Binding | Increase the concentration or duration of the blocking step. Consider using a different blocking agent, such as normal serum from the same species as the secondary antibody.[7] |
| Contaminated Reagents | Prepare fresh buffers. Ensure water is ultrapure and free of organic contaminants.[8][9] |
| Cross-Reactivity | The antibody may be binding to structurally related leukotrienes or metabolites.[10][11] Check the cross-reactivity data in the kit insert.[12] Confirm results with a more specific method like LC-MS/MS if necessary. |
| High Primary/Secondary Antibody Concentration | Titrate the antibody concentrations to find the optimal balance between signal and background. Run a control with only the secondary antibody to check for non-specific binding.[13] |
Issue 2: Poor Reproducibility in Plasma Leukotriene Measurements
| Possible Cause | Recommended Solution |
| Inconsistent Venipuncture Technique | Standardize the blood draw procedure. Use a consistent needle gauge (e.g., 21G), minimize tourniquet time (<1 minute), and avoid excessive probing to prevent leukocyte and platelet activation.[12][14] |
| Variable Time/Temperature Before Processing | Process all samples immediately after collection. Keep samples on ice and centrifuge at 4°C to minimize enzymatic activity. |
| Inadequate Inhibition of Ex Vivo Synthesis | Ensure a 5-LOX inhibitor (e.g., Zileuton) is added to the blood collection tube immediately upon sample collection. See the protocol below for details. |
| Sample Degradation | Aliquot plasma after the first centrifugation to avoid multiple freeze-thaw cycles. Ensure samples are stored consistently at -80°C. |
| Hemolysis | Hemolyzed samples can interfere with assays and indicate cell lysis, which can release enzymes and substrates for leukotriene synthesis.[15][16] Visually inspect samples for hemolysis and discard any that are compromised. Proper venipuncture technique can minimize hemolysis.[15] |
Quantitative Data Summary
Table 1: Efficacy of 5-Lipoxygenase (5-LOX) Inhibitor Zileuton (B1683628)
| System | Analyte | IC50 / Inhibition | Reference |
| Human Whole Blood (ex vivo) | LTB4 Biosynthesis | IC50 ≈ 0.9 µM | [17] |
| Human PMNLs (in vitro) | LTB4 Biosynthesis | IC50 ≈ 0.4 µM | [17] |
| Human Volunteers (Oral Dose) | LTB4 Production (ex vivo) | Up to 80% inhibition | [18] |
| Human Volunteers (600 mg q.i.d.) | LTB4 Biosynthesis (ex vivo) | >70% inhibition | [19] |
IC50: The half maximal inhibitory concentration. PMNL: Polymorphonuclear leukocytes.
Experimental Protocols
Protocol 1: Blood Collection for Plasma Leukotriene Analysis
This protocol is designed to minimize platelet/leukocyte activation and inhibit the 5-LOX pathway at the point of collection.
Materials:
-
CTAD vacuum collection tubes (e.g., BD Vacutainer™)
-
5-Lipoxygenase inhibitor (e.g., Zileuton) stock solution in a suitable solvent (e.g., DMSO)
-
21-gauge needle and collection set
-
Ice bath
-
Refrigerated centrifuge (4°C)
-
Cryovials for plasma storage
Procedure:
-
Prepare Inhibitor: Prepare a stock solution of a 5-LOX inhibitor. For Zileuton, an effective final concentration to inhibit LTB4 biosynthesis in whole blood is approximately 1-10 µM.[17] Pre-calculate the small volume of stock solution needed for each blood tube.
-
Venipuncture:
-
Minimize tourniquet time to less than one minute.
-
Perform a clean venipuncture using a 21-gauge needle. Avoid excessive trauma to the vein.
-
If multiple tubes are drawn, follow the correct order of draw, with the CTAD tube collected after any sterile culture tubes but before serum or heparin tubes.
-
-
Inhibitor Addition: Immediately after drawing the blood into the CTAD tube, gently remove the cap and add the pre-calculated volume of the 5-LOX inhibitor.
-
Mixing: Immediately and gently invert the tube 8-10 times to mix the anticoagulant and inhibitor with the blood. Do not shake vigorously.
-
Cooling: Place the tube immediately into an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully aspirate the upper plasma layer, being cautious not to disturb the buffy coat (the layer of white blood cells).
-
Storage: Aliquot the plasma into pre-chilled, labeled cryovials. Immediately snap-freeze and store at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
This is a basic protocol for preparing plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Thawed plasma sample (on ice)
-
Internal standard solution (deuterated leukotriene, e.g., LTB4-d4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Formic Acid
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Thaw Sample: Thaw the frozen plasma sample on ice.
-
Spike Internal Standard: In a clean microcentrifuge tube, add 50 µL of plasma. Spike with the appropriate deuterated internal standard to account for extraction efficiency.
-
Acidify: Add 10 µL of formic acid to the plasma to acidify the sample.[2]
-
Precipitate Protein: Add 140 µL of ice-cold acetonitrile to the sample.[2] This creates a 3:1 ratio of organic solvent to plasma, which will precipitate the majority of proteins.
-
Vortex: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect Supernatant: Carefully transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.[2]
Visualizations
Caption: Leukotriene synthesis pathway and point of inhibition.
Caption: Recommended workflow for blood sample collection.
References
- 1. blackburnlab.ucsf.edu [blackburnlab.ucsf.edu]
- 2. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different forms of vitamin E and metabolite 13’-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13’-carboxychromanols are competitive inhibitors of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. idexxbioanalytics.com [idexxbioanalytics.com]
- 8. novamedline.com [novamedline.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Simultaneous determination of cross-reactive leukotrienes in biological matrices using on-line liquid chromatography immunochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Study Support by Long-Term Stability Studies of Alpha1-Proteinase Inhibitor and Urea in Relevant Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepathologycentre.org [thepathologycentre.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. clinicallab.com [clinicallab.com]
- 15. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, safety, and ability to diminish leukotriene synthesis by zileuton, an inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Zileuton (A-64077) on the 5-lipoxygenase activity of human whole blood ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Order of Blood Draw Tubes and Additives | CLSI [clsi.org]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Quantification of 18-Carboxy Dinor Leukotriene B4
For researchers and drug development professionals investigating inflammatory pathways, the accurate quantification of key biomarkers is paramount. 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a terminal metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), serves as a crucial indicator of LTB4 activity and metabolism. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for 18-Carboxy dinor LTB4 with alternative analytical methods, supported by experimental data and detailed protocols.
The Metabolic Journey of LTB4
Leukotriene B4 is a lipid mediator that plays a significant role in a host of inflammatory diseases. Its in vivo activity is tightly regulated through metabolic inactivation. A key metabolic pathway involves omega-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. Subsequent beta-oxidation of 20-carboxy-LTB4 results in the formation of 18-Carboxy dinor LTB4, which is then excreted. Monitoring the levels of this terminal metabolite provides a reliable measure of the upstream inflammatory cascade involving LTB4.
The Gold Standard: LC-MS/MS Assay for 18-Carboxy Dinor LTB4
LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and accuracy. Below is a detailed protocol for a validated LC-MS/MS assay for 18-Carboxy dinor LTB4.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Internal Standard Spiking: To a 500 µL plasma sample, add 10 µL of an internal standard (IS) solution (e.g., 18-Carboxy dinor LTB4-d4).
-
Acidification: Acidify the sample with 50 µL of 2% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
18-Carboxy dinor LTB4: m/z 337.2 -> 195.1
-
18-Carboxy dinor LTB4-d4 (IS): m/z 341.2 -> 199.1
-
-
Collision Energy: Optimized for each transition.
-
Performance Data
A summary of the typical performance characteristics of a validated LC-MS/MS assay for 18-Carboxy dinor LTB4 is presented in the table below.
| Parameter | LC-MS/MS | ELISA (for LTB4) |
| Linearity (r²) | >0.99 | >0.98 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10-50 pg/mL |
| Precision (%CV) | <15% | <20% |
| Accuracy (%Bias) | ±15% | ±20% |
| Specificity | High (mass-based) | Potential for cross-reactivity |
| Throughput | Moderate | High |
| Cost per Sample | High | Low |
Alternative Method: Immunoassays (ELISA)
Experimental Protocol (General ELISA)
-
Standard and Sample Addition: Add standards and samples to wells of a microplate pre-coated with an anti-LTB4 antibody.
-
Competitive Binding: Add a fixed amount of enzyme-conjugated LTB4 to each well. During incubation, the sample/standard LTB4 and the enzyme-conjugated LTB4 compete for binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.
-
Signal Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the amount of LTB4 in the sample.
Method Comparison: LC-MS/MS vs. ELISA
The choice between LC-MS/MS and ELISA depends on the specific requirements of the study.
LC-MS/MS offers superior specificity and accuracy , which is critical for definitive quantification and in regulated environments such as clinical trials. The ability to use a stable isotope-labeled internal standard minimizes sample matrix effects and ensures reliable results. However, the initial instrument cost and the complexity of the assay development and validation process are higher.
ELISAs, on the other hand, provide a higher throughput and are more cost-effective for screening large numbers of samples. The main limitation is the potential for cross-reactivity with structurally similar molecules, which can lead to inaccurate results. For 18-Carboxy dinor LTB4, the lack of a specific commercial kit is a significant drawback.
Conclusion
The validation of a robust and reliable analytical method is crucial for the accurate measurement of 18-Carboxy dinor LTB4. While LC-MS/MS stands out as the superior method in terms of specificity and accuracy, the choice of assay will ultimately be guided by the specific research question, sample throughput requirements, and available resources. For definitive quantification and studies requiring high analytical rigor, a validated LC-MS/MS assay is the recommended approach. For high-throughput screening where the measurement of the parent compound LTB4 is sufficient, an ELISA may be a viable alternative.
LTB4 Antibody Cross-Reactivity with 18-Carboxy dinor LTB4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Leukotriene B4 (LTB4) antibodies with its metabolite, 18-Carboxy dinor LTB4. The specificity of antibodies used in immunoassays is critical for the accurate quantification of LTB4, a potent lipid mediator of inflammation. Understanding the potential for cross-reactivity with its metabolites is essential for interpreting experimental results and for the development of specific therapeutic interventions.
Executive Summary
Leukotriene B4 (LTB4) is a key inflammatory mediator, and its accurate measurement is crucial in many areas of research. Immunoassays, such as ELISA, are commonly used for this purpose. However, the specificity of the anti-LTB4 antibodies employed in these assays is a critical factor, as cross-reactivity with LTB4 metabolites can lead to inaccurate quantification. This guide focuses on the cross-reactivity of LTB4 antibodies with 18-Carboxy dinor LTB4, a significant metabolite in the LTB4 degradation pathway. While specific cross-reactivity data for 18-Carboxy dinor LTB4 is not consistently reported in commercially available assay datasheets, data for its precursor, 20-carboxy LTB4, suggests a low potential for cross-reactivity. This guide provides available data, outlines the experimental protocols for determining cross-reactivity, and illustrates the relevant biological pathways.
LTB4 Metabolic Pathway and Signaling
Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway. It is subsequently metabolized in a two-step process to less active products. First, LTB4 is oxidized to 20-hydroxy LTB4, which is then further oxidized to 20-carboxy LTB4. Subsequently, 20-carboxy LTB4 undergoes β-oxidation to form 18-carboxy dinor LTB4.
LTB4 exerts its pro-inflammatory effects by binding to its high-affinity G protein-coupled receptor, BLT1, on the surface of leukocytes. This binding initiates a signaling cascade leading to cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Cross-Reactivity Data
Direct cross-reactivity data for LTB4 antibodies with 18-Carboxy dinor LTB4 is not widely available in the product literature of major ELISA kit manufacturers. However, data for the structurally related precursor, 20-carboxy LTB4, can provide an indication of the potential for cross-reactivity. The structural difference lies in the length of the aliphatic chain, which could influence antibody recognition.
The following table summarizes the cross-reactivity of a commercially available LTB4 ELISA kit with various related eicosanoids.
| Compound | Cross-Reactivity (%) |
| Leukotriene B4 (LTB4) | 100 |
| 20-hydroxy Leukotriene B4 | 36 |
| 20-carboxy Leukotriene B4 | 2.3 |
| 12-epi-Leukotriene B4 | 6.8 |
| Leukotriene B5 | 390 |
| 6-trans Leukotriene B4 | 0.13 |
| 6-trans-12-epi Leukotriene B4 | 0.09 |
| Resolvin D1 | 0.05 |
| 12(S)-HETE | 0.04 |
| Leukotriene C4 | <0.01 |
| Leukotriene D4 | <0.02 |
| Leukotriene E4 | <0.01 |
Data sourced from Cayman Chemical LTB4 ELISA Kit (Item No. 520111) datasheet.
The low cross-reactivity of 2.3% with 20-carboxy LTB4 suggests that the antibody's binding epitope is significantly altered by the modification at the ω-end of the molecule. Given that 18-Carboxy dinor LTB4 is a further modification of this region, it is plausible that its cross-reactivity would also be low, although empirical data is needed for confirmation.
Experimental Protocols
The cross-reactivity of an antibody is typically determined using a competitive immunoassay, such as a competitive ELISA.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In a competitive ELISA, a known amount of labeled LTB4 (the tracer) competes with unlabeled LTB4 (from the sample or standard) for a limited number of antibody binding sites. The amount of tracer that binds to the antibody is inversely proportional to the concentration of unlabeled LTB4. To determine cross-reactivity, the compound of interest (e.g., 18-Carboxy dinor LTB4) is run in the assay in place of the LTB4 standard. The concentration of the cross-reacting compound required to displace 50% of the tracer (the IC50) is then compared to the IC50 of LTB4.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of LTB4 / IC50 of cross-reactant) x 100
Experimental Workflow
Conclusion
The specificity of LTB4 antibodies is paramount for the accurate quantification of this potent inflammatory mediator. While direct experimental data on the cross-reactivity of commercial LTB4 antibodies with 18-Carboxy dinor LTB4 is scarce, the available information for the structurally similar metabolite, 20-carboxy LTB4, indicates a low likelihood of significant cross-reactivity. However, for research that requires precise differentiation between LTB4 and its metabolites, it is crucial for investigators to empirically determine the cross-reactivity of their specific LTB4 antibody with 18-Carboxy dinor LTB4 and other relevant metabolites using a validated competitive immunoassay. This due diligence will ensure the reliability and accuracy of the experimental findings.
A Comparative Guide to 18-Carboxy dinor LTB4 and 20-COOH-LTB4 as Inflammatory Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key metabolites of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4): 18-Carboxy dinor LTB4 (18-COOH-dinor-LTB4) and 20-Carboxy LTB4 (20-COOH-LTB4). As downstream products of LTB4 metabolism, their quantification in biological fluids offers a window into the activity of the 5-lipoxygenase pathway, which is central to numerous inflammatory diseases. This document outlines their metabolic origins, comparative biological activities, and utility as biomarkers, supported by experimental data and detailed analytical protocols.
Metabolic Pathway and Biological Significance
Leukotriene B4 is a powerful chemoattractant for neutrophils and plays a significant role in the inflammatory cascade. Its biological activity is tightly regulated through metabolic inactivation. The primary route of LTB4 metabolism involves omega-oxidation to form 20-hydroxy-LTB4, which is subsequently oxidized to the more stable 20-COOH-LTB4. Further metabolism of 20-COOH-LTB4 can occur via beta-oxidation, leading to the formation of 18-Carboxy dinor LTB4, a dicarboxylic acid metabolite with a shorter carbon chain.[1][2][3]
The biological activity of 20-COOH-LTB4 is markedly reduced compared to its parent molecule, LTB4. In fact, 20-COOH-LTB4 can act as an antagonist at the LTB4 receptor (BLT1), thereby downregulating LTB4-mediated pro-inflammatory responses such as neutrophil migration and degranulation.[4] This suggests that the ratio of LTB4 to its metabolites may be a critical indicator of the inflammatory state. While less is known about the specific biological activity of 18-Carboxy dinor LTB4, its position further down the metabolic cascade suggests it is also an inactive metabolite.
Comparative Performance as Biomarkers
The choice between 18-Carboxy dinor LTB4 and 20-COOH-LTB4 as biomarkers depends on the specific research or clinical question. 20-COOH-LTB4, being the more proximal and often more abundant metabolite, can provide a robust indication of LTB4 production and turnover. In contrast, 18-Carboxy dinor LTB4 may reflect the overall flux and efficiency of the entire LTB4 metabolic pathway.
| Feature | 18-Carboxy dinor LTB4 | 20-COOH-LTB4 | Key Considerations |
| Metabolic Position | Downstream metabolite of 20-COOH-LTB4 | Primary ω-oxidation metabolite of LTB4 | 20-COOH-LTB4 may appear earlier and in higher concentrations following LTB4 production. |
| Biological Activity | Presumed inactive | Low agonist, potential antagonist at BLT1 receptor | 20-COOH-LTB4 levels may reflect a modulatory response to inflammation. |
| Reported Clinical Relevance | Less studied as a standalone biomarker | Elevated in certain inflammatory and genetic disorders | More clinical data is available for 20-COOH-LTB4. |
| Analytical Considerations | Typically lower endogenous concentrations | Generally higher endogenous concentrations | May require more sensitive analytical methods for detection. |
Experimental Data
Direct comparative studies on the clinical utility of 18-Carboxy dinor LTB4 and 20-COOH-LTB4 are limited. However, studies on related inflammatory conditions provide some insights. For instance, in inflammatory bowel disease (IBD), alterations in LTB4 metabolism in the colonic mucosa have been observed, suggesting that the local and systemic levels of its metabolites could serve as disease activity markers.[5] While urinary leukotriene E4 (LTE4) has been more extensively studied as a biomarker for IBD, the principle of measuring stable metabolites to reflect inflammatory pathway activation is well-established.[6]
Experimental Protocols
The gold standard for the quantification of 18-Carboxy dinor LTB4 and 20-COOH-LTB4 in biological matrices such as urine and plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes.
Sample Preparation: Solid Phase Extraction (SPE) for Urine
-
Sample Acidification: Acidify a 1-2 mL urine sample to pH 3-4 with a weak acid (e.g., acetic acid).
-
Internal Standard Spiking: Add an appropriate deuterated internal standard for each analyte to the sample to correct for extraction losses and matrix effects.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove interfering hydrophilic compounds.
-
Elution: Elute the analytes from the cartridge with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution program. A typical mobile phase system consists of water with a small percentage of formic or acetic acid (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol with the same acid concentration (Mobile Phase B). The gradient will start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes based on their hydrophobicity.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 18-Carboxy dinor LTB4 | 337.2 | 195.1 |
| 20-COOH-LTB4 | 365.2 | 195.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these transitions using authentic standards.
Conclusion
Both 18-Carboxy dinor LTB4 and 20-COOH-LTB4 are valuable biomarkers for assessing the activity of the LTB4 inflammatory pathway. 20-COOH-LTB4 is a more direct and abundant metabolite, making it a robust marker of LTB4 production. 18-Carboxy dinor LTB4, as a downstream product, may offer additional insights into the complete metabolic clearance of LTB4. The choice of biomarker should be guided by the specific research objectives, the biological matrix being analyzed, and the analytical sensitivity required. The use of highly sensitive and specific LC-MS/MS methods is essential for the accurate quantification of these important inflammatory mediators. Further clinical studies directly comparing the diagnostic and prognostic utility of these two metabolites in various inflammatory diseases are warranted to fully elucidate their potential in research and drug development.
References
- 1. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered leukotriene B4 metabolism in colonic mucosa with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary leukotriene E4 excretion: a biomarker of inflammatory bowel disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Urinary Leukotriene Metabolites as Disease Activity Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urinary 18-Carboxy dinor Leukotriene B4 (LTB4) and related leukotriene metabolites as potential biomarkers for monitoring inflammatory disease activity. While direct evidence for the correlation of urinary 18-Carboxy dinor LTB4 with disease activity is currently limited, this document summarizes the existing data on its parent compound, LTB4, and its metabolites. As a benchmark for comparison, the well-established urinary biomarker, Leukotriene E4 (LTE4), is included, for which substantial data exists in inflammatory conditions such as Inflammatory Bowel Disease (IBD) and asthma.
Introduction to Leukotrienes in Inflammation
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. They play a crucial role in the pathophysiology of a wide range of inflammatory diseases by promoting neutrophil chemotaxis, increasing vascular permeability, and mediating hypersensitivity reactions. The measurement of stable leukotriene metabolites in urine offers a non-invasive approach to assess the systemic activation of these inflammatory pathways.
The Leukotriene B4 (LTB4) Metabolic Pathway
Leukotriene B4 is a powerful chemoattractant for neutrophils and other immune cells. Its biological activity is tightly regulated through metabolic inactivation. The primary route of LTB4 metabolism involves ω-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. Subsequent β-oxidation of 20-carboxy-LTB4 leads to the formation of shorter-chain dicarboxylic acids, including 18-carboxy-dinor-LTB4.
Quantitative Data Summary
The following tables summarize the available quantitative data for urinary LTB4 metabolites and LTE4 in various disease states compared to healthy controls.
Table 1: Urinary LTB4 and its Metabolites in Disease
| Biomarker | Disease | Patient Population | Method | Mean/Median Level in Patients | Mean/Median Level in Healthy Controls | Fold Change | Reference |
| LTB4 | Zellweger Syndrome | 7 patients | HPLC-immunoassay, GC-MS | 97 nmol/mol creatinine (B1669602) (median) | <5 nmol/mol creatinine | >19.4 | [1] |
| ω-carboxy-LTB4 | Zellweger Syndrome | 7 patients | HPLC-immunoassay, GC-MS | 898 nmol/mol creatinine (median) | <5 nmol/mol creatinine | >179.6 | [1] |
| LTB4 glucuronide | Aspirin-Intolerant Asthma | 13 patients | HPLC-EIA | 5.37 pg/mg creatinine (median) | 3.32 pg/mg creatinine (median) | 1.6 | [2] |
Table 2: Urinary Leukotriene E4 (LTE4) in Disease (Comparative Data)
| Biomarker | Disease | Patient Population | Method | Mean/Median Level in Patients (Active Disease) | Mean/Median Level in Patients (Inactive Disease) | Mean/Median Level in Healthy Controls | Fold Change (Active vs. Control) | Reference |
| LTE4 | Inflammatory Bowel Disease (Crohn's Disease) | 32 patients | LC-MS/MS | 52.0 pg/mg creatinine (median) | Similar to controls | 32.3 pg/mg creatinine (median) | 1.6 | [3] |
| LTE4 | Inflammatory Bowel Disease (Ulcerative Colitis) | 28 patients | LC-MS/MS | 64.1 pg/mg creatinine (median) | Similar to controls | 32.3 pg/mg creatinine (median) | 2.0 | [3] |
| LTE4 | Severe Asthma | 411 adults | LC-MS/MS | Elevated vs. MMA & Controls | - | - | - | [4] |
| LTE4 | Acute Asthma | 146 patients | Not specified | 111.7 pg/mg creatinine (geometric mean) | 75.6 pg/mg creatinine (geometric mean) | - | 1.5 | [5] |
Experimental Protocols
Accurate quantification of urinary leukotriene metabolites is critical for their validation as biomarkers. The most common and robust analytical method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Urinary Leukotriene Analysis
Key Methodological Considerations:
-
Sample Collection and Storage: Urine samples should be collected and immediately frozen at -80°C to prevent degradation of the target analytes. Both spot urine and 24-hour collections can be used, with results typically normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., d4-LTB4, d5-LTE4) is crucial for accurate quantification, as they correct for analyte loss during sample preparation and variations in instrument response.
-
Solid Phase Extraction (SPE): SPE is a critical step for sample clean-up and concentration of the leukotrienes from the complex urine matrix. C18 cartridges are commonly used for this purpose.
-
Liquid Chromatography (LC): Reversed-phase chromatography is typically employed to separate the leukotriene metabolites from other urinary components before their introduction into the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): MS/MS operating in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of the target analytes. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.
Discussion and Future Perspectives
The available data, primarily on urinary LTE4, strongly support the utility of urinary leukotriene measurement as a non-invasive tool to monitor inflammatory disease activity. Elevated levels of urinary LTE4 have been consistently reported in patients with active IBD and asthma, and these levels often correlate with disease severity and decrease with effective treatment.
The investigation of the urinary LTB4 metabolic pathway, including 18-Carboxy dinor LTB4, is a promising area of research. The single study reporting significantly elevated urinary LTB4 and ω-carboxy-LTB4 in Zellweger syndrome highlights the potential of these metabolites as biomarkers in specific pathological conditions. However, there is a clear need for further research to explore the correlation of urinary 18-Carboxy dinor LTB4 and its precursors with disease activity in more common inflammatory disorders.
Future studies should focus on:
-
Developing and validating robust LC-MS/MS methods for the simultaneous quantification of a panel of LTB4 and cysteinyl-leukotriene metabolites in urine.
-
Conducting large-scale clinical studies to evaluate the correlation of urinary 18-Carboxy dinor LTB4 and other LTB4 metabolites with established markers of disease activity in IBD, asthma, rheumatoid arthritis, and other inflammatory conditions.
-
Investigating the potential of these urinary biomarkers to predict disease flares, monitor treatment response, and guide personalized medicine approaches in inflammatory diseases.
References
- 1. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary leukotriene E4 excretion: A biomarker of inflammatory bowel disease activity | Scilit [scilit.com]
- 3. Urinary leukotriene E4 excretion: a biomarker of inflammatory bowel disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered leukotriene B4 metabolism in colonic mucosa with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene b4 production by peripheral blood neutrophils in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Comparison of 18-Carboxy dinor LTB4 Measurement
This guide provides a comparative overview of analytical methodologies for the quantification of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a key β-oxidation metabolite of Leukotriene B4 (LTB4). Given the absence of a formal, publicly available inter-laboratory comparison for this specific analyte, this document outlines a framework for such a comparison, detailing expected performance characteristics of common analytical platforms and providing standardized experimental protocols to facilitate future studies. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction to 18-Carboxy dinor LTB4
18-Carboxy dinor LTB4 is a product of the hepatic metabolism of LTB4. The pathway involves the initial ω-oxidation of LTB4 to 20-hydroxy-LTB4, followed by oxidation to 20-carboxy-LTB4, and subsequent β-oxidation to form 18-carboxy dinor LTB4.[1][2] As a downstream metabolite, its concentration in biological fluids can provide insights into LTB4 production and turnover, which are central to inflammatory responses.[3] Accurate and reproducible measurement of this analyte is therefore critical for researchers in inflammation, immunology, and drug development.
Comparative Analysis of Analytical Methodologies
The two primary techniques suitable for the quantification of 18-Carboxy dinor LTB4 are LC-MS/MS and ELISA. While both have their merits, they differ significantly in terms of specificity, sensitivity, and multiplexing capability.
-
LC-MS/MS: This technique is considered the gold standard for the quantification of small molecules like eicosanoids. Its high specificity, derived from the separation of analytes by liquid chromatography and their unique mass-to-charge ratios, allows for the unambiguous identification and quantification of 18-Carboxy dinor LTB4, even in the presence of structurally similar metabolites.[4][5] This is particularly crucial as cross-reactivity with other LTB4 metabolites can be a significant issue in other assay types.
-
ELISA: Immunoassays offer a high-throughput and often more accessible alternative to LC-MS/MS. However, the availability of a highly specific antibody for 18-Carboxy dinor LTB4 is a prerequisite. A significant challenge for eicosanoid ELISAs is the potential for cross-reactivity of the antibody with the parent molecule (LTB4) and other related metabolites (e.g., 20-hydroxy-LTB4). While ELISA kits are available for LTB4, their cross-reactivity profiles must be carefully evaluated if they are to be considered for the measurement of its metabolites. A comparison of an LTB4 ELISA with LC-MS/MS has shown that while results may correlate, the LC-MS/MS method is superior in selectivity and dynamic range.[5][6]
Data Presentation: A Framework for Inter-Laboratory Comparison
To facilitate a robust inter-laboratory comparison, participating laboratories would be provided with a set of standardized samples, including a calibration curve and quality control (QC) samples at low, medium, and high concentrations. The following tables summarize the expected performance characteristics for LC-MS/MS and a hypothetical high-specificity ELISA.
Table 1: Hypothetical Performance Characteristics of Analytical Methods for 18-Carboxy dinor LTB4
| Parameter | LC-MS/MS | High-Specificity ELISA |
| Specificity | High (unambiguous identification) | Moderate to High (dependent on antibody) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | 10 - 100 pg/mL |
| Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (%RSD) | <15% | <20% |
| Throughput | Medium | High |
| Initial Cost | High | Low |
| Cost per Sample | Medium | Low |
Table 2: Sample Inter-Laboratory Comparison Data for a QC Sample (Target Concentration: 5 ng/mL)
| Laboratory | Method | Measured Concentration (ng/mL) | Accuracy (% Bias) | Intra-Assay Precision (%RSD, n=5) |
| Lab 1 | LC-MS/MS | 4.85 | -3.0% | 4.2% |
| Lab 2 | LC-MS/MS | 5.12 | +2.4% | 5.1% |
| Lab 3 | LC-MS/MS | 4.98 | -0.4% | 3.8% |
| LC-MS/MS Mean | 4.98 | -0.4% | 4.4% | |
| Lab 4 | ELISA | 5.65 | +13.0% | 8.5% |
| Lab 5 | ELISA | 4.40 | -12.0% | 11.2% |
| Lab 6 | ELISA | 5.90 | +18.0% | 9.8% |
| ELISA Mean | 5.32 | +6.4% | 9.8% |
Experimental Protocols
Gold Standard Protocol: Quantification of 18-Carboxy dinor LTB4 by LC-MS/MS
This protocol is based on established methods for LTB4 and other eicosanoids and is optimized for the specific analysis of 18-Carboxy dinor LTB4.[4][5][6]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract 18-Carboxy dinor LTB4 from a biological matrix (e.g., plasma, urine) and remove interfering substances.
-
Materials:
-
Biological sample (e.g., 500 µL plasma)
-
Internal Standard (IS): 18-Carboxy dinor LTB4-d4 (or other suitable deuterated standard)
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Formic Acid
-
SPE Cartridges (e.g., C18, 100 mg)
-
-
Procedure:
-
Spike the sample with the internal standard.
-
Acidify the sample with formic acid to a pH of ~3.5.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with an aqueous organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the analyte with a high organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate 18-Carboxy dinor LTB4 from isomers and other analytes and to quantify it using tandem mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
18-Carboxy dinor LTB4: Precursor ion (Q1) m/z 337.2 -> Product ion (Q3) [Specific fragment to be determined experimentally, e.g., based on loss of water or carboxyl groups].
-
18-Carboxy dinor LTB4-d4 (IS): Precursor ion (Q1) m/z 341.2 -> Product ion (Q3) [Corresponding fragment].
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
3. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
The concentration of 18-Carboxy dinor LTB4 in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.
Caption: Workflow for a proposed inter-laboratory comparison study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Leukotriene B4 and Cysteinyl-Leukotriene Pathways as Urinary Biomarkers in Systemic Mastocytosis
For Researchers, Scientists, and Drug Development Professionals
Systemic mastocytosis (SM) is a complex myeloproliferative neoplasm characterized by the abnormal accumulation and activation of mast cells in various tissues. The clinical presentation of SM is heterogeneous, driven by the release of a wide array of mast cell mediators, including leukotrienes. Accurate and non-invasive biomarkers are crucial for the diagnosis, monitoring, and therapeutic management of this disease. This guide provides a detailed comparison of two major leukotriene pathways, the Leukotriene B4 (LTB4) pathway and the cysteinyl-leukotriene (cys-LT) pathway, with a focus on their respective urinary metabolites as biomarkers for systemic mastocytosis. While the initial focus included the specific LTB4 metabolite 18-Carboxy dinor LTB4, the current scientific literature predominantly supports the measurement of urinary LTB4 and urinary Leukotriene E4 (LTE4) as representatives of these two pathways in the context of SM.
Executive Summary
Both the LTB4 and cys-LT pathways are activated in systemic mastocytosis, leading to elevated levels of their respective metabolites in the urine. Urinary LTE4, the stable end-product of the cys-LT pathway, is a well-established biomarker with documented sensitivity and specificity. Emerging evidence also points to the diagnostic potential of urinary LTB4. This guide presents the available quantitative data, experimental methodologies, and relevant biological pathways to aid researchers in evaluating the utility of these biomarkers.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of urinary LTB4 and urinary LTE4 as biomarkers for systemic mastocytosis, based on available clinical research.
| Feature | Urinary LTB4 Pathway (represented by LTB4) | Urinary LTE4 Pathway (represented by LTE4) |
| Biomarker | Leukotriene B4 (LTB4) | Leukotriene E4 (LTE4) |
| Patient Population | Indolent Systemic Mastocytosis | Systemic Mastocytosis |
| Control Group | Healthy Volunteers | Healthy Volunteers & Patients Referred for Allergy Evaluation |
| Reported Concentration in SM Patients (mean ± S.D. or median) | 23.4 ± 4.7 to 34.8 ± 22.8 ng/g creatinine[1][2] | 97 pg/mg creatinine (B1669602) (median)[3][4][5] |
| Reported Concentration in Controls (mean ± S.D. or median) | Undetectable to levels below patients[1][6] | 50 pg/mg creatinine (median)[3][4][5] |
| Sensitivity | Data not available | 48%[3][4][5] |
| Specificity | Data not available | 84%[3][4][5] |
| Analytical Method(s) | Enzyme-Linked Immunosorbent Assay (ELISA)[1][6] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ELISA[3][7][8] |
| Correlation with Disease Activity | Urinary excretion of cys-LTs, but not LTB4, was related to the intensity of symptoms.[1] | Elevated levels are associated with mast cell activation.[8][9] When combined with N-methyl histamine (B1213489) and 11β-prostaglandin F2α, diagnostic sensitivity for SM improves to 97%.[3][4][5] |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible measurement of these urinary biomarkers.
Measurement of Urinary LTB4 by Enzyme-Linked Immunosorbent Assay (ELISA)
This method relies on the competitive binding between LTB4 in the sample and a known amount of labeled LTB4 for a limited number of antibodies.
Protocol Outline:
-
Sample Preparation: Urine samples are collected and stored at -20°C or below until analysis. Depending on the kit manufacturer's instructions, a purification step using solid-phase extraction (e.g., C18 columns) may be required to remove interfering substances.[10]
-
Assay Procedure:
-
A goat anti-rabbit IgG antibody is pre-coated onto the wells of a 96-well plate.
-
Standards with known LTB4 concentrations and the prepared urine samples are added to the wells.
-
An alkaline phosphatase (AP)-conjugated LTB4 and a specific rabbit polyclonal antibody against LTB4 are then added.[11]
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A p-nitrophenyl phosphate (B84403) (pNpp) substrate solution is added, which is converted by the bound AP to a colored product.[11]
-
The reaction is stopped, and the absorbance is measured at 405 nm using a microplate reader.
-
-
Data Analysis: The concentration of LTB4 in the samples is inversely proportional to the intensity of the color and is determined by comparison to a standard curve.[11]
Measurement of Urinary LTE4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like LTE4 due to its high sensitivity and specificity.[5]
Protocol Outline:
-
Sample Preparation:
-
Urine samples are collected, and a preservative (e.g., antioxidant and metal ion chelating agent) may be added to stabilize LTE4.
-
An internal standard (e.g., deuterated LTE4) is added to each sample to account for variations in sample processing and instrument response.
-
Solid-phase extraction is performed to isolate and concentrate LTE4 from the urine matrix.
-
-
Liquid Chromatography (LC): The extracted sample is injected into an LC system. A reversed-phase column is typically used to separate LTE4 from other urinary components based on its physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
In the first mass analyzer, the precursor ion corresponding to the mass-to-charge ratio (m/z) of LTE4 is selected.
-
This precursor ion is then fragmented in a collision cell.
-
In the second mass analyzer, specific product ions characteristic of LTE4 are selected and detected.
-
This process, known as selected reaction monitoring (SRM), provides high specificity for LTE4 quantification.
-
-
Data Analysis: The concentration of LTE4 in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[3][4]
Signaling Pathways and Experimental Workflows
Visualizing the biological and experimental processes can provide a clearer understanding of the roles of these biomarkers.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. researchgate.net [researchgate.net]
- 3. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. The measurement of leukotrienes in urine as diagnostic option in systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased leukotriene E4 excretion in systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. Leukotriene B4 ELISA Kit (ab133040) | Abcam [abcam.com]
Establishing a Reference Range for Eicosanoid Metabolites in Healthy Subjects: A Comparative Guide
Comparative Reference Ranges of Urinary Eicosanoid Metabolites
The following table summarizes the established reference ranges for urinary Leukotriene E4 (LTE4) and the Prostaglandin D2 (PGD2) metabolite, 2,3-dinor 11β-PGF2α, in healthy individuals. These values are crucial for identifying abnormal elevations that may be associated with various inflammatory conditions, including mast cell activation syndromes and respiratory diseases.
| Biomarker | Reference Range (pg/mg creatinine) | Population | Citation |
| Leukotriene E4 (LTE4) | ≤ 104 | Adults (≥ 18 years) | [1][2] |
| 2,3-dinor 11β-PGF2α (PGD2 metabolite) | < 1802 | Adults | [1] |
It is important to note that urinary LTE4 levels can be influenced by age, with younger individuals generally exhibiting higher concentrations.[3] One study found that mean urinary LTE4 levels were significantly different across age groups, with higher levels in younger subjects.[3] For instance, the mean LTE4 concentration in children (0-14 years) was reported as 67.1 pg/ml ± 33.4 sd, while in adults over 60 years it was 45.1 pg/ml ± 24.9.[3] Gender, however, does not appear to significantly affect urinary LTE4 levels.[3]
Experimental Protocols
The accurate determination of eicosanoid metabolite reference ranges relies on robust and well-defined experimental protocols. The following methodologies are commonly employed for the analysis of urinary LTE4 and PGD2 metabolites.
Sample Collection and Processing:
-
Urine Collection: Both 24-hour and random spot urine samples can be used for the measurement of LTE4 and PGD2 metabolites.[1] For spot collections, morning voids are often preferred.[4]
-
Normalization: To account for variations in urine dilution, metabolite concentrations are typically normalized to urinary creatinine (B1669602) levels, expressed as pg/mg creatinine.[5]
-
Pre-analytical Considerations: Patients should discontinue the use of medications that can interfere with eicosanoid metabolism, such as 5-lipoxygenase inhibitors (for LTE4) and cyclooxygenase inhibitors (e.g., aspirin (B1665792) and other NSAIDs for PGD2 metabolites), prior to sample collection.[1]
Analytical Methodologies:
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying urinary LTE4.[5] Commercially available EIA kits offer a sensitive and accessible option for researchers.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a highly sensitive and specific method for the quantification of eicosanoid metabolites.[6] It allows for the simultaneous measurement of multiple analytes and can distinguish between structurally similar compounds.
Signaling Pathways and Metabolic Fate
Understanding the metabolic pathways of eicosanoids is essential for interpreting biomarker data.
Leukotriene B4 (LTB4) Metabolism:
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[7][8] It is rapidly metabolized in the liver, primarily through omega-oxidation followed by beta-oxidation. This process leads to the formation of several metabolites, including 20-carboxy LTB4 and subsequently, 18-carboxy dinor LTB4.[9] The measurement of these downstream metabolites can provide an indication of systemic LTB4 production.
Figure 1. Simplified metabolic pathway of Leukotriene B4 (LTB4).
Workflow for Establishing a Reference Range:
The process of establishing a reference range for a novel biomarker like 18-Carboxy dinor LTB4 involves several key steps, from cohort selection to statistical analysis.
Figure 2. General workflow for establishing a urinary biomarker reference range.
References
- 1. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Reference urinary LTE4 levels in normal individuals: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurannallergyimm.com [eurannallergyimm.com]
- 5. Diurnal variation of urinary leukotriene E4 and histamine excretion rates in normal subjects and patients with mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mastcellaction.org [mastcellaction.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. bio-techne.com [bio-techne.com]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide to Plasma versus Urinary Levels of 18-Carboxy dinor LTB4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plasma and urine as biological matrices for the quantification of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a key metabolite of the pro-inflammatory mediator Leukotriene B4 (LTB4). The choice of matrix can significantly impact the interpretation of biomarker data in preclinical and clinical research. This document outlines the metabolic pathway of LTB4, presents a discussion on the relative merits of plasma and urine analysis, and provides a generalized experimental protocol for the quantification of 18-Carboxy dinor LTB4.
The Metabolic Journey of Leukotriene B4
Leukotriene B4 is a potent lipid mediator involved in a wide range of inflammatory responses. Its in vivo activity is tightly regulated through metabolic inactivation. The initial step in LTB4 metabolism is ω-oxidation to form 20-hydroxy-LTB4, which is subsequently oxidized to 20-carboxy-LTB4. This metabolite then undergoes β-oxidation from the ω-end, leading to the formation of 18-Carboxy dinor LTB4.[1][2] This metabolic cascade is crucial for the clearance and excretion of LTB4 and its byproducts.
Plasma vs. Urine: A Comparative Analysis
The selection of a biological matrix for biomarker analysis is a critical decision in study design. Both plasma and urine offer distinct advantages and disadvantages for the measurement of metabolites like 18-Carboxy dinor LTB4.
Plasma:
-
Advantages: Plasma levels can provide a real-time snapshot of the systemic concentration of a biomarker, reflecting its rate of production and clearance. This is particularly useful for pharmacokinetic and pharmacodynamic studies.
-
Disadvantages: Plasma is a complex matrix containing high concentrations of proteins and lipids that can interfere with the analysis, often necessitating extensive sample preparation. Analyte concentrations in plasma may be very low and subject to rapid fluctuations. The invasive nature of blood collection can also be a limitation in certain study populations.
Urine:
-
Advantages: Urine is a non-invasive sample that is easy to collect in large volumes. Urinary concentrations of metabolites often represent a cumulative measure of production over several hours, which can dampen the effect of short-term fluctuations and provide a more stable assessment of biomarker status. Metabolites are often more concentrated in urine than in plasma, facilitating detection.
-
Disadvantages: Urinary biomarker levels are highly dependent on the hydration status of the individual. Therefore, normalization to urinary creatinine (B1669602) is essential to correct for variations in urine dilution. The analyte concentration in urine reflects renal excretion and may not always directly correlate with systemic plasma levels.
Quantitative Data: A Review of Available Literature
| Analyte | Matrix | Population | Concentration Range | Citation |
| LTB4 | Plasma | Healthy Volunteers | 23.5 ± 3.77 pg/mL | [3] |
| LTB4 | Plasma | Asthmatic Patients (remission) | 34.2 ± 8.6 pg/mL | [3] |
| LTB4 | Plasma | Asthmatic Patients (attack) | 118.0 ± 49.5 pg/mL | [3] |
| LTB4 | Plasma | Type 2 Diabetes (without CAN) | 57.0 ± 13.9 pg/mL | [4] |
| LTB4 | Plasma | Type 2 Diabetes (incipient CAN) | 69.7 ± 16.6 pg/mL | [4] |
| LTB4 | Plasma | Type 2 Diabetes (definitive CAN) | 71.5 ± 15.7 pg/mL | [4] |
| ω-carboxy-LTB4 | Urine | Healthy Controls | < 5 nmol/mol creatinine | [5] |
| ω-carboxy-LTB4 | Urine | Zellweger Syndrome Patients | 267 - 4583 nmol/mol creatinine | [5] |
CAN: Cardiovascular Autonomic Neuropathy
Experimental Protocols: Quantification of 18-Carboxy dinor LTB4
While a specific, validated protocol for the direct comparison of 18-Carboxy dinor LTB4 in plasma and urine is not published, a general workflow based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be proposed. This methodology is highly sensitive and specific for the quantification of small molecules in complex biological matrices.
Sample Collection and Storage:
-
Plasma: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis to minimize analyte degradation.
-
Urine: For a comprehensive assessment, a 24-hour urine collection is recommended. Alternatively, a spot urine sample can be used. Urine samples should be stored at -80°C.
Sample Preparation:
-
Internal Standard Spiking: To a known volume of plasma or urine, a known amount of a stable isotope-labeled internal standard (e.g., d4-18-Carboxy dinor LTB4) is added. This is crucial for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during LC-MS/MS analysis.
-
Plasma - Protein Precipitation: To remove the bulk of proteins, a cold organic solvent such as acetonitrile (B52724) is added to the plasma sample. The mixture is vortexed and then centrifuged at high speed. The supernatant is collected for further purification.
-
Urine - Centrifugation: Urine samples should be thawed and centrifuged to remove any particulate matter. The clear supernatant is used for extraction.
-
Solid-Phase Extraction (SPE): Both plasma and urine extracts are further purified and concentrated using SPE. A C18 reversed-phase cartridge is a common choice for lipid mediators. The sample is loaded onto the conditioned cartridge, washed with a weak solvent to remove interfering substances, and then the analyte of interest is eluted with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporation and Reconstitution: The eluate from the SPE step is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small, known volume of the initial mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is typically used to separate 18-Carboxy dinor LTB4 from other components in the extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. The mass spectrometer is set to monitor for specific precursor-to-product ion transitions for both the endogenous 18-Carboxy dinor LTB4 and the stable isotope-labeled internal standard. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity.
Data Analysis:
-
The concentration of 18-Carboxy dinor LTB4 in the original sample is determined by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
For urine samples, the final concentration should be normalized to the urinary creatinine concentration to account for variations in urine dilution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plasma levels of leukotriene B4 in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased leukotriene B4 plasma concentration in type 2 diabetes individuals with cardiovascular autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased urinary excretion of LTB4 and omega-carboxy-LTB4 in patients with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ELISA and LC-MS/MS for the Quantification of 18-Carboxy dinor LTB4
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount in unraveling complex biological processes and developing novel therapeutics. This guide provides a comprehensive head-to-head comparison of two prominent analytical techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the measurement of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a key metabolite in the leukotriene pathway.
18-Carboxy dinor LTB4 is a terminal metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). Its quantification in biological matrices can provide valuable insights into the activity of the 5-lipoxygenase pathway and the overall inflammatory status. The choice of analytical method for its measurement is critical and depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost.
At a Glance: ELISA vs. LC-MS/MS for 18-Carboxy dinor LTB4
| Feature | ELISA (for LTB4 and related metabolites) | LC-MS/MS |
| Specificity | Moderate to Low for 18-Carboxy dinor LTB4 | Very High |
| Sensitivity | pg/mL to ng/mL range (for LTB4) | pg/mL to fg/mL range |
| Throughput | High (96-well plate format) | Moderate to High (with automation) |
| Multiplexing | Limited (typically single analyte) | High (multiple analytes simultaneously) |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard plate reader | Specialized LC and mass spectrometer |
| Expertise Required | Minimal | Significant |
Principles of the Techniques
ELISA is a plate-based immunoassay technique that utilizes the specific binding of an antibody to its antigen. In a competitive ELISA for LTB4, a known amount of labeled LTB4 competes with the LTB4 in the sample for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of LTB4 in the sample. It is important to note that commercially available ELISA kits are generally targeted towards LTB4, and their cross-reactivity with 18-Carboxy dinor LTB4 is often low or not characterized, which presents a significant limitation for its direct and accurate quantification.
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The sample is first injected into an LC system where individual components, including 18-Carboxy dinor LTB4, are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized, and the specific mass-to-charge ratio of the target analyte and its fragments are measured, allowing for highly specific and sensitive quantification.
Experimental Protocols
Representative ELISA Protocol (for LTB4)
A typical competitive ELISA protocol for LTB4 involves the following steps:
-
Sample Preparation: Biological samples (e.g., plasma, urine, cell culture supernatants) may require initial purification, such as solid-phase extraction (SPE), to remove interfering substances.
-
Assay Procedure:
-
Standards and prepared samples are added to the wells of a microplate pre-coated with an anti-LTB4 antibody.
-
A fixed amount of enzyme-conjugated LTB4 (e.g., alkaline phosphatase-LTB4) is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a measurable color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Data Analysis: The concentration of LTB4 in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of LTB4.
Representative LC-MS/MS Protocol for 18-Carboxy dinor LTB4
The quantification of 18-Carboxy dinor LTB4 by LC-MS/MS typically involves these stages:
-
Sample Preparation:
-
Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., 18-Carboxy dinor LTB4-d4) is added to the sample to correct for analytical variability.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., C18) to enrich the analyte and remove interfering matrix components. The analyte is then eluted with an organic solvent.
-
Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in the mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used for the separation of eicosanoids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid), is employed to achieve optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used to generate ions of 18-Carboxy dinor LTB4.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for highly selective and sensitive quantification.
-
Performance Comparison
Data Presentation
| Parameter | ELISA (for LTB4) | LC-MS/MS (for 18-Carboxy dinor LTB4 and related metabolites) |
| Lower Limit of Quantification (LLOQ) | ~10-100 pg/mL[1] | ~0.1-10 pg/mL |
| Dynamic Range | ~2-3 orders of magnitude | ~3-5 orders of magnitude |
| Precision (CV%) | < 15% | < 15%[2] |
| Accuracy (% Recovery) | 80-120% | 85-115% |
| Specificity for 18-Carboxy dinor LTB4 | Low (due to potential cross-reactivity with other metabolites)[3] | Very High (based on mass-to-charge ratio and fragmentation pattern) |
Mandatory Visualizations
Signaling Pathway
Caption: Metabolic pathway of Leukotriene B4 (LTB4) to 18-Carboxy dinor LTB4.
Experimental Workflow
Caption: General experimental workflows for ELISA and LC-MS/MS analysis.
Conclusion
For the specific and sensitive quantification of 18-Carboxy dinor LTB4, LC-MS/MS stands out as the superior method . Its high specificity, derived from the separation of analytes and the unique mass-to-charge ratio of the target molecule and its fragments, minimizes the risk of cross-reactivity with structurally similar metabolites. This is a critical advantage over ELISA, for which there are no commercially available kits specifically for 18-Carboxy dinor LTB4. While ELISA kits for the precursor LTB4 exist, their utility for accurately measuring the downstream metabolite is limited due to uncharacterized and likely low cross-reactivity.
ELISA may be considered a viable option for high-throughput screening or when measuring the parent compound, LTB4, is the primary goal and cost is a major constraint. However, for definitive and accurate quantification of 18-Carboxy dinor LTB4, especially in complex biological matrices, the investment in LC-MS/MS instrumentation and expertise is highly recommended to ensure data quality and reliability. The ability of LC-MS/MS to simultaneously measure multiple eicosanoids in a single run further enhances its value in providing a comprehensive profile of the inflammatory response.
References
A Comparative Analysis of the Biological Activities of 18-Carboxy dinor LTB4 and LTB4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Leukotriene B4 (LTB4) and its metabolite, 18-Carboxy dinor LTB4. While LTB4 is a potent pro-inflammatory mediator, its metabolic breakdown products are generally considered to be significantly less active. This comparison aims to objectively present the available data on their respective biological functions, supported by experimental evidence where available.
Introduction to LTB4 and its Metabolism
Leukotriene B4 (LTB4) is a powerful lipid chemoattractant that plays a crucial role in the inflammatory response.[1][2] It is synthesized from arachidonic acid by the 5-lipoxygenase pathway in various leukocytes, including neutrophils, macrophages, and monocytes. LTB4 exerts its effects by binding to high-affinity G protein-coupled receptors, primarily BLT1 and to a lesser extent BLT2, leading to a cascade of cellular events such as chemotaxis, degranulation, and the production of reactive oxygen species.
The biological actions of LTB4 are tightly regulated by its rapid metabolism into inactive or less active products.[3][4] The primary route of LTB4 inactivation is ω-oxidation, which first converts LTB4 to 20-hydroxy-LTB4 (20-OH-LTB4) and subsequently to 20-carboxy-LTB4 (20-COOH-LTB4).[5][6] Further metabolism of 20-carboxy-LTB4 can occur via β-oxidation, resulting in the formation of 18-carboxy-19,20-dinor LTB4 (18-Carboxy dinor LTB4).[7][8]
Comparative Biological Activity
Direct experimental data on the biological activity of 18-Carboxy dinor LTB4 is notably scarce in the published literature. However, the activity of its immediate precursor, 20-carboxy LTB4, has been studied and provides strong inferential evidence for the likely biological potency of 18-Carboxy dinor LTB4.
The general trend observed is a significant reduction in biological activity as LTB4 is metabolized.
| Biological Activity | LTB4 | 20-carboxy LTB4 | 18-Carboxy dinor LTB4 |
| Receptor Binding Affinity | High affinity for BLT1 and lower affinity for BLT2 receptors. | Significantly lower affinity compared to LTB4. | Data not available, but expected to be very low. |
| Chemotactic Activity | Potent chemoattractant for neutrophils and other leukocytes.[9][10] | Reported to be inactive or a weak antagonist of LTB4-induced chemotaxis. | Data not available, but expected to be inactive. |
| Calcium Mobilization | Induces a robust and rapid increase in intracellular calcium concentration. | Significantly reduced or no activity in inducing calcium mobilization. | Data not available, but expected to have no significant effect. |
| Neutrophil Degranulation | Potent inducer of degranulation. | Approximately 2.6% of the activity of LTB4.[5] | Data not available, but expected to be inactive. |
LTB4 Signaling Pathway
LTB4 initiates its pro-inflammatory effects by binding to its cell surface receptors, primarily BLT1 on leukocytes. This binding triggers a signaling cascade that is crucial for the recruitment and activation of immune cells at sites of inflammation.
Caption: LTB4 Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments used to assess the biological activities of LTB4 and its metabolites are provided below. These protocols can be adapted to directly compare the effects of 18-Carboxy dinor LTB4 with LTB4.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
Objective: To measure the chemotactic response of neutrophils towards a concentration gradient of a test compound.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, supplemented with 0.1% Bovine Serum Albumin (BSA)
-
LTB4 and 18-Carboxy dinor LTB4
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in HBSS with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of LTB4 and 18-Carboxy dinor LTB4 in HBSS with 0.1% BSA.
-
Add the chemoattractant solutions to the lower wells of the Boyden chamber. Use HBSS with 0.1% BSA as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
After incubation, remove the filter, wipe the upper surface to remove non-migrated cells, and fix and stain the filter.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Express the results as the chemotactic index (the fold increase in migrated cells in the presence of the chemoattractant compared to the negative control).
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of a compound to induce an increase in intracellular free calcium concentration in target cells.
Materials:
-
Isolated human neutrophils or a cell line expressing the LTB4 receptor (e.g., CHO-BLT1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS with and without calcium
-
LTB4 and 18-Carboxy dinor LTB4
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Isolate or culture the target cells and resuspend them in HBSS without calcium.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) by incubating at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove excess dye and resuspend them in HBSS with calcium.
-
Aliquot the cell suspension into a 96-well plate.
-
Measure the baseline fluorescence.
-
Add LTB4 or 18-Carboxy dinor LTB4 at various concentrations to the wells.
-
Immediately measure the change in fluorescence over time. For Fura-2, this is typically done by measuring the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm). For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for the direct comparison of the biological activities of LTB4 and 18-Carboxy dinor LTB4.
Caption: Comparative Experimental Workflow.
Conclusion
References
- 1. New and promising type of leukotriene B4 (LTB4) antagonists based on the 1,4-benzodioxine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Leukotriene B4 omega-oxidation by human polymorphonuclear leukocytes is inhibited by pyocyanin, a phenazine derivative produced by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene B4: an inflammatory mediator in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Quantification of 18-Carboxy dinor LTB4
For researchers, scientists, and drug development professionals engaged in the precise quantification of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of commonly used internal standards for the mass spectrometry-based analysis of this important Leukotriene B4 metabolite.
Introduction to 18-Carboxy dinor LTB4 and the Role of Internal Standards
18-Carboxy dinor LTB4 is a β-oxidation metabolite of Leukotriene B4 (LTB4).[1][2][3] In the liver, LTB4 is first metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-Carboxy dinor LTB4.[1][2][3] Accurate measurement of 18-Carboxy dinor LTB4 is crucial for understanding the pharmacokinetics and metabolism of LTB4 and its role in inflammatory processes.
Stable isotope-labeled internal standards are indispensable for quantitative mass spectrometry, as they correct for analyte loss during sample preparation and compensate for matrix effects.[4] The ideal internal standard co-elutes with the analyte and demonstrates identical ionization efficiency.[4] The two primary types of stable isotope-labeled standards used for eicosanoid analysis are deuterated (²H-labeled) and carbon-13 (¹³C-labeled) analogs.
Performance Comparison of Internal Standards
Key Performance Differentiators:
-
Chromatographic Co-elution: Deuterated standards can exhibit a slight chromatographic shift (isotope effect), leading to different retention times compared to the native analyte.[4][6] This can result in inaccurate quantification if the analyte and internal standard experience different matrix effects.[4] ¹³C-labeled standards have physicochemical properties that are virtually identical to the unlabeled analyte, ensuring near-perfect co-elution.[4][5]
-
Isotopic Stability: Deuterium (B1214612) atoms can sometimes be prone to exchange with protons in the solvent or during sample processing, which can compromise the accuracy of quantification.[6] ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange.[5]
-
Fragmentation in Mass Spectrometry: The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the mass spectrometer, which may require additional optimization of MS/MS parameters.[6]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of deuterated and ¹³C-labeled internal standards for the analysis of 18-Carboxy dinor LTB4, based on general observations for lipid analysis.
| Performance Metric | Deuterated Standard (e.g., 18-Carboxy dinor LTB4-d4) | ¹³C-Labeled Standard (e.g., 18-Carboxy dinor LTB4-¹³C₁₈) | Rationale |
| Precision (%RSD) | < 15% | < 10% | Near-perfect co-elution and identical ionization behavior of ¹³C-IS reduce variability. |
| Accuracy (%Bias) | ± 15% | ± 5% | Minimized isotope effects with ¹³C-IS lead to more accurate correction for matrix effects. |
| Recovery | Variable | Consistent | Co-elution ensures that the ¹³C-IS accurately reflects the recovery of the native analyte. |
| Matrix Effect | Potential for differential effects | Minimized differential effects | Identical chromatographic behavior ensures both analyte and ¹³C-IS are subjected to the same matrix effects. |
Experimental Protocols
Below are representative experimental protocols for the quantification of 18-Carboxy dinor LTB4 using deuterated and ¹³C-labeled internal standards.
Sample Preparation
-
To 100 µL of plasma, add 10 µL of the internal standard solution (either deuterated or ¹³C-labeled 18-Carboxy dinor LTB4).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
18-Carboxy dinor LTB4: To be determined empirically (e.g., precursor ion [M-H]⁻ → product ion)
-
Deuterated IS: To be determined empirically (e.g., [M+4-H]⁻ → product ion)
-
¹³C-Labeled IS: To be determined empirically (e.g., [M+18-H]⁻ → product ion)
-
Visualizations
Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.
Caption: Experimental workflow for the quantification of 18-Carboxy dinor LTB4.
Conclusion
For the highly accurate and precise quantification of 18-Carboxy dinor LTB4, a ¹³C-labeled internal standard is the recommended choice. Its ability to co-elute with the native analyte and its isotopic stability minimize analytical variability and provide more reliable data. While deuterated internal standards are a viable and more cost-effective option, careful validation is required to mitigate potential inaccuracies arising from the isotope effect. The selection of the internal standard should be guided by the specific requirements of the study, balancing the need for the highest accuracy with budgetary considerations.
References
Unveiling 18-Carboxy dinor LTB4: A Potential Biomarker for Zellweger Syndrome
For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount. In the landscape of inflammatory and metabolic diseases, leukotriene B4 (LTB4) and its metabolites have emerged as significant players. This guide provides a comparative analysis of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a key metabolite of LTB4, as a potential biomarker, with a particular focus on its utility in the diagnosis of Zellweger syndrome.
18-Carboxy dinor LTB4: A Product of Leukotriene B4 Metabolism
18-Carboxy dinor LTB4 is a downstream metabolite of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. The metabolic cascade of LTB4 primarily involves ω-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. Subsequent β-oxidation of 20-carboxy-LTB4 leads to the formation of 18-carboxy dinor LTB4[1]. This metabolic pathway is crucial for the inactivation and clearance of the pro-inflammatory LTB4.
Clinical Significance in Zellweger Syndrome
The primary clinical utility of 18-Carboxy dinor LTB4 as a biomarker has been identified in the context of Zellweger syndrome, a rare, autosomal recessive peroxisome biogenesis disorder. Peroxisomes play a vital role in the β-oxidation of certain fatty acids, including the metabolites of LTB4. In patients with Zellweger syndrome, impaired peroxisomal function leads to the accumulation of LTB4 and its ω-oxidation product, ω-carboxy-LTB4, in urine.
A pivotal study demonstrated that urinary levels of LTB4 and ω-carboxy-LTB4 were significantly increased in all studied patients with Zellweger syndrome compared to healthy controls and patients with long-chain acyl-CoA dehydrogenase deficiency[2]. In contrast, these compounds were below the detection limit in the control groups[2]. This finding strongly suggests that the analysis of urinary leukotrienes, including the metabolic precursor to 18-Carboxy dinor LTB4, can serve as a valuable diagnostic tool for peroxisomal deficiency disorders[2][3]. While the study specifically measured ω-carboxy-LTB4, the accumulation of this precursor strongly implies a concurrent or subsequent elevation of its β-oxidation product, 18-carboxy dinor LTB4.
Performance as a Biomarker: A Comparative Overview
While specific sensitivity and specificity data for 18-Carboxy dinor LTB4 in Zellweger syndrome are not yet available in the literature, the pronounced and exclusive elevation of its precursor in affected individuals suggests a high diagnostic potential. To provide a comprehensive perspective, a comparison with established and other potential biomarkers for inflammatory conditions and Zellweger syndrome is presented below.
| Biomarker Category | Biomarker | Disease/Condition | Sensitivity | Specificity | Sample Type |
| Leukotriene Metabolites | Urinary ω-carboxy-LTB4 | Zellweger Syndrome | High (qualitative)[2] | High (qualitative)[2] | Urine |
| Urinary Leukotriene E4 (LTE4) | Aspirin-Exacerbated Respiratory Disease | 89% (at 166 pg/mg Cr) | 92% (at 241 pg/mg Cr) | 24-hour Urine | |
| Established Zellweger Syndrome Markers | Very Long-Chain Fatty Acids (VLCFA) | Zellweger Spectrum Disorder | High | High | Plasma |
| Pipecolic Acid | Zellweger Spectrum Disorder | Variable | Variable | Plasma/Urine | |
| Plasmalogens | Zellweger Spectrum Disorder | Variable | Variable | Erythrocytes | |
| General Inflammatory Markers | C-Reactive Protein (CRP) | General Inflammation | Variable | Variable | Serum |
| Interleukin-6 (IL-6) | General Inflammation | Variable | Variable | Serum |
Experimental Protocols
Quantification of Urinary Leukotrienes
The analysis of urinary leukotrienes, including ω-carboxy-LTB4, typically involves a combination of chromatographic separation and mass spectrometric detection to ensure high sensitivity and specificity.
Sample Preparation:
-
Urine samples are collected and immediately frozen at -20°C or lower to prevent degradation of the analytes.
-
Prior to analysis, samples are thawed and centrifuged to remove any particulate matter.
-
An internal standard, such as a deuterated analog of the analyte, is added to each sample to correct for analytical variability.
Extraction:
-
Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate the leukotrienes from the complex urine matrix.
-
A C18 SPE cartridge is typically conditioned with methanol (B129727) and water.
-
The urine sample is then loaded onto the cartridge, and interfering substances are washed away with a low-concentration organic solvent.
-
The leukotrienes are eluted with a higher concentration of an organic solvent like methanol or acetonitrile.
Chromatographic Separation and Detection:
-
The extracted samples are analyzed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).
-
A reversed-phase C18 column is commonly used for separation.
-
The mass spectrometer is operated in a specific mode, such as selected reaction monitoring (SRM), to detect and quantify the target analytes with high precision.
Signaling Pathways and Workflows
LTB4 Metabolism and its Impairment in Zellweger Syndrome
The following diagram illustrates the metabolic pathway of LTB4 and highlights the step that is impaired in Zellweger syndrome, leading to the accumulation of urinary biomarkers.
Caption: LTB4 metabolism and its disruption in Zellweger syndrome.
Experimental Workflow for Urinary Leukotriene Analysis
The following diagram outlines the typical workflow for the quantification of urinary leukotrienes.
Caption: Workflow for urinary leukotriene biomarker analysis.
Conclusion
Urinary 18-Carboxy dinor LTB4, and its precursor ω-carboxy-LTB4, hold significant promise as specific and sensitive biomarkers for the diagnosis of Zellweger syndrome. The dramatic and exclusive increase of these metabolites in the urine of affected individuals provides a clear diagnostic window. While further studies are needed to establish precise sensitivity and specificity values, the existing evidence strongly supports the integration of urinary leukotriene analysis into the diagnostic workup for suspected peroxisomal disorders. The detailed experimental protocols and understanding of the underlying metabolic pathways provided in this guide will aid researchers in the continued evaluation and potential clinical implementation of this valuable biomarker.
References
Safety Operating Guide
Safe Disposal of 18-Carboxy dinor Leukotriene B4: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
I. Immediate Safety and Handling Precautions
Prior to handling, consult the Safety Data Sheet (SDS) for 18-Carboxy dinor Leukotriene B4. As a standard practice for all laboratory chemicals, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
All handling of this compound, including the preparation of solutions and aliquots, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
II. Waste Classification and Segregation
Proper classification and segregation are the foundational steps for safe chemical waste disposal.[1] this compound is classified as a Dangerous Good for transport and should be treated as a hazardous chemical waste.[2]
Key Segregation Principles:
-
Do not mix with general waste: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][3]
-
Avoid commingling with incompatible chemicals: Store waste containing this compound separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[4]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated pipette tips, vials) from liquid waste (e.g., unused solutions, solvents).
III. Step-by-Step Disposal Protocol
-
Container Selection:
-
Waste Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound."
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the date when the first waste was added to the container.
-
-
Waste Accumulation:
-
Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to 12 months, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) or a certified hazardous waste disposal contractor.[5]
-
Do not exceed the maximum accumulation limits for hazardous waste in your SAA, which is generally 55 gallons. For acutely toxic "P-list" chemicals, the limit is one quart of liquid or one kilogram of solid.[5]
-
IV. Quantitative Waste Documentation
Maintaining an accurate inventory of chemical waste is crucial for regulatory compliance. Use the following table to log all waste containing this compound.
| Date | Principal Investigator | Chemical Name | CAS Number | Quantity (mg or µL) | Solvent(s) | Container ID |
| This compound | 102674-12-4 |
V. Emergency Spill Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Follow your institution's established spill response protocol. For a minor spill, if you are trained and it is safe to do so:
-
Contain the spill using appropriate absorbent materials.
-
Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Clean the affected area, working from the outside in.
-
Collect all contaminated materials in a designated hazardous waste container.
-
Label the container as "Hazardous Waste" and list all contents.
-
Contact your EH&S office for guidance and to arrange for pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. scbt.com [scbt.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 18-Carboxy dinor Leukotriene B4
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 18-Carboxy dinor Leukotriene B4. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is supplied as a solution in ethanol (B145695). The primary hazards are associated with the solvent.
Hazard Classification:
-
Flammable Liquid: Ethanol is a highly flammable liquid and vapor.
-
Eye Irritant: Causes serious eye irritation.
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Keep the container tightly closed.
-
Ground and bond container and receiving equipment to prevent static discharge.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this product.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Protects against skin contact with the ethanolic solution. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and eye irritation. |
| Skin and Body Protection | Laboratory coat. | Protects clothing and skin from accidental spills. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Storage:
-
Store at -20°C .
-
The product is stable for at least one year when stored as directed.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Minimize exposure to air and light.
Experimental Protocols: Preparation of Working Solutions
The following protocols provide step-by-step guidance for preparing working solutions of this compound.
Protocol 1: Solvent Exchange
This procedure is used to replace the ethanol solvent with another solvent of choice.
-
Under a gentle stream of inert gas (e.g., nitrogen), carefully evaporate the ethanol from the desired volume of the stock solution.
-
Immediately add the desired volume of the new solvent. Solvents such as DMSO and dimethylformamide can be used.[1]
-
Vortex briefly to ensure the compound is fully dissolved.
Protocol 2: Preparation of a Diluted Ethanolic Solution
This protocol describes how to prepare a lower concentration working solution in ethanol.
-
Calculate the required volume of the this compound stock solution and the required volume of ethanol based on the desired final concentration.
-
In a clean vial, add the calculated volume of ethanol.
-
Add the calculated volume of the stock solution to the ethanol.
-
Cap the vial and vortex gently to mix.
Solubility Data:
| Solvent | Approximate Solubility |
| DMSO | 50 mg/mL |
| Dimethylformamide | 50 mg/mL |
| Ethanol | 50 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
Data sourced from the Cayman Chemical product information sheet.[1]
Disposal Plan
All waste materials should be handled in accordance with institutional and local environmental regulations.
Waste Categorization:
-
Liquid Waste: The ethanolic solution of this compound and any subsequent dilutions should be disposed of as flammable chemical waste .
-
Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, vials) should be disposed of in a designated solid hazardous waste container.
Disposal Procedure:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed container designated for flammable waste.
-
Collect all contaminated solid waste in a separate, clearly labeled hazardous waste bag or container.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Do not pour down the drain.
Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and preparation of this compound solutions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
